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  • Product: Nitromide
  • CAS: 121-81-3

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: The Mechanism of Action of Nitromide in Eimeria tenella

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the mechanism of action of nitromide and related nitroaromatic compounds against the prot...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of nitromide and related nitroaromatic compounds against the protozoan parasite Eimeria tenella, the causative agent of cecal coccidiosis in poultry. The primary mode of action involves the targeted inhibition of a key enzyme in the parasite's unique mannitol cycle, leading to a disruption of its life cycle, particularly during the sexual stages. This document details the underlying biochemical pathways, presents available quantitative data on drug efficacy, outlines relevant experimental protocols, and provides visual representations of the key processes to support further research and drug development efforts in the field of anticoccidial agents.

Introduction

Coccidiosis, caused by various species of the genus Eimeria, remains a significant economic burden on the global poultry industry. Eimeria tenella is a particularly pathogenic species, leading to hemorrhagic typhlitis, reduced weight gain, and increased mortality in infected birds. For decades, control of coccidiosis has relied heavily on the use of anticoccidial drugs. Among the earlier developed compounds, nitromide (3,5-dinitrobenzamide) and its analogues have demonstrated efficacy against E. tenella. Understanding the precise mechanism by which these compounds exert their anticoccidial effect is crucial for optimizing their use, managing the development of drug resistance, and discovering novel therapeutic agents that target similar metabolic pathways.

The Mannitol Cycle: A Key Metabolic Pathway in Eimeria tenella

Eimeria tenella possesses a specialized metabolic pathway known as the mannitol cycle, which plays a pivotal role in the parasite's energy metabolism, particularly during the sexual stages of its life cycle and in the subsequent sporulation of oocysts. This cycle is a shunt of the glycolytic pathway and is not present in the avian host, making it an attractive target for chemotherapeutic intervention.

The mannitol cycle involves the conversion of fructose-6-phosphate to mannitol-1-phosphate, then to mannitol, which serves as a significant energy reserve. When energy is required, particularly for the energy-intensive process of sporulation outside the host, mannitol is converted back to fructose-6-phosphate, re-entering glycolysis.

Key Enzymes of the Mannitol Cycle

The mannitol cycle in Eimeria tenella is catalyzed by a series of enzymes:

  • Mannitol-1-phosphate dehydrogenase (M1PDH): This is the committed step in the pathway, converting fructose-6-phosphate to mannitol-1-phosphate.

  • Mannitol-1-phosphatase: This enzyme dephosphorylates mannitol-1-phosphate to yield mannitol.

  • Mannitol dehydrogenase: This enzyme is responsible for the reversible conversion of mannitol to fructose.

  • Hexokinase: This enzyme phosphorylates fructose to fructose-6-phosphate.

Mechanism of Action of Nitromide and Nitrophenide

Research has demonstrated that the anticoccidial activity of nitrophenide, a compound closely related to nitromide, is primarily due to its inhibition of mannitol-1-phosphate dehydrogenase (M1PDH) in Eimeria tenella[1]. By blocking this crucial enzyme, nitrophenide effectively disrupts the mannitol cycle, leading to a depletion of the parasite's essential energy reserves.

This inhibition has a profound impact on the sexual stages of the parasite's life cycle, which are heavily reliant on mannitol production for the formation of oocysts. The disruption of this pathway leads to a significant reduction in oocyst shedding and impairs the viability of the oocysts that are produced. It has been observed that treatment with nitrophenide results in a 90% reduction in oocyst shedding in infected chickens[1]. Furthermore, the oocysts that are shed exhibit morphological abnormalities and a reduced capacity to sporulate, thus limiting the transmission of the parasite.

Signaling Pathway of Nitromide Action

The following diagram illustrates the inhibitory effect of nitromide/nitrophenide on the mannitol cycle in Eimeria tenella.

F6P Fructose-6-Phosphate M1P Mannitol-1-Phosphate F6P->M1P M1PDH Mannitol Mannitol M1P->Mannitol Mannitol-1-Phosphatase Nitromide Nitromide / Nitrophenide Nitromide->M1P Inhibition

Caption: Inhibition of M1PDH by Nitromide/Nitrophenide.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of nitrophenide against Eimeria tenella.

CompoundTarget EnzymeIC50Reference
3-Nitrophenyl disulfide (Nitrophenide)Mannitol-1-phosphate dehydrogenase (M1PDH)3 µM
TreatmentEffect on Eimeria tenella in vivoQuantitative MeasureReference
NitrophenideReduction in oocyst shedding90% reduction[1]
NitrophenideReduction in oocyst mannitol contentDose-dependent reduction[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of nitromide's mechanism of action.

In Vitro Mannitol-1-Phosphate Dehydrogenase (M1PDH) Inhibition Assay

This protocol is a generalized spectrophotometric assay for M1PDH activity, which can be adapted to assess the inhibitory effects of compounds like nitromide.

Objective: To determine the IC50 of a test compound against E. tenella M1PDH.

Materials:

  • Purified or partially purified M1PDH from E. tenella oocysts.

  • Assay buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate: 100 mM D-fructose 6-phosphate.

  • Cofactor: 10 mM NADH.

  • Test compound (e.g., nitromide) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate.

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, NADH, and the M1PDH enzyme preparation.

  • Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate, D-fructose 6-phosphate, to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Quantification of Mannitol in Eimeria tenella Oocysts

This protocol describes a general approach for the extraction and quantification of mannitol from oocysts using High-Performance Liquid Chromatography (HPLC).

Objective: To measure the mannitol content in E. tenella oocysts following treatment with an anticoccidial compound.

Materials:

  • E. tenella oocysts (treated and untreated).

  • Extraction solvent: e.g., 80% ethanol.

  • Mechanical disruption method (e.g., bead beater, sonicator).

  • HPLC system with a suitable column for sugar alcohol separation (e.g., an Aminex HPX-87C column).

  • Refractive index detector (RID).

  • Mannitol standard solution.

Procedure:

  • Extraction:

    • Wash a known number of oocysts with distilled water.

    • Resuspend the oocysts in the extraction solvent.

    • Disrupt the oocysts using mechanical means to release the intracellular contents.

    • Centrifuge the mixture to pellet the cellular debris.

    • Collect the supernatant containing the extracted mannitol.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a known volume of the filtered extract onto the HPLC column.

    • Elute the sample isocratically with an appropriate mobile phase (e.g., deionized water).

    • Detect the mannitol peak using the refractive index detector.

    • Quantify the mannitol concentration by comparing the peak area to a standard curve generated from known concentrations of mannitol.

In Vivo Anticoccidial Efficacy Trial

This protocol outlines a standard in vivo trial to evaluate the efficacy of an anticoccidial drug in chickens.

Objective: To determine the effect of a test compound on oocyst shedding and lesion scores in E. tenella-infected chickens.

Materials:

  • Coccidia-free broiler chickens.

  • Eimeria tenella oocysts for infection.

  • Medicated and non-medicated feed.

  • Cages for housing birds in separate groups.

  • McMaster counting chamber for oocyst enumeration.

Procedure:

  • Randomly allocate chickens to different treatment groups (e.g., uninfected untreated, infected untreated, infected treated with different doses of the test compound).

  • Provide each group with the corresponding feed for a specified period before and after infection.

  • Infect the chickens in the relevant groups with a known dose of sporulated E. tenella oocysts via oral gavage.

  • Monitor the birds daily for clinical signs of coccidiosis.

  • Collect fecal samples from each group at specified time points post-infection.

  • Determine the number of oocysts per gram of feces (OPG) using the McMaster technique.

  • At the end of the trial period, euthanize the birds and perform post-mortem examinations.

  • Score the cecal lesions based on a standardized scoring system (e.g., 0 to 4).

  • Analyze the data to determine the effect of the treatment on oocyst shedding, lesion scores, and other parameters like weight gain and feed conversion ratio.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the key experimental procedures described above.

cluster_0 M1PDH Inhibition Assay Workflow A Prepare Reaction Mix (Buffer, NADH, M1PDH) B Add Test Compound (Varying Concentrations) A->B C Incubate B->C D Initiate with Substrate (Fructose-6-Phosphate) C->D E Monitor Absorbance at 340 nm D->E F Calculate Initial Velocity E->F G Determine IC50 F->G

Caption: Workflow for M1PDH Inhibition Assay.

cluster_1 Mannitol Quantification Workflow H Extract Mannitol from Oocysts I Filter Extract H->I J Inject into HPLC I->J K Detect with RID J->K L Quantify against Standard Curve K->L

Caption: Workflow for Mannitol Quantification.

Conclusion

The primary mechanism of action of nitromide and related compounds against Eimeria tenella is the inhibition of mannitol-1-phosphate dehydrogenase, a critical enzyme in the parasite's mannitol cycle. This targeted disruption of a key metabolic pathway, which is absent in the host, underscores the potential for developing highly selective and effective anticoccidial drugs. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat coccidiosis in poultry. Further research to fully elucidate the structure-activity relationships of M1PDH inhibitors and to explore other potential targets within the mannitol cycle could lead to the development of novel and more potent anticoccidial agents.

References

Exploratory

Synthesis and Characterization of 3,5-Dinitrobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and characterization of 3,5-dinitrobenzamide, a key intermediate in the development of various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 3,5-dinitrobenzamide, a key intermediate in the development of various pharmaceuticals and other specialty chemicals. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to clarify the scientific workflows.

Synthesis of 3,5-Dinitrobenzamide

The synthesis of 3,5-dinitrobenzamide is a multi-step process commencing from benzoic acid. The overall synthetic pathway involves the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by conversion to the more reactive acyl chloride, and subsequent amidation to yield the final product.

Synthesis_Workflow Synthesis Workflow for 3,5-Dinitrobenzamide cluster_0 Step 1: Nitration cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation Benzoic_Acid Benzoic_Acid 3,5-Dinitrobenzoic_Acid 3,5-Dinitrobenzoic_Acid Benzoic_Acid->3,5-Dinitrobenzoic_Acid H2SO4, HNO3 3,5-Dinitrobenzoyl_Chloride 3,5-Dinitrobenzoyl_Chloride 3,5-Dinitrobenzoic_Acid->3,5-Dinitrobenzoyl_Chloride SOCl2 or PCl5 3,5-Dinitrobenzamide 3,5-Dinitrobenzamide 3,5-Dinitrobenzoyl_Chloride->3,5-Dinitrobenzamide NH3 (aq)

A diagram illustrating the three-step synthesis of 3,5-dinitrobenzamide.
Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

This procedure involves the nitration of benzoic acid using a mixture of concentrated sulfuric and nitric acids.

  • Materials: Benzoic acid, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), ice, distilled water, 50% ethanol.

  • Procedure:

    • In a round-bottomed flask, dissolve benzoic acid in concentrated sulfuric acid.

    • Cool the mixture in an ice bath and slowly add fuming nitric acid dropwise, maintaining a low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the crude 3,5-dinitrobenzoic acid.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

    • Recrystallize the crude product from 50% ethanol to obtain pure 3,5-dinitrobenzoic acid.

Step 2: Synthesis of 3,5-Dinitrobenzoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride.[1][2][3]

  • Materials: 3,5-dinitrobenzoic acid, thionyl chloride (SOCl₂), dry toluene.

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a gas trap, add 3,5-dinitrobenzoic acid and dry toluene.

    • Slowly add thionyl chloride to the suspension.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.[1]

    • Allow the mixture to cool to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,5-dinitrobenzoyl chloride. This can be used in the next step without further purification.

Step 3: Synthesis of 3,5-Dinitrobenzamide

The final step involves the reaction of the acyl chloride with ammonia.

  • Materials: 3,5-dinitrobenzoyl chloride, concentrated aqueous ammonia (NH₃), ice, distilled water, ethanol.

  • Procedure:

    • In a beaker, cool a concentrated aqueous ammonia solution in an ice bath.

    • Slowly add the crude 3,5-dinitrobenzoyl chloride to the cold ammonia solution with vigorous stirring. A precipitate will form immediately.

    • Continue stirring for 15-20 minutes in the ice bath.

    • Filter the solid product and wash with copious amounts of cold water to remove any unreacted ammonia and ammonium chloride.

    • Dry the crude 3,5-dinitrobenzamide.

    • Purify the product by recrystallization from ethanol.[4]

Characterization of 3,5-Dinitrobenzamide

The synthesized 3,5-dinitrobenzamide is characterized by its physicochemical and spectroscopic properties.

Characterization_Workflow Characterization of 3,5-Dinitrobenzamide cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis Synthesized_Product 3,5-Dinitrobenzamide Melting_Point Melting_Point Synthesized_Product->Melting_Point Appearance Appearance Synthesized_Product->Appearance IR_Spectroscopy IR_Spectroscopy Synthesized_Product->IR_Spectroscopy NMR_Spectroscopy NMR_Spectroscopy Synthesized_Product->NMR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Synthesized_Product->Mass_Spectrometry 1H_NMR 1H_NMR NMR_Spectroscopy->1H_NMR Proton Environment 13C_NMR 13C_NMR NMR_Spectroscopy->13C_NMR Carbon Skeleton

A diagram showing the characterization techniques for 3,5-dinitrobenzamide.
Physicochemical Properties

PropertyObserved Value
Appearance Off-white to pale yellow crystalline powder
Melting Point 183-186 °C
Molecular Formula C₇H₅N₃O₅[5]
Molecular Weight 211.13 g/mol
Solubility Sparingly soluble in water; soluble in ethanol, acetone, and DMSO[4]
Spectroscopic Data

Infrared (IR) Spectroscopy

  • Experimental Protocol: The IR spectrum is typically recorded using the KBr pellet method. A small amount of the dried sample is ground with spectroscopic grade KBr and pressed into a thin, transparent disk.

  • Interpretation: The IR spectrum confirms the presence of the key functional groups in 3,5-dinitrobenzamide.

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (amide)
~1680C=O stretching (amide I)
~1620N-H bending (amide II)
~1540Asymmetric NO₂ stretching
~1350Symmetric NO₂ stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, typically DMSO-d₆.

  • Interpretation:

    • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region and a broad signal for the amide protons.

      Chemical Shift (δ) ppm Multiplicity Integration Assignment
      ~9.1 t 1H H-4
      ~8.9 d 2H H-2, H-6

      | ~8.3 (broad) | s | 2H | -CONH₂ |

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbonyl carbon.

      Chemical Shift (δ) ppm Assignment
      ~163 C=O
      ~148 C-3, C-5
      ~136 C-1
      ~127 C-2, C-6

      | ~120 | C-4 |

Mass Spectrometry (MS)

  • Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) source.

  • Interpretation: The mass spectrum confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure.[6]

m/zAssignment
211[M]⁺ (Molecular ion)
195[M - NH₂]⁺
165[M - NO₂]⁺
149[M - NH₂ - NO]⁺
119[M - 2NO₂]⁺
75[C₆H₃]⁺

Safety Precautions

  • Handle concentrated acids and thionyl chloride with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitroaromatic compounds can be sensitive to shock and heat; handle with care.

This technical guide provides a solid foundation for the synthesis and characterization of 3,5-dinitrobenzamide. Researchers are encouraged to consult additional literature and safety data sheets (SDS) before undertaking these procedures.

References

Foundational

An In-depth Technical Guide on the Discovery and History of Nitromide as a Coccidiostat

For Researchers, Scientists, and Drug Development Professionals Executive Summary Nitromide, chemically known as 3,5-dinitrobenzamide, emerged in the late 1950s as a significant development in the fight against avian coc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitromide, chemically known as 3,5-dinitrobenzamide, emerged in the late 1950s as a significant development in the fight against avian coccidiosis, a parasitic disease of major economic importance in the poultry industry. Developed by researchers at Dr. Salsbury's Laboratories, nitromide was a key active ingredient in the commercial coccidiostat Unistat®. This guide provides a comprehensive technical overview of the discovery, history, and scientific investigation of nitromide as a coccidiostat. It details the pivotal early efficacy studies, experimental protocols, and the eventual decline in its use.

Discovery and Early Development

The pioneering work on the coccidiostatic properties of nitromide was conducted by Dr. Neal F. Morehouse and W.C. McGuire at Dr. Salsbury's Laboratories in Charles City, Iowa. Their research in the mid- to late-1950s identified 3,5-dinitrobenzamide as a potent agent against Eimeria tenella, the causative agent of severe cecal coccidiosis in chickens.

Initial screenings of various substituted benzamides revealed the promising activity of nitromide. These findings were first reported in publications in 1957 and 1959, which laid the groundwork for its commercial development. Dr. Salsbury's Laboratories, a prominent animal health company founded in 1923, was at the forefront of developing solutions for poultry diseases and played a crucial role in bringing nitromide to the market.

Chemical Structure and Synthesis

Nitromide is a synthetic compound with the following chemical structure:

Chemical Name: 3,5-dinitrobenzamide Molecular Formula: C₇H₅N₃O₅ Molecular Weight: 211.13 g/mol

The synthesis of 3,5-dinitrobenzamide for use as a coccidiostat typically involves the nitration of benzoyl chloride, followed by amidation. A general synthetic pathway is outlined below.

G Benzoyl Chloride Benzoyl Chloride 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoyl Chloride Benzoyl Chloride->3,5-Dinitrobenzoyl Chloride Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->3,5-Dinitrobenzoyl Chloride Nitromide (3,5-Dinitrobenzamide) Nitromide (3,5-Dinitrobenzamide) 3,5-Dinitrobenzoyl Chloride->Nitromide (3,5-Dinitrobenzamide) Amidation Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Nitromide (3,5-Dinitrobenzamide) G cluster_preparation Preparation Phase cluster_treatment Treatment and Challenge Phase cluster_evaluation Evaluation Phase (5-7 days post-infection) A Day-old chicks procured and housed in clean, disinfected pens. B Chicks raised on non-medicated feed to 2-3 weeks of age. A->B C Random allocation of birds to experimental groups (Control and Treatment). B->C D Treatment groups receive feed medicated with Nitromide at varying concentrations. C->D E Control group receives non-medicated feed. C->E F After 24-48 hours on medicated feed, all birds (except uninfected controls) are orally inoculated with a standardized dose of sporulated Eimeria oocysts. D->F E->F G Daily observation for clinical signs (e.g., bloody droppings, morbidity). F->G H Record mortality. F->H I At the end of the trial, euthanize birds and perform necropsy. F->I L Measure weight gain and feed conversion ratio. G->L H->L J Score cecal lesions for hemorrhage and damage (e.g., on a 0-4 scale). I->J K Collect fecal samples to determine oocyst output. I->K J->L K->L

Exploratory

An In-depth Technical Guide to Nitromide (3,5-Dinitrobenzamide)

For Researchers, Scientists, and Drug Development Professionals Introduction Nitromide, chemically known as 3,5-Dinitrobenzamide, is a synthetic nitroaromatic compound with established antiparasitic and antibacterial pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide, chemically known as 3,5-Dinitrobenzamide, is a synthetic nitroaromatic compound with established antiparasitic and antibacterial properties. It has been primarily utilized in veterinary medicine as a coccidiostat for the prevention of coccidiosis in poultry, a significant intestinal disease caused by protozoan parasites of the genus Eimeria. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and the current understanding of the biological mechanism of action of nitromide. The information is curated to support researchers and professionals in drug development and related scientific fields.

Chemical Structure and Identification

Nitromide is a benzamide derivative characterized by the presence of two nitro groups at the 3 and 5 positions of the benzene ring.

Table 1: Chemical Identification of Nitromide

IdentifierValue
IUPAC Name 3,5-Dinitrobenzamide[1]
Synonyms Nitromide, NSC 60719[1]
CAS Number 121-81-3[1][2]
Molecular Formula C₇H₅N₃O₅[2][3]
Molecular Weight 211.13 g/mol [2][3]
SMILES O=C(N)C1=CC(--INVALID-LINK--=O)=CC(--INVALID-LINK--=O)=C1[1][2]
InChI Key UUKWKUSGGZNXGA-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of nitromide are crucial for its formulation, delivery, and biological activity.

Table 2: Physicochemical Properties of Nitromide

PropertyValueReference
Appearance Light-colored solid/powder[4]
Melting Point 182.0 °C[5]
Solubility Soluble in DMSO (≥ 2.5 mg/mL), can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL) or 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL).[4]
Stability Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Stock solutions can be stored at -80°C for up to 2 years or -20°C for 1 year.[1][4]
pKa Data not readily available in the provided search results.
LogP 0.6019[2]

Biological and Pharmacological Properties

Nitromide is primarily recognized for its anticoccidial activity. Its broader antimicrobial potential is also an area of research.

Table 3: Biological and Pharmacological Profile of Nitromide

AspectDescription
Primary Use Coccidiostat in poultry feed to prevent infections by Eimeria species.[1]
Spectrum of Activity Antibacterial and anti-parasitic.[1][4] Also shows some antifungal activity.
Mechanism of Action (Proposed) The precise mechanism of coccidiostatic action is not fully elucidated. However, related dinitro compounds are known to interfere with mitochondrial respiration. The active component of nicarbazin (a dinitrocarbanilide) is thought to uncouple mitochondrial function in coccidia. For other microorganisms, dinitrobenzamides have been proposed to inhibit decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall. It is plausible that nitromide's efficacy as a coccidiostat involves the disruption of cellular energy metabolism in the parasite.
Toxicity Acute oral LD50 in rats is not specified in the provided results, but for nitroaromatic compounds, toxicity can vary. It is classified as harmful if swallowed.

Experimental Protocols

Synthesis of Nitromide (3,5-Dinitrobenzamide)

The synthesis of nitromide can be achieved through a two-step process starting from benzoic acid.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid

  • Materials: Benzoic acid, concentrated sulfuric acid (98%), fuming nitric acid.

  • Procedure:

    • In a round-bottom flask, dissolve benzoic acid in concentrated sulfuric acid with stirring.

    • Cool the mixture in an ice bath.

    • Slowly add fuming nitric acid to the mixture while keeping the temperature controlled.

    • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating as specified in detailed literature procedures.

    • Pour the reaction mixture onto ice to precipitate the crude 3,5-dinitrobenzoic acid.

    • Filter the precipitate, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3,5-dinitrobenzoic acid.

Step 2: Conversion of 3,5-Dinitrobenzoic Acid to 3,5-Dinitrobenzamide

  • Materials: 3,5-Dinitrobenzoic acid, thionyl chloride (or oxalyl chloride), ammonia source (e.g., ammonium hydroxide or ammonia gas).

  • Procedure:

    • Convert 3,5-dinitrobenzoic acid to its more reactive acid chloride derivative. This is typically done by refluxing the acid with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • Dissolve the resulting crude 3,5-dinitrobenzoyl chloride in an inert anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

    • Slowly add a source of ammonia (e.g., concentrated ammonium hydroxide or by bubbling ammonia gas) to the solution of the acid chloride with vigorous stirring and cooling in an ice bath.

    • The 3,5-dinitrobenzamide will precipitate out of the solution.

    • Filter the solid product, wash with cold water and then a small amount of cold solvent to remove impurities.

    • Dry the product under vacuum. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).

Synthesis_of_Nitromide Benzoic Acid Benzoic Acid 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic Acid Benzoic Acid->3,5-Dinitrobenzoic Acid Conc. H₂SO₄, Fuming HNO₃ 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoic Acid->3,5-Dinitrobenzoyl Chloride SOCl₂ Nitromide (3,5-Dinitrobenzamide) Nitromide (3,5-Dinitrobenzamide) 3,5-Dinitrobenzoyl Chloride->Nitromide (3,5-Dinitrobenzamide) NH₃

Figure 1. Synthesis pathway of Nitromide.
Analytical Method for Nitromide in Poultry Feed

This protocol outlines a general procedure for the determination of nitromide in animal feed using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

  • Reagents and Materials: Acetonitrile (HPLC grade), water (HPLC grade), nitromide standard, solid-phase extraction (SPE) cartridges.

  • Sample Preparation (Extraction):

    • Weigh a representative sample of the ground feed.

    • Extract the sample with acetonitrile by shaking or sonication.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process on the pellet for exhaustive recovery.

    • Combine the supernatants.

  • Sample Clean-up (Solid-Phase Extraction):

    • Evaporate the acetonitrile from the combined extracts under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent.

    • Pass the reconstituted extract through a pre-conditioned SPE cartridge to remove interfering matrix components.

    • Wash the cartridge with a weak solvent to elute any remaining interferences.

    • Elute the nitromide from the cartridge with a stronger solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A suitable mixture of acetonitrile and water (isocratic or gradient elution may be used).

    • Flow Rate: Typically 1.0 mL/min.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Detection: UV detection at a wavelength appropriate for nitromide (e.g., 254 nm).

    • Quantification: Create a calibration curve using standard solutions of nitromide. Compare the peak area of the sample to the calibration curve to determine the concentration.

Analytical_Workflow_for_Nitromide Feed Sample Feed Sample Extraction (Acetonitrile) Extraction (Acetonitrile) Feed Sample->Extraction (Acetonitrile) Centrifugation Centrifugation Extraction (Acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Collection->Evaporation & Reconstitution Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Evaporation & Reconstitution->Solid-Phase Extraction (SPE) SPE SPE Elution of Nitromide Elution of Nitromide SPE->Elution of Nitromide Evaporation & Reconstitution in Mobile Phase Evaporation & Reconstitution in Mobile Phase Elution of Nitromide->Evaporation & Reconstitution in Mobile Phase HPLC-UV Analysis HPLC-UV Analysis Evaporation & Reconstitution in Mobile Phase->HPLC-UV Analysis Quantification Quantification HPLC-UV Analysis->Quantification

Figure 2. Workflow for the analysis of Nitromide in feed.

Proposed Mechanism of Action and Signaling Pathways

The exact molecular mechanism of nitromide's coccidiostatic action is not fully elucidated. However, based on the known effects of other nitroaromatic compounds and coccidiostats, a plausible mechanism involves the disruption of the parasite's energy metabolism through interference with the mitochondrial electron transport chain.

A proposed target for some dinitroaniline compounds is the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain. Inhibition of this complex would disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and ultimately, cell death.

During an Eimeria infection, various host cell signaling pathways are modulated by the parasite to facilitate its invasion and replication. These include the NF-κB and MAPK signaling pathways, which are involved in the host's inflammatory response. While nitromide's direct effect on these host pathways is not established, its action on the parasite would indirectly impact the host's response to the infection by reducing the parasitic load.

Proposed_Mechanism_of_Action Nitromide Nitromide Electron Transport Chain (Complex III) Electron Transport Chain (Complex III) Nitromide->Electron Transport Chain (Complex III) Inhibition Proton Gradient Disruption Proton Gradient Disruption Electron Transport Chain (Complex III)->Proton Gradient Disruption Decreased ATP Synthesis Decreased ATP Synthesis Proton Gradient Disruption->Decreased ATP Synthesis Parasite Death Parasite Death Decreased ATP Synthesis->Parasite Death Reduced Parasitic Load Reduced Parasitic Load Parasite Death->Reduced Parasitic Load Eimeria Invasion Eimeria Invasion Activation of NF-κB & MAPK Pathways Activation of NF-κB & MAPK Pathways Eimeria Invasion->Activation of NF-κB & MAPK Pathways Inflammatory Response Inflammatory Response Activation of NF-κB & MAPK Pathways->Inflammatory Response Modulation of Inflammatory Response Modulation of Inflammatory Response Reduced Parasitic Load->Modulation of Inflammatory Response

Figure 3. Proposed mechanism of Nitromide's anticoccidial action.

Conclusion

Nitromide (3,5-Dinitrobenzamide) remains a compound of interest due to its established efficacy as a coccidiostat. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis and analysis, and the current understanding of its mechanism of action. Further research into its precise molecular targets and signaling pathway interactions within Eimeria species could lead to the development of more potent and specific second-generation anticoccidial drugs. The provided protocols offer a foundation for researchers to build upon in their investigations of this and related nitroaromatic compounds.

References

Foundational

The Biological Activity of Nitromide and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Nitromide, chemically known as 3,5-dinitrobenzamide, is a nitroaromatic compound that has historically been utilized in veterinary medicine as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide, chemically known as 3,5-dinitrobenzamide, is a nitroaromatic compound that has historically been utilized in veterinary medicine as a coccidiostat. The presence of two nitro groups on the benzamide scaffold is a key determinant of its biological activity. This technical guide provides an in-depth overview of the biological activities of nitromide and its derivatives, focusing on their antimicrobial, antiparasitic, and anticancer properties. The guide summarizes quantitative data, details experimental protocols, and visualizes key mechanisms and workflows to support further research and development in this area. The biological activity of many nitro compounds is attributed to the enzymatic reduction of the nitro group, a process that generates reactive nitrogen species capable of inducing cellular damage in target organisms.

Antiparasitic Activity

Nitromide's primary application is as a coccidiostat for the control of protozoan parasites of the genus Eimeria in poultry. While specific quantitative data for nitromide is not extensively available in recent literature, its derivatives and other nitro compounds have been evaluated for various antiparasitic activities.

Quantitative Data: Antiparasitic Activity of Nitro Compounds
Compound/DerivativeParasiteAssay TypeActivity MetricValueReference
GlabridinEimeria tenellaReproduction Inhibition AssayMIC505.28 µg/ml[1]
GlabridinEimeria tenellaReproduction Inhibition AssayMIC7521.43 µg/ml[1]
Nutmeg OilEimeria tenellaReproduction Inhibition Assay% Inhibition35.5 - 49.5%[1]
Experimental Protocols: Anticoccidial Activity Assays

This assay evaluates the ability of a compound to inhibit the invasion of Eimeria tenella sporozoites into host cells and their subsequent development.

  • Parasite Preparation: Oocysts of E. tenella are excysted to release sporozoites.

  • Cell Culture: Madin-Darby bovine kidney (MDBK) cells are seeded in 96-well plates and cultured to form a monolayer.

  • Treatment: Sporozoites are pre-incubated with various concentrations of the test compound before being added to the MDBK cell monolayer.

  • Invasion and Development: The treated sporozoites are allowed to invade and develop within the host cells for a set period (e.g., 24-48 hours).

  • Quantification: The number of intracellular parasites is quantified using methods such as qPCR to determine the extent of inhibition. The 50% inhibitory concentration (IC50) is then calculated.

This assay assesses the effect of a compound on the maturation of non-infective oocysts into infective sporulated oocysts.

  • Oocyst Collection: Unsporulated oocysts are collected from the feces of infected animals.

  • Treatment: The oocysts are incubated in a solution containing the test compound at various concentrations.

  • Sporulation: The oocysts are incubated under conditions that promote sporulation (e.g., aeration at 27°C) for a defined period.

  • Evaluation: The percentage of sporulated oocysts is determined by microscopic examination. A reduction in the sporulation rate compared to untreated controls indicates anticoccidial activity.

Proposed Mechanism of Action: Coccidiostatic Effect

The anticoccidial activity of some nitro compounds is linked to the inhibition of key metabolic pathways in the parasite. For instance, the coccidiostat nitrophenide has been shown to inhibit mannitol-1-phosphate dehydrogenase, a crucial enzyme in the mannitol cycle of Eimeria tenella, thereby disrupting the parasite's energy metabolism[2]. It is plausible that nitromide and its derivatives may share a similar mechanism of action.

Nitromide Nitromide Nitroreductase Parasite Nitroreductase Nitromide->Nitroreductase Activation ReactiveIntermediates Reactive Nitrogen Intermediates Nitroreductase->ReactiveIntermediates Reduction M1PDH Mannitol-1-Phosphate Dehydrogenase (M1PDH) ReactiveIntermediates->M1PDH Inhibition MannitolCycle Mannitol Cycle Disruption M1PDH->MannitolCycle EnergyDepletion Energy Depletion MannitolCycle->EnergyDepletion CellDeath Parasite Cell Death EnergyDepletion->CellDeath Start Start PrepareInoculum Prepare Microbial Inoculum Start->PrepareInoculum SerialDilution Serial Dilution of Test Compound Start->SerialDilution InoculatePlate Inoculate Microtiter Plate PrepareInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate Plate InoculatePlate->Incubate ReadResults Read MIC Incubate->ReadResults End End ReadResults->End SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER ReplicationFork Replication Fork Collapse PARP->ReplicationFork inhibition leads to DSB Double-Strand Break (DSB) ReplicationFork->DSB BRCA_deficient BRCA-deficient Cancer Cell DSB->BRCA_deficient lethal in Apoptosis Apoptosis BRCA_deficient->Apoptosis Nitrobenzamide Nitrobenzamide Derivative Nitrobenzamide->PARP inhibits ExtracellularSignal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase ExtracellularSignal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis can lead to Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation NitroDerivative Nitro Derivative NitroDerivative->ERK Modulation?

References

Exploratory

An In-depth Technical Guide to Nitromide (3,5-Dinitrobenzamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide, systematically known by its IUPAC name 3,5-Dinitrobenzamide, is an aromatic amide with the molecular formula C₇H₅N₃O₅.[1][2][3] It serves as a crucial scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.[2][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and mechanism of action, with a focus on its applications in drug discovery and development, particularly as an antimicrobial agent.

Chemical and Physical Properties

3,5-Dinitrobenzamide is a stable, off-white to pale yellow crystalline powder under normal conditions.[2][5] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₅N₃O₅[1][2][3]
IUPAC Name 3,5-Dinitrobenzamide[1][3]
CAS Number 121-81-3[1][2][6]
Molecular Weight 211.13 g/mol [1][2][3]
Melting Point 179 - 186 °C[2][6]
Appearance Off-white to pale yellow powder[2]
Solubility More soluble in polar organic solvents like DMSO and ethanol than in non-polar solvents.[5]

Synthesis of 3,5-Dinitrobenzamide

The synthesis of 3,5-Dinitrobenzamide and its derivatives generally starts from 3,5-dinitrobenzoic acid.[7][8] The carboxylic acid is first converted to a more reactive acyl chloride, which is then reacted with an appropriate amine.

Experimental Protocol: Synthesis of 3,5-Dinitrobenzamide

This protocol describes a general two-step synthesis of the parent compound, 3,5-Dinitrobenzamide.

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 3,5-dinitrobenzoic acid.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

  • Reflux the mixture gently in a fume hood until the solid 3,5-dinitrobenzoic acid has completely dissolved and gas evolution (HCl and SO₂) ceases. This typically takes 1-2 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,5-dinitrobenzoyl chloride, a yellow solid, can be used in the next step without further purification.[9]

Step 2: Synthesis of 3,5-Dinitrobenzamide

  • Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, the product, 3,5-Dinitrobenzamide, will precipitate out of the solution.

  • Collect the solid product by filtration, wash it with cold water to remove any ammonium chloride, and then with a small amount of cold solvent to remove impurities.

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure 3,5-Dinitrobenzamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 3_5_Dinitrobenzoic_Acid 3,5-Dinitrobenzoic Acid 3_5_Dinitrobenzoyl_Chloride 3,5-Dinitrobenzoyl Chloride 3_5_Dinitrobenzoic_Acid->3_5_Dinitrobenzoyl_Chloride + SOCl₂ (Thionyl Chloride) Reflux 3_5_Dinitrobenzamide 3,5-Dinitrobenzamide 3_5_Dinitrobenzoyl_Chloride->3_5_Dinitrobenzamide + NH₃ (Ammonia) Nucleophilic Acyl Substitution

Caption: General synthesis workflow for 3,5-Dinitrobenzamide.

Biological Activity and Mechanism of Action

Nitromide and its derivatives have garnered significant interest for their potent antimicrobial properties, particularly against Mycobacterium tuberculosis and various fungal species.[1][7][10]

Antimycobacterial Activity

Several studies have highlighted the efficacy of 3,5-dinitrobenzamide derivatives as antitubercular agents.[10][11] The mechanism of action is believed to involve the inhibition of the decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[7][11]

Mechanism of Action: Inhibition of DprE1

The proposed mechanism for DprE1 inhibition by nitroaromatic compounds like 3,5-Dinitrobenzamide involves the following steps:

  • The nitro group of the compound is reduced by the FAD cofactor within the DprE1 enzyme, forming a reactive nitroso intermediate.

  • A cysteine residue (Cys387) in the active site of DprE1 then attacks this nitroso group.[7]

  • This results in the formation of a covalent bond between the drug and the enzyme, leading to irreversible inhibition of DprE1.[7]

  • The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, ultimately leading to cell death.

Signaling Pathway Diagram: DprE1 Inhibition

DprE1_Inhibition Nitromide 3,5-Dinitrobenzamide (Prodrug) DprE1_FAD DprE1 Enzyme (with FAD cofactor) Nitromide->DprE1_FAD Enters Active Site Nitroso_Intermediate Reactive Nitroso Intermediate DprE1_FAD->Nitroso_Intermediate Nitro-reduction Covalent_Adduct Covalent Drug-Enzyme Adduct Nitroso_Intermediate->Covalent_Adduct Nucleophilic Attack DprE1_Cys387 DprE1 Cys387 DprE1_Cys387->Covalent_Adduct Inhibition Inhibition of Arabinogalactan Synthesis Covalent_Adduct->Inhibition Cell_Death Mycobacterial Cell Death Inhibition->Cell_Death

Caption: Proposed mechanism of DprE1 inhibition by 3,5-Dinitrobenzamide.

Antifungal Activity

Derivatives of 3,5-Dinitrobenzamide have also demonstrated fungicidal activity against various Candida species.[1] The mechanism of action is suggested to involve disruption of the fungal cell membrane.[1]

CompoundOrganismMIC (µg/mL)Reference
Ethyl 3,5-dinitrobenzoateCandida albicans125[1]
Ethyl 3,5-dinitrobenzoateCandida krusei100[1]
Ethyl 3,5-dinitrobenzoateCandida tropicalis500[1]

Applications in Research and Drug Development

3,5-Dinitrobenzamide serves as a valuable scaffold for the development of new drugs due to several key attributes:

  • Versatile Synthesis: The straightforward synthesis allows for the creation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.[4][7]

  • Potent Biological Activity: Its demonstrated efficacy against clinically relevant pathogens like M. tuberculosis makes it a promising starting point for novel antibiotic development.[10][11]

  • Established Mechanism of Action: A clear understanding of its molecular target (DprE1) facilitates rational drug design and optimization.[7]

Conclusion

Nitromide (3,5-Dinitrobenzamide) is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, accessible synthesis, and potent, targeted biological activity make it an important lead structure in the ongoing search for new and effective antimicrobial agents. Further research into the optimization of its pharmacokinetic and toxicological profiles will be crucial in translating its therapeutic potential into clinical applications.

References

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Nitromide (3,5-Dinitrobenzamide) Powder

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of nitromide, also known as 3,5-dinitrobenzamide. The informat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of nitromide, also known as 3,5-dinitrobenzamide. The information is intended to support research, drug development, and quality control activities involving this compound. This document details the identity, chemical structure, physical and spectral properties of nitromide powder, and provides standardized experimental protocols for their determination.

Chemical Identity and Structure

Nitromide is an organic compound with the systematic IUPAC name 3,5-dinitrobenzamide. It is characterized by a benzamide core substituted with two nitro groups at the 3 and 5 positions of the benzene ring.

IdentifierValue
IUPAC Name 3,5-dinitrobenzamide
Synonyms Nitromide, 3,5-Dinitrobenzamide
CAS Number 121-81-3
Molecular Formula C₇H₅N₃O₅[1][2][3]
Molecular Weight 211.13 g/mol [3]
Chemical Structure (See Figure 1)
  • Figure 1: Chemical Structure of Nitromide (3,5-Dinitrobenzamide)

Chemical Structure of 3,5-Dinitrobenzamide

Physicochemical Properties

Nitromide is a solid, crystalline powder at room temperature.[4] Its physical properties are summarized in the table below.

PropertyValue
Appearance White to yellow crystalline powder
Melting Point 183-185 °C[3]
Density 1.675 g/cm³[4]
Solubility Limited solubility in water; soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol; limited solubility in non-polar solvents like hexane.[4]

Spectroscopic Data

The structural features of nitromide can be confirmed through various spectroscopic techniques. A summary of the expected spectral data is provided below.

Spectroscopic TechniqueKey Data and Interpretation
¹H NMR Spectra will show characteristic peaks for the aromatic protons and the amide protons. The specific chemical shifts will depend on the solvent used.
¹³C NMR The carbon spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons attached to the nitro groups, the other aromatic carbons, and the carbon of the amide group.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, the aromatic C-H stretching, and the symmetric and asymmetric stretching of the nitro groups.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of nitromide (211.13 g/mol ).[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of nitromide powder are provided below.

Synthesis of 3,5-Dinitrobenzamide

The synthesis of 3,5-dinitrobenzamide can be achieved through a two-step process starting from benzoic acid.

G cluster_0 Step 1: Nitration of Benzoic Acid cluster_1 Step 2: Amidation Benzoic Acid Benzoic Acid 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic Acid Benzoic Acid->3,5-Dinitrobenzoic Acid Fuming HNO₃, Conc. H₂SO₄ 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoic Acid->3,5-Dinitrobenzoyl Chloride SOCl₂ or PCl₅ Nitromide Nitromide 3,5-Dinitrobenzoyl Chloride->Nitromide NH₃

Synthesis workflow for Nitromide.

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid [5][6]

  • In a round-bottomed flask, add benzoic acid to concentrated sulfuric acid and stir until dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to complete the reaction.

  • Pour the reaction mixture onto crushed ice to precipitate the 3,5-dinitrobenzoic acid.

  • Filter the crude product, wash with cold water, and recrystallize from aqueous ethanol to obtain pure 3,5-dinitrobenzoic acid.

Step 2: Synthesis of 3,5-Dinitrobenzamide

  • Convert the 3,5-dinitrobenzoic acid to its acid chloride by reacting with thionyl chloride or phosphorus pentachloride.

  • The resulting 3,5-dinitrobenzoyl chloride is then reacted with ammonia to form 3,5-dinitrobenzamide.

  • The crude product is purified by recrystallization.

Physicochemical Characterization Workflow

G cluster_physical Physical Properties Determination cluster_spectroscopic Spectroscopic Identification cluster_powder Powder Properties Analysis Nitromide Powder Nitromide Powder Physical_Properties Physical Properties Nitromide Powder->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis Nitromide Powder->Spectroscopic_Analysis Powder_Characterization Powder Characterization Nitromide Powder->Powder_Characterization Melting_Point Melting Point (Capillary Method) Physical_Properties->Melting_Point Solubility Solubility (Equilibrium Method) Physical_Properties->Solubility NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR IR FT-IR Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Particle_Size Particle Size Analysis (Laser Diffraction) Powder_Characterization->Particle_Size Bulk_Density Bulk & Tapped Density Powder_Characterization->Bulk_Density Crystal_Structure X-ray Diffraction (XRD) Powder_Characterization->Crystal_Structure

Workflow for physicochemical characterization.

Melting Point Determination (Capillary Method)

  • A small, finely powdered sample of nitromide is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Solubility Determination (Equilibrium Method)

  • An excess amount of nitromide powder is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

  • The saturated solution is filtered to remove undissolved solid.

  • The concentration of nitromide in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Particle Size Analysis (Laser Diffraction)

  • A small, representative sample of nitromide powder is dispersed in a suitable medium (liquid or gas).

  • The dispersion is passed through a laser beam.

  • The scattered light pattern is detected and analyzed to determine the particle size distribution.

Bulk and Tapped Density Measurement

  • Bulk Density: A known mass of nitromide powder is gently poured into a graduated cylinder, and the volume is recorded. The bulk density is the ratio of mass to volume.

  • Tapped Density: The graduated cylinder containing the powder is mechanically tapped for a specified number of times until the volume no longer changes. The tapped density is the ratio of mass to the final volume.

Antimicrobial Mechanism of Action

Nitromide belongs to the class of nitroaromatic antimicrobial agents. The general mechanism of action for these compounds involves reductive bioactivation within the target microorganism.

G cluster_cell Bacterial Cell Nitromide Nitromide Activation Reductive Activation (Nitroreductases) Nitromide->Activation Enters cell RNS Reactive Nitrogen Species (e.g., NO, NO₂⁻) Activation->RNS Damage Cellular Damage RNS->Damage DNA_Damage DNA Damage Damage->DNA_Damage Protein_Damage Protein Dysfunction Damage->Protein_Damage Membrane_Damage Membrane Disruption Damage->Membrane_Damage Cell_Death Bactericidal Effect DNA_Damage->Cell_Death Protein_Damage->Cell_Death Membrane_Damage->Cell_Death

General antimicrobial signaling pathway.

The nitro group of nitromide is reduced by bacterial nitroreductases to form highly reactive nitrogen species. These reactive intermediates can cause widespread cellular damage, including DNA strand breakage, protein inactivation, and disruption of cell membrane integrity, ultimately leading to bacterial cell death.[7][8][9] This broad mechanism of action makes the development of resistance more difficult for bacteria.

Safety and Handling

Nitromide powder should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a dust mask. It is harmful if swallowed.[3] Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This technical guide has summarized the key physicochemical properties of nitromide powder. The provided data and experimental protocols are intended to serve as a valuable resource for scientists and professionals engaged in the research and development of this compound. A thorough understanding of these properties is essential for ensuring the quality, safety, and efficacy of nitromide-containing products.

References

Exploratory

In-Depth Technical Guide: Nitromide (CAS No. 121-81-3)

For Researchers, Scientists, and Drug Development Professionals Core Technical Data Nitromide, identified by the CAS number 121-81-3, is a synthetic nitroaromatic compound with established antiparasitic and antibacterial...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Technical Data

Nitromide, identified by the CAS number 121-81-3, is a synthetic nitroaromatic compound with established antiparasitic and antibacterial properties.[1] It is primarily recognized for its application in veterinary medicine as a coccidiostat to control parasitic infections in poultry.[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Nitromide are summarized in the table below. This data is essential for its handling, formulation, and analysis.

PropertyValueSource(s)
IUPAC Name 3,5-dinitrobenzamidePubChem
Synonyms Nitromide, 3,5-Dinitrobenzamide
CAS Number 121-81-3
Molecular Formula C₇H₅N₃O₅
Molecular Weight 211.13 g/mol
Appearance Powder
Melting Point 183-185 °C
Solubility Soluble in dimethyl sulfoxide (DMSO) and ethanol; limited solubility in water.[2]
Quantitative Bioactivity Data

While specific IC50 or MIC values for Nitromide against Eimeria species were not found during the literature search, its bioactivity has been demonstrated in vivo. The following table presents effective concentrations in poultry feed for the prevention of coccidiosis-related symptoms.

ParameterConcentration in FeedEffectSource(s)
Prevention of Mortality≥ 0.025%Complete prevention of death loss in chickens infected with Eimeria tenella.[3]
Prevention of Hemorrhage0.05%~80% effective in preventing hemorrhage.[3]
Prevention of Hemorrhage0.1% - 0.25%Complete prevention of hemorrhage.[3]

Synthesis and Analysis

Synthesis Protocol

The synthesis of Nitromide (3,5-dinitrobenzamide) can be achieved in a two-step process from 3,5-dinitrobenzoic acid. The first step involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with ammonia to form the amide.

Step 1: Synthesis of 3,5-Dinitrobenzoyl Chloride

This protocol is adapted from general procedures for the synthesis of aromatic acid chlorides.[4]

  • Materials: 3,5-dinitrobenzoic acid, thionyl chloride (SOCl₂), dry toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, combine 3,5-dinitrobenzoic acid (0.01 mol) and dry toluene (40 mL).

    • Add thionyl chloride (1.6 mL, 0.02 mol) to the mixture.

    • Heat the mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is no longer detectable (typically 2-8 hours).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene and excess thionyl chloride. The crude 3,5-dinitrobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Synthesis of 3,5-Dinitrobenzamide (Nitromide)

This step involves the amidation of the synthesized acid chloride.

  • Materials: 3,5-dinitrobenzoyl chloride, aqueous ammonia.

  • Procedure:

    • Dissolve the crude 3,5-dinitrobenzoyl chloride in a suitable inert solvent like acetone or tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

    • A precipitate of 3,5-dinitrobenzamide will form.

    • Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

    • Filter the solid product, wash with cold water to remove ammonium chloride, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain 3,5-dinitrobenzamide. Recrystallization from ethanol can be performed for further purification.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 3,5-Dinitrobenzoic Acid 3,5-Dinitrobenzoic Acid Reaction Mixture Reaction Mixture 3,5-Dinitrobenzoic Acid->Reaction Mixture + SOCl₂ + Toluene 3,5-Dinitrobenzoyl Chloride 3,5-Dinitrobenzoyl Chloride Reaction Mixture->3,5-Dinitrobenzoyl Chloride Reflux Amidation Reaction Amidation Reaction 3,5-Dinitrobenzoyl Chloride->Amidation Reaction + Aqueous NH₃ Nitromide (3,5-Dinitrobenzamide) Nitromide (3,5-Dinitrobenzamide) Amidation Reaction->Nitromide (3,5-Dinitrobenzamide) Precipitation & Filtration

Synthesis of Nitromide.
Analytical Protocol: UPLC-MS/MS for Residue Analysis in Poultry Tissue

This protocol provides a general framework for the determination of Nitromide residues in poultry tissue, based on established methods for other veterinary drugs.[5][6][7]

  • Sample Preparation:

    • Homogenize 2-5 g of poultry tissue (muscle or liver).

    • Add an appropriate internal standard.

    • Extract the sample with an organic solvent such as acetonitrile or a mixture of acetonitrile and water, potentially with the addition of a small amount of acid (e.g., formic acid) to improve extraction efficiency.

    • Vortex or mechanically shake the sample for a set period (e.g., 10-15 minutes).

    • Centrifuge the sample to separate the solid and liquid phases.

    • The supernatant can be further cleaned up using Solid Phase Extraction (SPE). A C18 or polymeric reversed-phase cartridge would be suitable.

    • Elute the analyte from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

  • UPLC-MS/MS Conditions:

    • Column: A reversed-phase column, such as a C18 or a phenyl-hexyl column, with a particle size of less than 2 µm.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: Appropriate for the UPLC column dimensions (e.g., 0.2-0.5 mL/min).

    • Injection Volume: 1-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely to be effective for a dinitroaromatic compound.

      • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification and confirmation, monitoring at least two transitions from the precursor ion to product ions.

G Poultry Tissue Sample Poultry Tissue Sample Homogenization Homogenization Poultry Tissue Sample->Homogenization Extraction\n(Acetonitrile) Extraction (Acetonitrile) Homogenization->Extraction\n(Acetonitrile) Centrifugation Centrifugation Extraction\n(Acetonitrile)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection SPE Cleanup\n(C18 Cartridge) SPE Cleanup (C18 Cartridge) Supernatant Collection->SPE Cleanup\n(C18 Cartridge) Elution Elution SPE Cleanup\n(C18 Cartridge)->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC-MS/MS Analysis UPLC-MS/MS Analysis Reconstitution->UPLC-MS/MS Analysis

Analytical Workflow for Nitromide.

Mechanism of Action and Biological Pathways

Hypothesized Mechanism of Action: Uncoupling of Oxidative Phosphorylation

While the precise molecular mechanism of Nitromide has not been definitively elucidated, it is hypothesized to act as an uncoupler of oxidative phosphorylation in the mitochondria of the parasite, similar to other dinitrophenol compounds.[8][9][10] This action disrupts the parasite's energy metabolism, leading to its death.

Uncouplers are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[9][10] The two nitro groups on the benzamide structure are strong electron-withdrawing groups, which can delocalize the negative charge of the deprotonated amide, allowing it to act as a protonophore.[9]

G cluster_0 Mitochondrial Inner Membrane ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump Electron Flow Proton_Gradient Proton Gradient (High H⁺) H_pump->Proton_Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Proton Motive Force Nitromide Nitromide (Uncoupler) Proton_Gradient->Nitromide H⁺ Transport ATP ATP ATP_Synthase->ATP ADP + Pi Matrix Nitromide->Matrix H⁺ Release

Proposed Uncoupling of Oxidative Phosphorylation by Nitromide.
Host-Parasite Interaction: Immune Response to Eimeria Infection

Eimeria infection of the intestinal epithelium triggers a complex host immune response.[3][11][12][13] This response is crucial for controlling the parasite but also contributes to the pathology of coccidiosis. Anticoccidial drugs like Nitromide, by reducing the parasite load, indirectly modulate this host response.

The immune response to Eimeria involves both innate and adaptive immunity. Key components include the production of cytokines such as interferon-gamma (IFN-γ) and various interleukins, and the activation of T-lymphocytes (CD4+ and CD8+ cells).[11][12]

G cluster_host Host Intestinal Cell Eimeria Eimeria Sporozoite Invasion Invasion of Epithelial Cell Eimeria->Invasion Replication Parasite Replication (Schizogony) Invasion->Replication Antigen_Presentation Antigen Presentation (APC) Replication->Antigen_Presentation Tissue_Damage Intestinal Tissue Damage Replication->Tissue_Damage T_Cell_Activation T-Cell Activation (CD4⁺, CD8⁺) Antigen_Presentation->T_Cell_Activation Cytokine_Release Cytokine Release (IFN-γ, ILs) T_Cell_Activation->Cytokine_Release Immune_Response Cell-Mediated Immunity Cytokine_Release->Immune_Response Parasite_Clearance Parasite Clearance Immune_Response->Parasite_Clearance Immune_Response->Tissue_Damage Nitromide Nitromide Nitromide->Replication Inhibits

Host Immune Response to Eimeria Infection and the Role of Nitromide.

Concluding Remarks for Drug Development Professionals

Nitromide represents a class of nitroaromatic compounds with proven efficacy against coccidiosis. The hypothesized mechanism of action, the uncoupling of oxidative phosphorylation, presents a target that is distinct from many other anticoccidial drugs, which could be advantageous in overcoming drug resistance.

For future drug development, several avenues are worth exploring:

  • Structure-Activity Relationship (SAR) Studies: Modification of the benzamide structure could lead to compounds with improved efficacy, a broader spectrum of activity, and a better safety profile.

  • Mechanism of Action Studies: Definitive confirmation of the uncoupling mechanism and investigation into other potential targets would provide a more solid foundation for rational drug design.

  • Formulation Development: Investigating novel delivery systems could enhance the bioavailability and efficacy of Nitromide and its derivatives.

This technical guide provides a comprehensive overview of the current knowledge on Nitromide (CAS 121-81-3) and serves as a foundational resource for further research and development in the field of antiparasitic drugs.

References

Foundational

Exploratory Studies on Nitromide's Broader Antimicrobial Spectrum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Nitromide, chemically known as 3,5-dinitrobenzamide, is a nitroaromatic compound historically recognized for its use as an antiparasitic agent, par...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitromide, chemically known as 3,5-dinitrobenzamide, is a nitroaromatic compound historically recognized for its use as an antiparasitic agent, particularly as a coccidiostat in veterinary medicine. The broader antimicrobial potential of nitromide and its derivatives, however, remains an area of active investigation. This technical guide provides a comprehensive overview of the existing research on the antimicrobial spectrum of nitromide and related dinitrobenzamide compounds. It consolidates available quantitative data on its antifungal and antimycobacterial activities, details the experimental protocols for antimicrobial susceptibility testing, and visualizes the proposed mechanisms of action and experimental workflows through detailed diagrams. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of nitromide and its analogs.

Introduction

Nitro-containing compounds represent a significant class of antimicrobial agents with a broad spectrum of activity against various pathogens.[1] Their mechanism of action often involves the intracellular reduction of the nitro group, leading to the formation of cytotoxic intermediates that can inflict damage on essential biomolecules such as DNA and proteins.[2] Nitromide (3,5-dinitrobenzamide) is one such compound that has been used in veterinary medicine.[3] This guide delves into the exploratory studies that shed light on its wider antimicrobial activities, focusing on quantitative data and detailed methodologies to facilitate further research and development in this area.

Antifungal Activity of Dinitrobenzamide Derivatives

Recent studies have highlighted the antifungal potential of 3,5-dinitrobenzamide derivatives, particularly against pathogenic Candida species. The research suggests that these compounds may exert their antifungal effects through the disruption of the fungal cell membrane and interference with ergosterol synthesis.[4]

Quantitative Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of a 3,5-dinitrobenzamide derivative (ethyl 3,5-dinitrobenzoate) against various Candida species.[4]

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)
Ethyl 3,5-dinitrobenzoateCandida albicans125>500
Ethyl 3,5-dinitrobenzoateCandida krusei100500
Ethyl 3,5-dinitrobenzoateCandida tropicalis500>500
Proposed Antifungal Mechanism of Action

The antifungal action of 3,5-dinitrobenzamide derivatives is hypothesized to be a multi-target process. One of the primary proposed mechanisms involves the disruption of the fungal cell membrane integrity. Furthermore, in-silico modeling suggests that these compounds may interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[4]

Antifungal_Mechanism Nitromide Nitromide Derivative CellMembrane Fungal Cell Membrane Nitromide->CellMembrane interacts with Ergosterol Ergosterol Synthesis Pathway Nitromide->Ergosterol inhibits Disruption Membrane Disruption & Increased Permeability CellMembrane->Disruption Inhibition Inhibition of Ergosterol Production Ergosterol->Inhibition CellDeath Fungal Cell Death Disruption->CellDeath Inhibition->CellDeath

Caption: Proposed antifungal mechanism of nitromide derivatives.

Antimycobacterial Activity of Dinitrobenzamide Derivatives

Dinitrobenzamide compounds have also been investigated for their activity against Mycobacterium tuberculosis. These studies suggest a distinct mechanism of action compared to their antifungal properties, primarily targeting the mycobacterial cell wall synthesis.[5][6]

Quantitative Antimycobacterial Data

The table below presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of selected N-alkyl-3,5-dinitrobenzamides against Mycobacterium tuberculosis H37Rv.[6]

CompoundR GroupMIC (µg/mL)MBC (µg/mL)
9 n-hexyl1.252.5
10 n-heptyl0.6251.25
11 n-octyl0.6251.25
12 n-nonyl1.252.5
13 n-decyl2.55
Proposed Antimycobacterial Mechanism of Action

The antimycobacterial activity of dinitrobenzamides is thought to be mediated by the inhibition of decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1).[5] DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death.[6]

Antimycobacterial_Mechanism Dinitrobenzamide Dinitrobenzamide Derivative DprE1 DprE1 Enzyme Dinitrobenzamide->DprE1 binds to Inhibition Inhibition of DprE1 Dinitrobenzamide->Inhibition CellWall Mycobacterial Cell Wall Biosynthesis DprE1->CellWall catalyzes Disruption Disruption of Cell Wall Synthesis DprE1->Disruption leads to Inhibition->DprE1 BacterialDeath Mycobacterial Death Disruption->BacterialDeath

Caption: Proposed antimycobacterial mechanism of dinitrobenzamides.

General Antimicrobial Mechanism of Nitro Compounds

A widely accepted mechanism for the antimicrobial action of nitro compounds involves their reduction within the microbial cell to form reactive nitrogen species (RNS). These highly reactive intermediates can cause widespread cellular damage, contributing to the broad-spectrum activity of these compounds.

General_Nitro_Mechanism cluster_cell Microbial Cell NitroCompound Nitro Compound (R-NO2) Nitroreductase Nitroreductase Enzymes NitroCompound->Nitroreductase substrate for RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS produces DNA DNA RNS->DNA Proteins Proteins RNS->Proteins Lipids Lipids RNS->Lipids Damage Cellular Damage DNA->Damage Proteins->Damage Lipids->Damage CellDeath Cell Death Damage->CellDeath

Caption: General mechanism of antimicrobial action for nitro compounds.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are crucial for determining the in vitro efficacy of antimicrobial compounds. The following sections detail the broth microdilution and disk diffusion methods, which are commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7][8]

Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[7]

  • Preparation of Microorganism Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate containing a growth-supporting broth.

  • Inoculation: Each well is inoculated with an equal volume of the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[8][9]

  • Inoculum Preparation and Plating: A standardized suspension of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plate is inverted and incubated at 35-37°C for 16-24 hours.

  • Reading Results: The diameter of the zone of inhibition (the clear area around the disk with no microbial growth) is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the antimicrobial susceptibility of a compound.

AST_Workflow Start Start PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum PrepareCompound Prepare Serial Dilutions of Test Compound Start->PrepareCompound Inoculate Inoculate Test Medium with Microorganism PrepareInoculum->Inoculate AddCompound Add Compound Dilutions to Test Medium PrepareCompound->AddCompound Inoculate->AddCompound Incubate Incubate under Optimal Conditions AddCompound->Incubate ReadResults Read and Record Results (e.g., MIC, Zone Diameter) Incubate->ReadResults Analyze Analyze and Interpret Data ReadResults->Analyze End End Analyze->End

Caption: Generalized workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

The available evidence suggests that nitromide and its dinitrobenzamide derivatives possess significant antifungal and antimycobacterial properties. The proposed mechanisms of action, involving disruption of the fungal cell membrane and inhibition of mycobacterial cell wall synthesis, offer promising avenues for the development of novel therapeutic agents. However, a notable gap exists in the scientific literature regarding the broader antibacterial and antiprotozoal spectrum of nitromide. While its historical use provides some indication of its activity, comprehensive quantitative data from in vitro studies against a wide range of Gram-positive and Gram-negative bacteria, as well as various protozoan parasites, is currently lacking.

Future research should focus on systematic in vitro screening of nitromide against a diverse panel of clinically relevant microbial pathogens to fully elucidate its antimicrobial spectrum. Mechanistic studies are also warranted to further detail the specific molecular targets and pathways involved in its antimicrobial action. Such investigations are essential to unlock the full therapeutic potential of this nitro compound and to guide the rational design of new, more potent, and selective antimicrobial agents based on the dinitrobenzamide scaffold.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nitromide Dosage Calculation for Poultry Feed

For Researchers, Scientists, and Drug Development Professionals Introduction Nitromide (3,5-Dinitrobenzamide) is an anticoccidial agent historically used in the poultry industry to control coccidiosis, a parasitic diseas...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide (3,5-Dinitrobenzamide) is an anticoccidial agent historically used in the poultry industry to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. Effective dosage calculation is critical to ensure both the efficacy of the treatment and the safety of the birds. These application notes provide a summary of dosage information, detailed experimental protocols for efficacy evaluation, and a proposed mechanism of action.

Data Presentation: Nitromide Dosage and Efficacy

The following table summarizes the reported concentrations of nitromide in poultry feed and its corresponding efficacy against Eimeria tenella, the causative agent of cecal coccidiosis.

Feed Concentration (%)Feed Concentration (ppm)Efficacy against Eimeria tenellaReference
0.0125%125 ppmDeath loss observed[1]
0.02%200 ppmDeath loss observed[1]
0.025%250 ppmPrevented death loss; ~35% effective in preventing hemorrhage. Also a component of the combination drug Unistat® at this concentration.[1]
0.05%500 ppm~80% effective in preventing hemorrhage[1]
0.1%1000 ppmPrevented all hemorrhage[1]
0.25%2500 ppmPrevented all hemorrhage[1]
~0.5%~5000 ppmLD50 (Lethal Dose, 50%) for young chicks[1]

Experimental Protocols

This section outlines a general experimental protocol for evaluating the efficacy of nitromide in poultry feed against an induced Eimeria infection.

Objective: To determine the effective dosage of nitromide in broiler chicken feed for the prevention and control of coccidiosis.

Materials:

  • Day-old broiler chicks

  • Standard broiler starter feed (unmedicated)

  • Nitromide (3,5-Dinitrobenzamide)

  • Sporulated Eimeria tenella oocysts

  • Laboratory scale feed mixer

  • Housing facilities with controlled environment

  • Weighing scales

  • Fecal collection trays

  • Microscope and McMaster counting chamber

Methodology:

  • Animal Acclimation:

    • Procure day-old broiler chicks and acclimate them for a period of 7 days.

    • Provide ad libitum access to unmedicated starter feed and clean water.

    • Monitor the health of the chicks daily.

  • Experimental Groups:

    • Randomly assign chicks to different experimental groups (e.g., n=10 per group).

    • Include the following groups:

      • Negative Control (unmedicated, uninfected)

      • Positive Control (unmedicated, infected)

      • Treatment Group 1 (e.g., 125 ppm Nitromide in feed, infected)

      • Treatment Group 2 (e.g., 250 ppm Nitromide in feed, infected)

      • Treatment Group 3 (e.g., 500 ppm Nitromide in feed, infected)

  • Feed Preparation:

    • Calculate the required amount of nitromide for each treatment group based on the desired parts per million (ppm) concentration in the feed.

    • Use a laboratory scale feed mixer to ensure homogenous mixing of the nitromide into the basal diet.

    • Prepare sufficient quantities of medicated feed for the duration of the experiment.

  • Infection:

    • At approximately 14 days of age, orally inoculate each chick in the infected groups with a predetermined dose of sporulated Eimeria tenella oocysts.

  • Data Collection:

    • Weight Gain: Record the body weight of each chick at the beginning of the treatment period and at the end of the experiment.

    • Feed Conversion Ratio (FCR): Measure the total feed intake and calculate the FCR for each group.

    • Lesion Scoring: At a specified number of days post-infection (e.g., 5-7 days), euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.

    • Oocyst Shedding: Collect fecal samples from each group for several days post-infection and determine the number of oocysts per gram of feces using a McMaster counting chamber.

    • Mortality: Record daily mortality in each group.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups and the control groups.

Signaling Pathway and Mechanism of Action

While the precise signaling pathway of nitromide (3,5-dinitrobenzamide) is not fully elucidated, it is believed to act as a coccidiostat by interfering with the parasite's metabolic processes. Drawing parallels with other nitro-based coccidiostats like nitrophenide, a plausible mechanism involves the inhibition of key enzymes in the parasite's energy metabolism. Nitrophenide has been shown to inhibit mannitol-1-phosphate dehydrogenase, a crucial enzyme in the mannitol cycle of Eimeria tenella, which is vital for the energy-intensive process of sporulation.[2] This disruption of energy metabolism would inhibit the development of the parasite, particularly during its asexual and sexual reproductive stages within the host's intestinal cells.

Nitromide_Mechanism cluster_host Host Intestinal Cell Nitromide Nitromide Metabolism Inhibition of Parasite Metabolic Enzymes Nitromide->Metabolism Enters Parasite Development Inhibition of Schizont and Merozoite Development Metabolism->Development Oocyst Reduced Oocyst Shedding Development->Oocyst

Caption: Proposed mechanism of action for nitromide in poultry.

This proposed pathway illustrates that nitromide, upon entering the Eimeria parasite within the host's intestinal cells, likely inhibits critical metabolic enzymes. This enzymatic inhibition disrupts the parasite's development, particularly the formation of schizonts and merozoites, ultimately leading to a reduction in the shedding of oocysts and control of the coccidiosis infection.

References

Application

Application Note: Analysis of Nitromide (3,5-Dinitrobenzamide) by High-Performance Liquid Chromatography

Abstract This application note details a robust and sensitive method for the quantitative analysis of Nitromide (3,5-Dinitrobenzamide) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Nitromide (3,5-Dinitrobenzamide) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is applicable to the analysis of nitromide in bulk drug substances and has the potential for adaptation to various sample matrices, such as animal tissue, with appropriate sample preparation. This method utilizes a reversed-phase C18 column to achieve efficient separation and provides consistent and reproducible results.

Introduction

Nitromide, chemically known as 3,5-Dinitrobenzamide, is a compound of interest in pharmaceutical and veterinary sciences. Accurate and reliable quantification of this analyte is crucial for quality control, formulation development, and residue analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation, identification, and quantification of such compounds due to its high resolution, sensitivity, and specificity.[1][2] This application note presents a comprehensive protocol for nitromide analysis, drawing upon established methodologies for structurally similar nitroaromatic compounds.[3][4]

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm PTFE or equivalent).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • Nitromide reference standard.

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC-grade Water with 0.1% Formic Acid
Mobile Phase B HPLC-grade Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min, 25-65% B; 10-11 min, 65-25% B; 11-15 min, 25% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of nitromide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation
  • Accurately weigh an appropriate amount of the nitromide sample and dissolve it in acetonitrile in a volumetric flask to achieve a target concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

This protocol requires validation and optimization for the specific tissue matrix.

  • Homogenization: Homogenize a known weight of tissue (e.g., 1 g) with a suitable volume of extraction solvent (e.g., acetonitrile).

  • Extraction: Vortex the mixture vigorously and/or sonicate for 15-30 minutes.[3]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 rpm for 10 minutes) to precipitate proteins and cellular debris.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18 or polymeric sorbent) with methanol followed by water.

    • Load the supernatant from the centrifugation step onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute the nitromide with a small volume of acetonitrile or methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of nitromide based on the described HPLC method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (RT) ~ 6-8 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL
Recovery (from tissue) 85 - 105%
Precision (%RSD) < 2%

Method Validation

For use in a regulated environment, the method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Nitromide Reference Standard Dissolve_Std Dissolve in Acetonitrile Standard->Dissolve_Std Sample Weigh Sample (Bulk or Tissue) Extract_Sample Extract with Acetonitrile (if tissue) Sample->Extract_Sample Dilute Prepare Working Standards Dissolve_Std->Dilute Cleanup SPE Cleanup (if tissue) Extract_Sample->Cleanup Filter Filter through 0.45 µm Filter Dilute->Filter Cleanup->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Nitromide Concentration Calibrate->Quantify HPLC_Separation_Principle cluster_column Reversed-Phase HPLC Column cluster_mobile_phase Mobile Phase cluster_analytes Analyte Interaction Stationary_Phase Stationary Phase Non-polar C18 chains Mobile_Phase Mobile Phase Polar (Water/Acetonitrile) Mobile_Phase->Stationary_Phase Flows through Nitromide Nitromide (Less Polar) Nitromide->Stationary_Phase Stronger Interaction (Longer Retention) Polar_Impurity Polar Impurity Polar_Impurity->Mobile_Phase Stronger Interaction (Shorter Retention)

References

Method

Application Notes and Protocols for In Vivo Efficacy Testing of Nitromide

For Researchers, Scientists, and Drug Development Professionals Introduction Nitromide (3,5-dinitrobenzamide) is an antibacterial and antiprotozoal agent historically used in veterinary medicine, primarily as a coccidios...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide (3,5-dinitrobenzamide) is an antibacterial and antiprotozoal agent historically used in veterinary medicine, primarily as a coccidiostat in poultry to control infections caused by Eimeria species. Coccidiosis is a significant parasitic disease in poultry, leading to substantial economic losses through mortality, reduced weight gain, and poor feed conversion. The emergence of drug-resistant Eimeria strains necessitates the continued evaluation of existing and novel anticoccidial compounds.

These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of nitromide against coccidiosis in chickens. The described methodologies are based on established guidelines for anticoccidial drug efficacy testing and are intended to ensure robust and reproducible results.

Putative Mechanism of Action

The precise molecular targets of nitromide in Eimeria are not fully elucidated. However, like other nitroaromatic compounds, its mechanism of action is believed to involve bioreductive activation within the parasite.[1][2][3][4] Parasite-specific nitroreductases are thought to reduce the nitro groups of nitromide, generating reactive nitroso and hydroxylamine intermediates and ultimately nitro anion radicals.[1][2] These reactive species can induce oxidative stress and damage cellular macromolecules such as DNA, lipids, and proteins, leading to parasite death. Some dinitrobenzamide compounds have been shown to inhibit decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1), an enzyme essential for cell wall synthesis in some microorganisms.[5][6][7]

digraph "putative_signaling_pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Nitromide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Parasite_Nitroreductases" [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; "Bioreductive_Activation" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reactive_Nitro_Species" [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; "Oxidative_Stress" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Macromolecular_Damage" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Parasite_Death" [fillcolor="#202124", fontcolor="#FFFFFF", shape=octagon];

"Nitromide" -> "Parasite_Nitroreductases" [arrowhead=vee, color="#5F6368"]; "Parasite_Nitroreductases" -> "Bioreductive_Activation" [arrowhead=vee, color="#5F6368"]; "Bioreductive_Activation" -> "Reactive_Nitro_Species" [arrowhead=vee, color="#5F6368"]; "Reactive_Nitro_Species" -> "Oxidative_Stress" [arrowhead=vee, color="#5F6368"]; "Reactive_Nitro_Species" -> "Macromolecular_Damage" [arrowhead=vee, color="#5F6368"]; "Oxidative_Stress" -> "Parasite_Death" [arrowhead=vee, color="#5F6368"]; "Macromolecular_Damage" -> "Parasite_Death" [arrowhead=vee, color="#5F6368"]; }

Caption: Putative signaling pathway of nitromide in Eimeria.

Experimental Protocols

Animal Model and Housing
  • Animal Model: Day-old broiler chicks (e.g., Cobb 500, Ross 308) are the recommended model. Birds should be sourced from a reputable, coccidia-free hatchery.

  • Housing: Chicks should be housed in wire-floored battery cages to prevent reinfection from feces. Cages must be thoroughly cleaned and disinfected before the start of the experiment.

  • Environment: Maintain a temperature of 32-35°C for the first week, gradually decreasing to room temperature. Provide at least 16 hours of light per day.

  • Feed and Water: Provide ad libitum access to a standard, unmedicated broiler starter feed and clean drinking water.

Experimental Design

A randomized block design should be used to minimize cage effects. A minimum of 5 replicates (cages) per treatment group with at least 10 birds per replicate is recommended.

Table 1: Experimental Groups

GroupTreatmentEimeria ChallengePurpose
1Unmedicated, Uninfected ControlNoTo establish baseline performance and health.
2Unmedicated, Infected ControlYesTo confirm the pathogenicity of the Eimeria challenge.
3Nitromide (Low Dose)YesTo evaluate the efficacy of a low dose of nitromide.
4Nitromide (Medium Dose)YesTo evaluate the efficacy of a medium dose of nitromide.
5Nitromide (High Dose)YesTo evaluate the efficacy of a high dose of nitromide.
6Positive Control (e.g., Amprolium)YesTo compare the efficacy of nitromide to a known anticoccidial.
Eimeria Challenge
  • Species: A mixed culture of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella) or a single species, depending on the study's objective.

  • Inoculum Preparation: Oocysts should be sporulated in 2.5% potassium dichromate solution. The concentration of sporulated oocysts should be determined using a McMaster chamber.

  • Infection: At 14 days of age, each bird in the challenged groups is orally inoculated with a suspension containing a predetermined number of sporulated oocysts (e.g., 5 x 10^4 of E. maxima).

Nitromide Administration
  • Formulation: Nitromide is typically administered in the feed. It should be thoroughly mixed into the basal diet to ensure uniform distribution. A premix can be prepared to facilitate even mixing.

  • Dosage: Since specific dosage information for nitromide can be limited, a dose-finding study is recommended. Based on related compounds like nitromezuril (5 mg/kg body weight), a starting range could be 50, 100, and 200 ppm in the feed.

  • Treatment Period: Medicated feed should be provided from 2 days before the Eimeria challenge until the end of the experiment (typically 7-9 days post-infection).

Data Collection and Efficacy Endpoints

Table 2: Data Collection Schedule

DayActivity
0Arrival of day-old chicks, randomization to groups.
12Start of medicated feed for treatment groups.
14Oral inoculation with Eimeria oocysts.
14-21Daily observation for clinical signs (huddling, ruffled feathers, bloody droppings).
19Lesion scoring of a subset of birds from each group.
19-23Collection of fecal samples for oocyst counting.
21Final body weight measurement and calculation of FCR.
  • Body Weight Gain and Feed Conversion Ratio (FCR): Record the body weight of each bird at the start and end of the experiment. Measure feed consumption per cage. Calculate the average weight gain and FCR for each group.

  • Lesion Scoring: At 5-6 days post-infection, euthanize a subset of birds from each group (e.g., 5 birds per cage). Score the intestinal lesions for each Eimeria species according to the Johnson and Reid method (0 to 4 scale).

  • Oocyst Counting (Oocysts Per Gram - OPG): From day 5 to 9 post-infection, collect fecal samples from each cage. Homogenize the feces and use a McMaster chamber to count the number of oocysts per gram of feces.

Data Presentation

Table 3: Efficacy Parameters (Example Data)

GroupAverage Weight Gain (g)FCRMean Lesion Score (E. tenella)Mean OPG (x 10^4)
Uninfected Control2501.500.00
Infected Control1502.103.550
Nitromide (50 ppm)1801.902.025
Nitromide (100 ppm)2101.751.010
Nitromide (200 ppm)2301.600.52
Positive Control2201.650.85

Experimental Workflow Diagram

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"Day_0" [label="Day 0: Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; "Day_12" [label="Day 12: Start Medicated Feed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Day_14" [label="Day 14: Eimeria Challenge", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Day_14_21" [label="Days 14-21: Clinical Observation", fillcolor="#FBBC05", fontcolor="#202124"]; "Day_19" [label="Day 19: Lesion Scoring", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Day_19_23" [label="Days 19-23: Oocyst Counting", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Day_21" [label="Day 21: Final Measurements", fillcolor="#F1F3F4", fontcolor="#202124"]; "Data_Analysis" [label="Data Analysis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

"Day_0" -> "Day_12" [arrowhead=vee, color="#5F6368"]; "Day_12" -> "Day_14" [arrowhead=vee, color="#5F6368"]; "Day_14" -> "Day_14_21" [arrowhead=vee, color="#5F6368"]; "Day_14_21" -> "Day_19" [arrowhead=vee, color="#5F6368"]; "Day_19" -> "Day_19_23" [arrowhead=vee, color="#5F6368"]; "Day_19_23" -> "Day_21" [arrowhead=vee, color="#5F6368"]; "Day_21" -> "Data_Analysis" [arrowhead=vee, color="#5F6368"]; }

Caption: Experimental workflow for in vivo efficacy testing of nitromide.

Safety and Toxicology

While nitromide has been used in poultry, it is crucial to monitor for any signs of toxicity.[8] Observations should include changes in behavior, feed and water intake, and any adverse reactions. At the end of the study, gross necropsy of major organs can be performed to identify any treatment-related abnormalities.

Conclusion

This document provides a detailed framework for conducting a robust in vivo efficacy study of nitromide against coccidiosis in chickens. Adherence to these protocols will enable researchers to generate reliable data on the anticoccidial activity of nitromide, contributing to the development of effective control strategies for this important poultry disease. Careful planning, execution, and data analysis are essential for obtaining meaningful results.

References

Application

Application Notes and Protocols for Utilizing Nitromide as a Control in Coccidiosis Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the historical context and practical application of nitromide (3,5-dinitrobenzamide) in the stud...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the historical context and practical application of nitromide (3,5-dinitrobenzamide) in the study of avian coccidiosis. While historically used as an active anticoccidial agent, its role in modern research is best understood in the context of control groups for evaluating new anticoccidial compounds.

Introduction to Nitromide and its Historical Context in Coccidiosis Control

Nitromide, chemically known as 3,5-dinitrobenzamide, is a compound that was investigated for its anticoccidial properties. Early research demonstrated its efficacy in preventing mortality and reducing hemorrhage caused by Eimeria tenella, a pathogenic species of coccidia affecting chickens.[1] Historically, various chemical compounds were explored to combat the significant economic losses in the poultry industry caused by coccidiosis.[2][3]

Nitromide was a component of anticoccidial formulations such as Unistat.[4][5] However, with the development of more potent and diverse anticoccidial drugs, the use of nitromide has become less common. In contemporary research, it is not typically used as a standard control. Instead, the primary negative control is an "unmedicated, infected" group, which provides a baseline for disease pathology. A positive control group, treated with a currently effective and approved anticoccidial drug, is also standard practice.

Understanding the historical efficacy of compounds like nitromide can, however, provide a valuable benchmark for the development of new anticoccidial drugs, particularly in studies investigating drug resistance and novel mechanisms of action.

Data Presentation: Historical Efficacy of Nitromide against Eimeria tenella

The following table summarizes the historical data on the efficacy of nitromide in preventing mortality and hemorrhage in chickens experimentally infected with Eimeria tenella.

Nitromide Concentration in Feed (%)Mortality Rate (%)Hemorrhage Prevention (%)
0.250100
0.10100
0.050~80
0.0250~35
0.0210-20Not specified
0.012520-30Not specified
Untreated Control >50 0

Data adapted from Morehouse and McGuire, 1959.[1]

Experimental Protocols

The following protocols are based on standard methodologies for evaluating the efficacy of anticoccidial drugs. Nitromide can be used as a historical reference compound in these study designs.

General Anticoccidial Sensitivity Test (AST)

This protocol is designed to assess the efficacy of a test compound against a specific Eimeria species, using both a negative (untreated) and a positive (known effective drug) control.

Objective: To determine the in vivo efficacy of a test compound against an experimental Eimeria infection in chickens.

Materials:

  • Day-old broiler chicks, coccidia-free

  • Standard broiler starter feed (unmedicated)

  • Test compound

  • Nitromide (for historical comparison)

  • Current-generation anticoccidial drug (positive control)

  • Sporulated oocysts of a pathogenic Eimeria species (e.g., E. tenella, E. maxima, E. acervulina)

  • Battery cages with wire floors

  • Syringes for oral gavage

  • Scales for weighing birds and feed

  • Equipment for lesion scoring and oocyst counting

Procedure:

  • Animal Acclimation: House day-old chicks in a clean, disinfected, and temperature-controlled environment for approximately 12-14 days. Provide ad libitum access to unmedicated feed and water.

  • Group Allocation: Randomly allocate birds to different treatment groups (n=10-20 birds per group, with multiple replicates).

    • Group 1: Uninfected, Unmedicated Control (UUC): No infection, no treatment.

    • Group 2: Infected, Unmedicated Control (IUC): Infected, no treatment. This serves as the primary negative control.

    • Group 3: Infected, Nitromide Treated: Infected, treated with nitromide at a historically effective dose (e.g., 0.05% in feed).

    • Group 4: Infected, Positive Control Treated: Infected, treated with a current anticoccidial drug at the recommended dosage.

    • Group 5+: Infected, Test Compound Treated: Infected, treated with various doses of the test compound.

  • Medication Administration: Two days prior to infection, replace the unmedicated feed with the respective treated feeds for each group.

  • Experimental Infection: At approximately 14-16 days of age, orally inoculate each bird (except the UUC group) with a standardized dose of sporulated Eimeria oocysts. The dose should be sufficient to cause clinical signs of coccidiosis in the IUC group.

  • Data Collection (Post-Infection):

    • Mortality: Record daily mortality.

    • Body Weight Gain: Weigh birds at the start of treatment, on the day of infection, and at the end of the experiment (typically 6-7 days post-infection).

    • Feed Conversion Ratio (FCR): Measure feed intake for each group to calculate FCR.

    • Lesion Scoring: At the end of the experiment, euthanize a subset of birds from each group and score the intestinal lesions according to the Johnson and Reid method (0-4 scale).

    • Oocyst Counting: Collect fecal samples from each group for several days post-infection to determine the number of oocysts per gram (OPG) of feces.

  • Data Analysis: Analyze the data for significant differences between the treatment groups. The efficacy of the test compound is determined by its ability to reduce mortality, prevent weight loss, improve FCR, and lower lesion scores and oocyst shedding compared to the IUC group.

In Vitro Sporozoite Invasion Assay

This assay can be used to screen compounds for their ability to inhibit the invasion of Eimeria sporozoites into host cells.

Objective: To assess the direct effect of a test compound on the ability of Eimeria sporozoites to invade host cells in vitro.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells or other suitable host cell line

  • 24-well cell culture plates

  • Cell culture medium (e.g., DMEM)

  • Eimeria sporozoites (excysted from sporulated oocysts)

  • Test compound

  • Nitromide

  • Positive control (e.g., monensin)

  • Incubator (41°C, 5% CO2)

  • Microscope for cell counting

Procedure:

  • Cell Culture: Grow MDBK cells to confluency in 24-well plates.

  • Treatment Groups: Prepare different concentrations of the test compound, nitromide, and a positive control in the cell culture medium. Include a negative control with no compound.

  • Infection: Co-incubate a known number of freshly excysted sporozoites with the MDBK cells in the presence of the different treatment compounds.

  • Incubation: Incubate the plates at 41°C for 24 hours to allow for sporozoite invasion.

  • Quantification: After incubation, wash the cells to remove non-invaded sporozoites. Lyse the cells and count the number of intracellular sporozoites.

  • Analysis: Compare the number of invaded sporozoites in the treated wells to the negative control to determine the inhibitory effect of the compounds.

Visualizations

Eimeria Life Cycle and Host Interaction

Eimeria_Lifecycle Eimeria Life Cycle in the Host cluster_ingestion Ingestion cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_excretion Excretion Ingestion Sporulated Oocyst Ingested by Host Excystation Excystation releases Sporozoites Ingestion->Excystation Invasion Sporozoites Invade Epithelial Cells Excystation->Invasion Trophozoite Trophozoite Development Invasion->Trophozoite Schizogony1 First-generation Schizogony (Asexual Reproduction) Trophozoite->Schizogony1 Merozoites1 Release of Merozoites Schizogony1->Merozoites1 Reinvasion Merozoites Re-invade Epithelial Cells Merozoites1->Reinvasion Schizogony2 Second-generation Schizogony Reinvasion->Schizogony2 Merozoites2 Release of more Merozoites Schizogony2->Merozoites2 Gametogony Gametogony (Sexual Reproduction) Merozoites2->Gametogony Zygote Formation of Zygote Gametogony->Zygote Oocyst Unsporulated Oocyst Formation Zygote->Oocyst Shedding Oocyst Shed in Feces Oocyst->Shedding AST_Workflow Anticoccidial Sensitivity Testing (AST) Workflow cluster_data Parameters Measured Start Day 1: Procure Coccidia-Free Chicks Acclimation Day 1-12: Acclimation with Unmedicated Feed Start->Acclimation Allocation Day 12: Randomly Allocate Birds to Treatment Groups Acclimation->Allocation Medication Day 12-End: Provide Medicated Feed Allocation->Medication Infection Day 14: Oral Inoculation with Eimeria Oocysts Medication->Infection Monitoring Day 14-21: Daily Monitoring (Mortality, Clinical Signs) Infection->Monitoring DataCollection Day 21: Final Data Collection Monitoring->DataCollection Analysis Data Analysis and Efficacy Determination DataCollection->Analysis BWG Body Weight Gain DataCollection->BWG FCR Feed Conversion Ratio DataCollection->FCR Lesions Intestinal Lesion Scores DataCollection->Lesions OPG Oocysts Per Gram DataCollection->OPG

References

Method

Application Notes and Protocols: Nitromide in Veterinary Drug Formulations

For Researchers, Scientists, and Drug Development Professionals Introduction Nitromide, chemically known as 3,5-Dinitrobenzamide, is a compound that has been identified as an anti-parasitic and antibacterial agent.[1][2]...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide, chemically known as 3,5-Dinitrobenzamide, is a compound that has been identified as an anti-parasitic and antibacterial agent.[1][2][3] Historical literature from the mid-20th century indicates its investigation as a coccidiostat for the prevention and control of coccidiosis in poultry, particularly against Eimeria tenella.[4][5] However, recent, comprehensive data on its efficacy, mechanism of action, and optimal formulations in modern veterinary medicine is limited.

These application notes provide a framework for the evaluation of nitromide or similar compounds as potential anticoccidial agents in veterinary drug formulations. The protocols outlined below are based on established methodologies for testing anticoccidial drugs in poultry.

Chemical Information:

PropertyValue
Chemical Name 3,5-Dinitrobenzamide
Synonyms Nitromide, Tristat
CAS Number 121-81-3
Molecular Formula C7H5N3O5
Molecular Weight 211.13 g/mol
Appearance Off-white to pale yellow powder

Source:[1][6][7]

Veterinary Formulation Development

The formulation of a veterinary drug is critical for its safety, efficacy, and ease of administration. For an anticoccidial agent like nitromide, which would likely be administered orally to poultry, common formulations include medicated feed or drinking water solutions.

Considerations for Formulation
  • Palatability: The formulation should not deter the normal feed or water intake of the animals.[8]

  • Stability: The active pharmaceutical ingredient (API) must remain stable under typical storage conditions and when mixed with feed or water.

  • Bioavailability: The formulation should ensure that the API is readily absorbed to reach the site of action in the gastrointestinal tract.

  • Homogeneity: The API must be evenly distributed throughout the feed or water to ensure consistent dosing.

Example Oral Formulation Protocols

The following are general protocols for preparing oral formulations for in vivo studies. The optimal solvents and excipients for nitromide would need to be determined experimentally.

Protocol 1: Liquid Formulation for Drinking Water

  • Prepare a stock solution of Nitromide. A potential starting point for a solvent system could be a mixture of DMSO, PEG300, Tween-80, and saline. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline mixture has been used for in vivo experiments with similar compounds.[3]

  • Ensure complete dissolution. Sonication or gentle heating may be required.[3]

  • The stock solution can then be diluted to the desired final concentration in the animals' drinking water.

  • Prepare fresh daily to ensure stability.

Protocol 2: Medicated Feed Formulation

  • A premix of nitromide can be prepared using a suitable carrier such as corn cob meal or another inert substance.

  • This premix is then incorporated into the basal diet using a multi-step mixing process to ensure uniform distribution.

  • The final concentration in the feed should be verified by analytical methods such as HPLC.

Experimental Protocols for Efficacy Evaluation

The following protocols are standard methods for evaluating the efficacy of anticoccidial drugs in broiler chickens.

In Vivo Efficacy Trial in Broiler Chickens

This protocol is designed to assess the ability of a test compound to control coccidiosis in a controlled, experimental setting.

Objective: To determine the efficacy of Nitromide in controlling coccidiosis caused by Eimeria species in broiler chickens.

Materials:

  • Day-old broiler chicks

  • Coccidia-free starter feed

  • Cultures of pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima)

  • Test compound (Nitromide)

  • Positive control drug (an approved anticoccidial)

  • McMaster counting slides

  • Microscope

Experimental Design:

  • Animal Model: Use day-old broiler chicks from a commercial hatchery. House them in a coccidia-free environment.

  • Acclimation: Allow a 10-14 day acclimation period.

  • Grouping: Randomly allocate chicks to experimental groups (e.g., 5-10 birds per replicate, 3-5 replicates per group).

    • Group 1: Uninfected, Untreated Control (UUC)

    • Group 2: Infected, Untreated Control (IUC)

    • Group 3: Infected, Nitromide Treated (at various dosage levels)

    • Group 4: Infected, Positive Control Treated

  • Medication: Provide the respective medicated feeds to the treatment groups 2 days prior to infection and continue for the duration of the experiment.

  • Infection: At approximately 14 days of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts. The UUC group receives a sham inoculum.

  • Data Collection:

    • Mortality: Record daily.

    • Body Weight: Measure at the start of the experiment, on the day of infection, and at the end of the study (typically 6-7 days post-infection).

    • Feed Intake: Measure per replicate for the duration of the study.

    • Lesion Scoring: On day 6 or 7 post-infection, euthanize a subset of birds from each group and score the gross intestinal lesions according to the Johnson and Reid (1970) method.[9]

    • Oocyst Counts: Collect fecal samples from each replicate for 24-48 hours, starting from day 5 post-infection. Determine the oocysts per gram (OPG) of feces using the McMaster technique.[10][11][12]

Statistical Analysis: Analyze data using ANOVA. Parameters to compare include weight gain, feed conversion ratio (FCR), lesion scores, and oocyst counts.

Lesion Scoring Protocol

Lesion scoring provides a semi-quantitative measure of the pathological damage caused by coccidia.[13][14][15][16]

  • Euthanize the birds by an approved method.

  • Examine the intestinal tract for gross lesions. Different Eimeria species cause lesions in specific parts of the intestine.

    • E. acervulina : Duodenum

    • E. maxima : Mid-intestine

    • E. tenella : Ceca

  • Assign a score from 0 to 4 based on the severity of the lesions, where 0 is no lesion and 4 is the most severe lesion.[9][13]

Example Lesion Scoring Scale for Eimeria tenella (Cecal Coccidiosis): [15]

  • 0: No gross lesions.

  • +1: Few scattered petechiae on the cecal wall; no thickening of the cecal walls.[15]

  • +2: More numerous petechiae with noticeable blood in the cecal contents; cecal wall is somewhat thickened.[15]

  • +3: Large amounts of blood or cecal cores present; cecal walls are greatly thickened.

  • +4: Cecal pouch is distended with blood or large caseous cores; dead birds are scored as +4.

Oocyst Counting Protocol (McMaster Technique)

This technique is a widely used method for quantifying the number of oocysts in a fecal sample.[10][12][17]

  • Weigh out a known amount of feces (e.g., 2 grams).

  • Add a known volume of flotation solution (e.g., saturated sodium chloride solution) to create a fecal suspension.[17]

  • Homogenize the mixture thoroughly.

  • Strain the suspension through cheesecloth or a sieve to remove large debris.

  • With a pipette, transfer a sample of the suspension to fill the chambers of a McMaster slide.[17]

  • Allow the slide to sit for 5 minutes for the oocysts to float to the top.

  • Using a microscope at 10x magnification, count the oocysts within the grid of both chambers.

  • Calculate the Oocysts Per Gram (OPG) of feces using the following formula:

    • OPG = (Total oocysts in two chambers * Dilution factor) / (Weight of feces * Volume of one chamber * 2)

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Efficacy of Nitromide Against Eimeria tenella Challenge in Broilers (Example Data)

Treatment GroupAverage Weight Gain (g)Feed Conversion Ratio (FCR)Average Lesion ScoreOocysts Per Gram (x10^4)Mortality (%)
UUC 2501.500.00.00
IUC 1502.103.550.020
Nitromide (50 ppm) 2201.651.510.05
Nitromide (100 ppm) 2401.550.52.00
Positive Control 2351.600.85.00

This table presents hypothetical data for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Treatment & Infection cluster_2 Data Collection & Analysis A Day-old Chicks Arrival B Acclimation (14 days) A->B C Randomization into Groups B->C D Medicated Feed Administered (Day -2) C->D E Oral Inoculation with Eimeria (Day 0) D->E F Daily Mortality & Morbidity Checks E->F G Fecal Collection (Days 5-7) Oocyst Counting F->G H Euthanasia & Lesion Scoring (Day 7) G->H I Final Weight & FCR Calculation H->I J Statistical Analysis I->J

Caption: Workflow for an in-vivo anticoccidial drug efficacy trial.

Hypothetical Mechanism of Action

G cluster_0 Eimeria Life Cycle in Host Cell sporozoite Sporozoite Invasion trophozoite Trophozoite sporozoite->trophozoite schizont Schizont (Asexual Reproduction) trophozoite->schizont merozoite Merozoites Released schizont->merozoite gametocyte Gametocyte Formation (Sexual Reproduction) merozoite->gametocyte oocyst Oocyst Shedding gametocyte->oocyst nitromide Nitromide nitromide->schizont Inhibits Development nitromide->gametocyte Disrupts Formation

Caption: Hypothetical signaling pathway for Nitromide's anticoccidial action.

Safety and Toxicology

Any new veterinary drug formulation must undergo rigorous safety and toxicology testing. This includes:

  • Acute Toxicity Studies: To determine the effects of a single, high dose of the compound.

  • Repeat-Dose Toxicity Studies: To evaluate the effects of long-term exposure at therapeutic doses.

  • Residue Studies: To determine the withdrawal period required to ensure that no harmful residues remain in the tissues of food-producing animals.

  • Environmental Impact Assessment: To evaluate the potential effects of the drug on the environment.

These studies should be conducted in accordance with the guidelines set by regulatory agencies such as the FDA's Center for Veterinary Medicine (CVM) and the European Medicines Agency (EMA).

Conclusion

While Nitromide (3,5-Dinitrobenzamide) has been historically investigated as a coccidiostat, a renewed and thorough evaluation using modern scientific standards is necessary to ascertain its potential in current veterinary practice. The protocols and frameworks provided here offer a comprehensive guide for researchers to conduct such an evaluation, from initial formulation development to in-depth efficacy and safety testing. The successful development of any new anticoccidial agent requires a systematic approach, and these notes are intended to support that endeavor.

References

Application

Application Notes and Protocols for the Development of a Nitromide-Resistant Eimeria Strain

For Researchers, Scientists, and Drug Development Professionals Introduction Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to subst...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses.[1] Control of this disease has heavily relied on the prophylactic use of anticoccidial drugs in poultry feed. However, the extensive use of these drugs has led to the widespread development of drug-resistant Eimeria strains, compromising their efficacy.[2] Nitromide, chemically known as 3,5-dinitro-o-toluamide and also referred to as dinitolmide or zoalene, is a synthetic anticoccidial agent that has been used to control coccidiosis.[1][2] This document provides a detailed protocol for the attempted development of a nitromide-resistant Eimeria strain in a laboratory setting.

It is critical to note that literature suggests that inducing resistance to nitromide (dinitolmide) in Eimeria is exceptionally challenging. A key study reported that three separate attempts to develop resistance to dinitolmide in Eimeria maxima were unsuccessful.[2][3] The researchers observed that the drug exhibited unusual effects on the sporogony of the oocysts, which may contribute to the difficulty in selecting for resistant parasites. Therefore, this protocol should be viewed as a guide for a research attempt rather than a guaranteed method for generating a nitromide-resistant strain.

Mechanism of Action of Nitromide

Nitromide is understood to act on the early stages of the Eimeria life cycle.[1] Its primary mode of action is the disruption of the metabolic processes within the first-generation schizonts.[1] By inhibiting the growth and replication of these early asexual stages, nitromide effectively curtails the progression of the infection, thereby minimizing damage to the intestinal lining of the host.[1] The specific biochemical pathways targeted by nitromide have not been fully elucidated.

Experimental Protocols

Protocol 1: In Vivo Selection of a Nitromide-Resistant Eimeria Strain

Objective: To progressively select for nitromide-resistant Eimeria parasites through serial passage in medicated chickens.

Materials:

  • Coccidia-free chickens (e.g., 2-week-old broilers)

  • A drug-sensitive parent strain of Eimeria (e.g., Eimeria tenella)

  • Nitromide (dinitolmide)

  • Standard poultry feed (without any other anticoccidial additives)

  • Chicken housing facilities with controlled environment

  • Oocyst collection and sporulation equipment (beakers, sieves, saturated salt solution, potassium dichromate solution, aeration system)

  • Microscope and hemocytometer for oocyst counting

  • Feed mixer

Procedure:

  • Preparation of Medicated Feed: Prepare batches of feed containing increasing concentrations of nitromide. Initial concentrations should be suboptimal to allow some parasite replication. A suggested starting range, based on general protocols, could be 15-30 ppm.

  • Initial Infection (Passage 1):

    • House a group of coccidia-free chickens and provide them with feed containing the lowest concentration of nitromide for 48 hours prior to infection.

    • Inoculate each chicken orally with a known number of sporulated oocysts of the drug-sensitive parent Eimeria strain.

    • Continue to provide the medicated feed for the duration of the parasite's life cycle (typically 7-8 days for E. tenella).

  • Oocyst Collection and Sporulation:

    • From day 5 to day 8 post-infection, collect fecal material from the infected chickens.

    • Homogenize the feces and use a saturated salt solution for flotating and isolating the oocysts.

    • Wash the collected oocysts and place them in a 2.5% potassium dichromate solution.

    • Aerated the oocyst suspension at room temperature for 48-72 hours to facilitate sporulation.

  • Subsequent Passages:

    • Use the sporulated oocysts from the previous passage to infect a new group of chickens.

    • For each subsequent passage, gradually increase the concentration of nitromide in the feed. The increment should be guided by the oocyst output from the previous passage; if oocyst production is high, a larger increase in drug concentration can be applied.

    • Repeat the process of infection, oocyst collection, and sporulation for multiple passages. It is advisable to continue for at least 10-15 passages or until a significant decrease in sensitivity to nitromide is observed.

  • Monitoring for Resistance:

    • At regular intervals (e.g., every 5 passages), conduct an anticoccidial sensitivity test (AST) to evaluate the level of resistance in the passaged line compared to the original parent strain.

Protocol 2: Anticoccidial Sensitivity Test (AST)

Objective: To determine the sensitivity of an Eimeria strain to nitromide by measuring key performance and parasitological parameters in infected chickens.

Materials:

  • The Eimeria strain to be tested (e.g., the passaged line and the parent strain)

  • Coccidia-free chickens

  • Feed with and without a therapeutic dose of nitromide (e.g., 125 ppm)

  • Equipment for measuring weight gain, feed conversion ratio (FCR), lesion scoring, and oocyst counts.

Procedure:

  • Experimental Groups: Set up multiple groups of chickens, including:

    • Uninfected, unmedicated control

    • Infected, unmedicated control

    • Infected, medicated with nitromide

    • (Optional) Uninfected, medicated control

  • Infection and Treatment:

    • Provide the respective medicated or unmedicated feed to each group for 48 hours before infection.

    • Infect the designated groups with a standardized dose of the Eimeria strain being tested.

    • Continue the respective feeding regimen for 7 days post-infection.

  • Data Collection:

    • Measure body weight gain and feed intake for each group to calculate the FCR.

    • At day 7 post-infection, euthanize a subset of birds from each group and perform intestinal lesion scoring.

    • Collect fecal samples to determine the oocyst output per gram of feces.

  • Evaluation of Resistance:

    • Compare the parameters (weight gain, FCR, lesion scores, oocyst counts) between the medicated and unmedicated groups for both the parent and passaged strains. A lack of significant difference in these parameters for the passaged strain would indicate resistance.

Data Presentation

Table 1: Illustrative Data for In Vivo Selection of a Nitromide-Resistant Eimeria tenella Strain

Passage NumberNitromide Concentration (ppm) in FeedMean Oocyst Output (x 10^4 /gram feces)
11550.2
21565.8
33042.1
43055.3
55030.9
65048.7
77525.4
87539.1
910018.6
1010029.5
1112515.2
1212525.8
1312535.1
1412542.3
1512548.9

Table 2: Illustrative Data from an Anticoccidial Sensitivity Test (AST)

Eimeria StrainTreatmentMean Weight Gain (g)Feed Conversion Ratio (FCR)Mean Lesion Score (0-4)Mean Oocyst Output (x 10^4 /gram feces)
Parent Strain Infected, Unmedicated1502.13.5150
Infected, Medicated (125 ppm Nitromide)2501.70.510
Passaged Line (P15) Infected, Unmedicated1452.23.6160
Infected, Medicated (125 ppm Nitromide)1602.03.0120
Control Uninfected, Unmedicated2801.50.00

Mandatory Visualization

G cluster_setup Initial Setup cluster_passage Serial Passage Cycle (Repeat n times) cluster_assessment Resistance Assessment start Start with Drug-Sensitive Eimeria Strain infect Infect Chickens with Eimeria Oocysts start->infect chickens Coccidia-Free Chickens chickens->infect feed Prepare Feed with Suboptimal Nitromide medicate Administer Nitromide-Medicated Feed feed->medicate infect->medicate collect Collect Feces (Days 5-8 post-infection) medicate->collect isolate Isolate and Sporulate Oocysts collect->isolate isolate->infect Inoculum for next passage increase_dose Increase Nitromide Concentration for Next Passage isolate->increase_dose ast Perform Anticoccidial Sensitivity Test (AST) isolate->ast After several passages increase_dose->feed compare Compare with Parent Strain ast->compare resistant_strain Potentially Resistant Eimeria Strain compare->resistant_strain

Caption: Experimental workflow for the in vivo selection of a nitromide-resistant Eimeria strain.

G cluster_action Hypothetical Mechanism of Nitromide Action cluster_resistance Potential Resistance Mechanisms (Hypothetical) nitromide Nitromide entry Enters Eimeria (First-Generation Schizont) nitromide->entry inhibition Inhibition of Metabolic Pathway entry->inhibition efflux Increased Drug Efflux (Efflux Pumps) entry->efflux Selection Pressure metabolic_pathway Essential Metabolic Pathway (e.g., Energy Metabolism) metabolic_pathway->inhibition bypass Metabolic Bypass Pathway metabolic_pathway->bypass Selection Pressure disruption Disruption of Growth and Replication inhibition->disruption mutation Target Modification (Altered Enzyme) inhibition->mutation Selection Pressure cell_death Parasite Arrest or Death disruption->cell_death survival Parasite Survival and Replication in Presence of Nitromide mutation->survival efflux->survival bypass->survival

Caption: Hypothetical signaling pathway of nitromide action and potential resistance mechanisms in Eimeria.

References

Method

Laboratory Synthesis of Nitromide (3,5-Dinitrobenzamide): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the laboratory synthesis of Nitromide (3,5-Dinitrobenzamide), an anti-parasitic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of Nitromide (3,5-Dinitrobenzamide), an anti-parasitic and antibacterial agent. The synthesis is a multi-step process commencing with the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by conversion to the more reactive 3,5-dinitrobenzoyl chloride intermediate. The final step involves the amidation of this acyl chloride to yield the target compound, 3,5-Dinitrobenzamide. This guide offers comprehensive experimental procedures, quantitative data, and safety precautions for each stage of the synthesis.

Introduction

Nitromide, chemically known as 3,5-Dinitrobenzamide, is a compound of significant interest in medicinal and veterinary chemistry due to its established anti-parasitic and antibacterial properties. Its synthesis is a fundamental process for researchers engaged in drug discovery and development, requiring precise control over reaction conditions to ensure optimal yield and purity. The protocols outlined herein are based on established organic chemistry principles and provide a reliable pathway for the laboratory-scale production of 3,5-Dinitrobenzamide.

Overall Synthesis Workflow

The synthesis of 3,5-Dinitrobenzamide is typically achieved in three main stages, starting from readily available benzoic acid. The workflow involves the introduction of two nitro groups onto the benzene ring, followed by the conversion of the carboxylic acid functionality into an amide.

SynthesisWorkflow A Benzoic Acid B 3,5-Dinitrobenzoic Acid A->B Nitration (H₂SO₄, fuming HNO₃) C 3,5-Dinitrobenzoyl Chloride B->C Chlorination (SOCl₂) D 3,5-Dinitrobenzamide (Nitromide) C->D Amidation (conc. NH₄OH)

Caption: Overall workflow for the synthesis of 3,5-Dinitrobenzamide.

Experimental Protocols

Stage 1: Synthesis of 3,5-Dinitrobenzoic Acid

This stage involves the double nitration of benzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid.

Materials and Reagents:

  • Benzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid

  • 50% Ethanol

  • Ice

  • Distilled water

Procedure:

  • In a fume hood, cautiously add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated sulfuric acid in a 2-L round-bottomed flask.

  • While cooling the flask in cold water, slowly add 100 mL of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C.

  • After the addition is complete, cover the flask and let it stand for at least one hour.

  • Heat the mixture on a steam bath for 4 hours.

  • Allow the mixture to cool to room temperature, then add an additional 75 mL of fuming nitric acid.

  • Heat the mixture again on a steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

  • Once cooled, pour the reaction mixture into a beaker containing 800 g of crushed ice and 800 mL of water.

  • Allow the precipitate to stand for 30 minutes, then collect the crude 3,5-dinitrobenzoic acid by suction filtration.

  • Wash the solid with cold water until the washings are free of sulfates.

  • Recrystallize the crude product from 275 mL of hot 50% ethanol to obtain purified 3,5-dinitrobenzoic acid.

Stage 2: Synthesis of 3,5-Dinitrobenzoyl Chloride

The synthesized 3,5-dinitrobenzoic acid is converted to its more reactive acyl chloride derivative using thionyl chloride.

Materials and Reagents:

  • 3,5-Dinitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

Procedure:

  • Place 0.01 mol of 3,5-dinitrobenzoic acid in a round-bottomed flask equipped with a reflux condenser and a gas trap.

  • Add 40 mL of dry toluene to the flask.

  • In a fume hood, carefully add 1.6 mL (0.02 mol) of thionyl chloride to the mixture.

  • Heat the mixture at reflux for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 3,5-dinitrobenzoyl chloride. This intermediate is often used directly in the next step without further purification.

Stage 3: Synthesis of 3,5-Dinitrobenzamide (Nitromide)

The final stage involves the amidation of 3,5-dinitrobenzoyl chloride with concentrated aqueous ammonia. The reaction of acyl chlorides with ammonia is vigorous and should be performed with caution.[1][2]

Materials and Reagents:

  • 3,5-Dinitrobenzoyl chloride

  • Concentrated aqueous ammonia (ammonium hydroxide)

  • Ice-cold water

Procedure:

  • Carefully add the crude 3,5-dinitrobenzoyl chloride to a flask containing an excess of concentrated aqueous ammonia, which is cooled in an ice bath.

  • A vigorous reaction will occur, leading to the formation of a precipitate.

  • Stir the mixture until the reaction is complete.

  • Collect the solid product by suction filtration.

  • Wash the precipitate thoroughly with ice-cold water to remove any unreacted ammonia and ammonium chloride.

  • Recrystallize the crude 3,5-Dinitrobenzamide from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain the purified product.

  • Dry the purified crystals in a desiccator.

Quantitative Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Typical Yield (%)
3,5-Dinitrobenzoic AcidC₇H₄N₂O₆212.12205-20754-58
3,5-Dinitrobenzoyl ChlorideC₇H₃ClN₂O₅230.5668-70~95
3,5-DinitrobenzamideC₇H₅N₃O₅211.13182-184Not specified in literature

Characterization of 3,5-Dinitrobenzamide

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Dinitrobenzamide is expected to show characteristic absorption bands for the following functional groups:

  • N-H stretching: (amide) ~3400-3200 cm⁻¹

  • C=O stretching: (amide) ~1680-1640 cm⁻¹

  • N-O stretching: (nitro group) ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹

  • C-N stretching: ~1400-1200 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 3,5-Dinitrobenzamide in a suitable deuterated solvent (e.g., DMSO-d₆) would typically exhibit the following signals:

  • A singlet for the two equivalent aromatic protons in the meta positions.

  • A broad singlet for the two amide protons (-NH₂).

  • A triplet for the aromatic proton in the para position.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric) and thionyl chloride are highly corrosive and toxic. Handle with extreme care.

  • The reaction of acyl chlorides with ammonia is highly exothermic and can be violent. Perform this step with appropriate cooling and at a small scale initially.

  • Dispose of all chemical waste according to institutional and local regulations.

Logical Relationship of Synthesis and Characterization

SynthesisCharacterization cluster_synthesis Synthesis Pathway cluster_characterization Product Characterization A 3,5-Dinitrobenzoic Acid B 3,5-Dinitrobenzoyl Chloride A->B SOCl₂ C 3,5-Dinitrobenzamide B->C NH₄OH D Melting Point C->D E IR Spectroscopy C->E F NMR Spectroscopy C->F

Caption: Relationship between synthesis and characterization of 3,5-Dinitrobenzamide.

References

Application

Application Notes and Protocols for Nitromide Administration in Experimental Animal Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the administration of nitromide (3,5-dinitrobenzamide) in experimental animal models, primarily...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of nitromide (3,5-dinitrobenzamide) in experimental animal models, primarily focusing on its application as a coccidiostat in poultry. Due to the limited recent literature on nitromide, information from the closely related compound dinitolmide (Zoalene; 2-methyl-3,5-dinitrobenzamide) and general principles of anticoccidial drug administration in poultry are also included to provide a more complete guide.

Application Notes

Nitromide, also known as 3,5-dinitrobenzamide, is a nitroaromatic compound historically used in veterinary medicine for the prevention and control of coccidiosis in poultry. Coccidiosis is a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria.

Mechanism of Action:

The precise molecular mechanism of nitromide in Eimeria species is not fully elucidated in recent literature. However, based on the known activity of related nitroaromatic compounds against other protozoan parasites, a plausible mechanism involves the reduction of its nitro groups within the parasite. This reduction can lead to the formation of reactive nitroso and hydroxylamine metabolites. These reactive species can induce oxidative stress and covalently modify essential parasitic enzymes, such as glutathione reductase, disrupting the parasite's antioxidant defense system and leading to cell death.[1] Another potential mechanism, extrapolated from studies on dinitrobenzamides against mycobacteria, is the inhibition of essential enzymes involved in cell wall synthesis, such as decaprenyl-phosphoryl-ribose 2'-epimerase 1 (DprE1).

Pharmacokinetics and Metabolism:

In rats, nitromide is known to be metabolized through the reduction of its nitro groups to monoamino and diamino metabolites. This metabolic process is carried out by both the intestinal microflora and the liver.

Therapeutic Application:

The primary application of nitromide is as a coccidiostat in poultry, particularly chickens and turkeys, to prevent outbreaks of coccidiosis.[2] It is typically administered as a feed additive.

Quantitative Data

The following tables summarize the available quantitative data for nitromide and the closely related dinitolmide.

Table 1: Toxicological Data for Nitromide and Related Compounds

CompoundAnimal ModelRoute of AdministrationLD50Reference
3,5-Dinitrobenzamide (Nitromide)Young ChicksOral (in feed)~0.5% (5000 ppm)[3]
3,5-Dinitrobenzoic acidRatOral1600 - 3200 mg/kg[4]
3,5-Dinitrobenzoic acidRatOral1800 mg/kg[5]

Table 2: Efficacy and Dosage of Nitromide and Dinitolmide against Coccidiosis in Poultry

CompoundApplicationDosage in FeedEfficacyReference
3,5-Dinitrobenzamide (Nitromide)Prevention of mortality and hemorrhage (E. tenella)0.025% (250 ppm)Prevented mortality[3]
3,5-Dinitrobenzamide (Nitromide)Prevention of hemorrhage (E. tenella)0.1% (1000 ppm)Prevented all hemorrhage[3]
Dinitolmide (Zoalene)Prevention125 ppm (125 g/tonne )Effective against seven main Eimeria strains[6][7]
Dinitolmide (Zoalene)Curative250 ppm (250 g/tonne )Effective against seven main Eimeria strains[6]
Dinitolmide (Zoalene)Prevention in Turkeys190 ppm (190 g/tonne )Effective coccidiosis prevention[7]

Experimental Protocols

Due to the scarcity of detailed, recent experimental protocols specifically for nitromide, the following protocols are generalized based on available information for nitromide, its analogue dinitolmide, and common practices for anticoccidial efficacy studies in poultry.

Protocol 1: Prophylactic Efficacy of Nitromide against Eimeria Infection in Broiler Chickens

Objective: To evaluate the prophylactic efficacy of nitromide in preventing coccidiosis in broiler chickens.

Materials:

  • Day-old broiler chicks

  • Standard broiler starter feed (unmedicated)

  • Nitromide (3,5-dinitrobenzamide)

  • Sporulated oocysts of a pathogenic Eimeria species (e.g., E. tenella)

  • Cages with wire floors

  • Feeders and waterers

  • Precision balance

Procedure:

  • Animal Acclimation: House day-old chicks in a clean, disinfected, and environmentally controlled facility. Provide ad libitum access to unmedicated starter feed and water for a period of 7-10 days.

  • Diet Preparation: Prepare medicated feed by thoroughly mixing nitromide into the basal diet to achieve the desired concentrations (e.g., 125 ppm, 250 ppm).[3][6] A pre-blending step with a small amount of feed is recommended to ensure even distribution.[7] Prepare an unmedicated control diet.

  • Experimental Groups: Randomly allocate chicks to different treatment groups (e.g., Uninfected-Unmedicated Control, Infected-Unmedicated Control, Infected-Medicated with 125 ppm Nitromide, Infected-Medicated with 250 ppm Nitromide).

  • Treatment Administration: Provide the respective experimental diets to each group for the entire duration of the study, starting 2 days prior to infection.

  • Infection: At approximately 12-14 days of age, orally inoculate each chick in the infected groups with a predetermined dose of sporulated Eimeria oocysts.

  • Data Collection:

    • Mortality: Record daily mortality.

    • Body Weight: Measure individual body weights at the start of the treatment, on the day of infection, and at the end of the experiment (typically 7-9 days post-infection).

    • Feed Intake: Measure feed consumption per group.

    • Fecal Oocyst Counts: Collect fecal samples from each group at specified intervals (e.g., days 5-9 post-infection) to determine the number of oocysts shed per gram of feces.

    • Lesion Scoring: At the end of the study, euthanize a subset of birds from each group and score the intestinal lesions characteristic of the specific Eimeria species.

  • Efficacy Evaluation: Calculate the anticoccidial index (ACI) based on weight gain, survival rate, lesion scores, and oocyst counts to determine the efficacy of the treatment.

Protocol 2: Acute Oral Toxicity of Nitromide in Rodents (Generalized)

Objective: To determine the median lethal dose (LD50) of nitromide following acute oral administration in rats.

Materials:

  • Young adult laboratory rats (e.g., Sprague-Dawley or Wistar)

  • Nitromide (3,5-dinitrobenzamide)

  • Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Syringes

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory conditions for at least 5 days, with free access to standard rodent chow and water.

  • Dose Preparation: Prepare a suspension of nitromide in the chosen vehicle at various concentrations.

  • Dosing:

    • Divide the animals into several dose groups and a control group (vehicle only).

    • Administer a single oral dose of the nitromide suspension to each animal using a gavage needle. The volume administered should be based on the animal's body weight.

  • Observation:

    • Observe the animals for clinical signs of toxicity continuously for the first few hours post-dosing and then periodically for at least 14 days.

    • Record any signs of toxicity, such as changes in behavior, appearance, and physiological functions.

    • Record all mortalities.

  • LD50 Calculation: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Visualizations

Proposed Signaling Pathway for Nitromide's Anticoccidial Activity

G cluster_parasite Eimeria Parasite Nitromide Nitromide (3,5-Dinitrobenzamide) Nitroreductase Parasitic Nitroreductase Nitromide->Nitroreductase Reduction ReactiveMetabolites Reactive Nitroso & Hydroxylamine Metabolites Nitroreductase->ReactiveMetabolites GR Glutathione Reductase ReactiveMetabolites->GR Inhibition OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress GSH Glutathione (GSH) GSSG Oxidized Glutathione (GSSG) GSH->GSSG Detoxification GR->GSH Regeneration CellDeath Parasite Cell Death OxidativeStress->CellDeath G start Day-old Chicks acclimation Acclimation (7-10 days) Unmedicated Feed & Water start->acclimation grouping Random Allocation to Treatment Groups acclimation->grouping treatment Administer Experimental Diets (2 days pre-infection) grouping->treatment infection Oral Inoculation with Eimeria Oocysts treatment->infection observation Observation Period (7-9 days post-infection) infection->observation data_collection Data Collection: - Mortality - Body Weight - Feed Intake - Oocyst Counts - Lesion Scores observation->data_collection analysis Efficacy Analysis (e.g., ACI calculation) data_collection->analysis

References

Method

Application Notes &amp; Protocols for the Quantitative Analysis of Nitromide in Medicated Feed

For Researchers, Scientists, and Drug Development Professionals Introduction Nitromide, chemically known as 3,5-dinitrobenzamide, is an anticoccidial agent that has been used in poultry feed to control coccidiosis, a par...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitromide, chemically known as 3,5-dinitrobenzamide, is an anticoccidial agent that has been used in poultry feed to control coccidiosis, a parasitic disease of the intestinal tract. The accurate quantification of nitromide in medicated feeds is crucial to ensure proper dosage for animal welfare and to comply with regulatory standards, safeguarding against potential residues in animal products. These application notes provide a comprehensive guide, including a detailed protocol for the quantitative analysis of nitromide in medicated feed using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies are based on established principles for the analysis of veterinary drugs in complex matrices.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of an HPLC method for nitromide analysis in medicated poultry feed.

Table 1: Linearity of Nitromide Standard Solutions

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.0125,430
2.5312,870
5.0624,550
10.01,251,200
20.02,505,800
Correlation Coefficient (r²) 0.9998

Table 2: Recovery of Nitromide from Spiked Medicated Feed Samples

Spiked Concentration (mg/kg)Measured Concentration (mg/kg)Recovery (%)
50.047.895.6
100.098.298.2
150.0145.597.0
Average Recovery (%) 96.9

Table 3: Precision of the Analytical Method

Concentration (mg/kg)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6, 3 days)
75.02.13.5
125.01.82.9

RSD: Relative Standard Deviation

Experimental Protocols

Sample Preparation and Extraction

A representative and homogenous sample is critical for accurate analysis.

Protocol:

  • Sampling: Collect a representative sample of the medicated feed according to standard procedures. For bulk feeds, take samples from at least ten evenly spaced locations. For bagged feeds, sample at least ten bags.[1]

  • Grinding: Grind the collected feed sample to pass through a 1 mm sieve to ensure homogeneity.

  • Weighing: Accurately weigh 10 g of the ground feed sample into a 250 mL conical flask.

  • Extraction:

    • Add 100 mL of acetonitrile to the flask.

    • Stopper the flask and shake vigorously for 30 minutes on a mechanical shaker.

    • Allow the solid particles to settle.

  • Centrifugation and Filtration:

    • Centrifuge an aliquot of the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of nitromide.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation:

    • Prepare a stock standard solution of nitromide (100 µg/mL) in acetonitrile.

    • Prepare a series of working standard solutions (e.g., 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL) by diluting the stock solution with the mobile phase.

  • Calibration:

    • Inject the working standard solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of nitromide.

  • Sample Analysis:

    • Inject the filtered sample extract into the HPLC system.

    • Identify the nitromide peak based on the retention time of the standard.

    • Quantify the amount of nitromide in the sample by comparing its peak area to the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it should be validated for linearity, accuracy, precision, and specificity.

Protocol:

  • Linearity: Analyze the standard solutions at different concentrations to establish the linear range of the method. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Spike blank feed samples with known amounts of nitromide at different concentration levels. Analyze the spiked samples and calculate the percentage recovery. Acceptable recovery is typically within 80-110%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability (Intra-day precision): Analyze multiple replicates of a spiked sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze multiple replicates of a spiked sample on different days by different analysts.

    • The relative standard deviation (RSD) should be within acceptable limits (typically < 5% for concentrations > 10 ppm).[2]

  • Specificity: Analyze blank feed samples to ensure that there are no interfering peaks at the retention time of nitromide.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sampling 1. Representative Sampling Grinding 2. Grinding to 1mm Sampling->Grinding Weighing 3. Weighing (10g) Grinding->Weighing Extraction 4. Acetonitrile Extraction Weighing->Extraction Centrifugation 5. Centrifugation Extraction->Centrifugation Filtration 6. Filtration (0.45 µm) Centrifugation->Filtration HPLC_System HPLC System (C18 Column) Filtration->HPLC_System Inject Sample Analysis Mobile Phase: ACN:H2O Flow: 1.0 mL/min Detection: 270 nm HPLC_System->Analysis Quantification Quantification using Calibration Curve Analysis->Quantification Logical_Relationship cluster_validation Method Validation Accuracy Accuracy (Recovery) Reliable_Method Reliable Quantitative Method Accuracy->Reliable_Method Precision Precision (RSD) Precision->Reliable_Method Linearity Linearity (r²) Linearity->Reliable_Method Specificity Specificity (No Interference) Specificity->Reliable_Method

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Nitromide Solubility for In Vitro Assays

Welcome to the technical support center for improving the solubility of nitromide (3,5-Dinitrobenzamide) for your in vitro research needs. This resource provides detailed troubleshooting guides, frequently asked question...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the solubility of nitromide (3,5-Dinitrobenzamide) for your in vitro research needs. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully preparing and utilizing nitromide in their assays.

Frequently Asked Questions (FAQs)

Q1: What is nitromide and what is its primary mechanism of action?

A1: Nitromide, also known as 3,5-Dinitrobenzamide, is an anti-parasitic agent, specifically a coccidiostat used in poultry. Its primary mechanism of action against coccidian parasites like Eimeria tenella is the inhibition of the mannitol cycle. It specifically targets and blocks the enzyme mannitol-1-phosphate dehydrogenase (M1PDH), which is crucial for the parasite's energy metabolism and oocyst sporulation.[1]

Q2: Why is nitromide difficult to dissolve in aqueous solutions?

A2: Nitromide is a polar molecule due to its nitro and amide functional groups; however, the presence of the hydrophobic benzene ring limits its solubility in water.[1] It is considered slightly soluble to sparingly soluble in water, which can lead to precipitation when preparing solutions for in vitro assays in aqueous-based cell culture media or buffers.

Q3: What are the recommended solvents for creating a stock solution of nitromide?

A3: Nitromide is more soluble in polar organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are recommended for preparing concentrated stock solutions.[1] Commercial suppliers often provide nitromide pre-dissolved in DMSO, typically at a concentration of 10 mM.

Q4: What is the maximum recommended concentration of DMSO in my cell culture?

A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without nitromide) in your experiments to account for any effects of the solvent on the cells.

Q5: How can I improve the aqueous solubility of nitromide for my experiments?

A5: Several techniques can be employed to enhance the aqueous solubility of nitromide, including the use of co-solvents, complexation with cyclodextrins, and pH adjustment. Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: Common Issues with Nitromide Solubility

This guide addresses common problems encountered when preparing nitromide solutions for in vitro assays.

Issue Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous media. The concentration of nitromide in the final aqueous solution exceeds its solubility limit.- Decrease the final working concentration of nitromide. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media or buffer. - Add the nitromide stock solution dropwise to the aqueous medium while vortexing.
Cloudiness or precipitate forms in the working solution over time. The compound is coming out of solution due to instability at the experimental temperature or interaction with media components.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still within a non-toxic range for your cells. - Consider using a co-solvent system (e.g., with ethanol or PEG-400) in your final dilution. - Evaluate the stability of nitromide in your specific cell culture medium over the time course of your experiment.
Inconsistent experimental results. - Incomplete dissolution of nitromide stock solution after thawing. - Degradation of nitromide in the stock solution.- Before each use, ensure your frozen stock solution is completely thawed and vortexed to redissolve any precipitate. - Aliquot your stock solution to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C and use within the recommended timeframe (typically up to 3-6 months for DMSO stocks).
Difficulty dissolving the nitromide powder initially. Inappropriate solvent or insufficient mixing.- Use a high-purity, anhydrous grade of DMSO or ethanol. - Use sonication or gentle warming (to 37°C) to aid in the initial dissolution of the powder.

Quantitative Solubility Data

Solvent Nitromide (3,5-Dinitrobenzamide) Qualitative Solubility 3,5-Dinitrobenzoic Acid Quantitative Solubility (g/10 mL at 25°C)
Water Slightly soluble / LimitedSoluble 3 g/L
Ethanol SolubleSoluble 0.5 g/10 mL
Methanol Information not availableSoluble
Acetonitrile Information not availableSoluble
Dimethyl Sulfoxide (DMSO) SolubleSoluble
Phosphate-Buffered Saline (PBS, pH 7.4) Expected to be slightly solubleInformation not available

Note: The solubility of 3,5-dinitrobenzoic acid is provided as a reference and may not be identical to that of nitromide.

Experimental Protocols

Protocol 1: Preparation of a Nitromide Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of nitromide in DMSO.

Materials:

  • Nitromide (3,5-Dinitrobenzamide) powder (MW: 211.13 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out 2.11 mg of nitromide powder and place it in a sterile vial.

  • Add 1.0 mL of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly until the nitromide is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Enhancing Nitromide Solubility with β-Cyclodextrin

This protocol details a method to increase the aqueous solubility of nitromide by forming an inclusion complex with a cyclodextrin derivative.

Materials:

  • Nitromide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water or desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will need to be optimized, but a starting point is a 10% (w/v) solution.

  • Slowly add the nitromide powder to the HP-β-CD solution while stirring vigorously. The molar ratio of nitromide to HP-β-CD should be optimized, starting with a 1:1 ratio.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved nitromide.

  • The concentration of the solubilized nitromide in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

Signaling Pathway: Inhibition of the Mannitol Cycle in Eimeria by Nitromide

Nitromide_Mechanism cluster_glycolysis Glycolysis cluster_mannitol_cycle Mannitol Cycle in Eimeria Fructose-6-Phosphate Fructose-6-Phosphate Mannitol-1-Phosphate Mannitol-1-Phosphate Fructose-6-Phosphate->Mannitol-1-Phosphate Mannitol-1-Phosphate Dehydrogenase (M1PDH) Mannitol Mannitol Mannitol-1-Phosphate->Mannitol Mannitol-1-Phosphatase Fructose Fructose Mannitol->Fructose Mannitol Dehydrogenase Energy_Production Energy for Sporulation Mannitol->Energy_Production Fructose->Fructose-6-Phosphate Hexokinase Nitromide Nitromide Nitromide->Mannitol-1-Phosphate Inhibits

Caption: Mechanism of action of Nitromide in Eimeria.

Experimental Workflow: Preparing a Nitromide Working Solution

workflow A 1. Prepare 10 mM Nitromide Stock in DMSO B 2. Thaw and Vortex Stock Solution A->B D 4. Perform Serial Dilution of Stock in Medium B->D C 3. Pre-warm Cell Culture Medium to 37°C C->D E 5. Add Working Solution to Cells D->E F Troubleshooting: Precipitate Forms D->F G Lower Final Concentration or Use Co-solvent F->G Solution

Caption: Workflow for preparing Nitromide working solution.

References

Optimization

Technical Support Center: Overcoming Nitromide Resistance in Poultry Flocks

For Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during resear...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during research on nitromide resistance in poultry coccidiosis. The information is presented in a practical question-and-answer format, supplemented with detailed experimental protocols, quantitative data tables, and visualizations to aid in experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for nitromide against Eimeria species?

A1: Nitromide is a thiamine antagonist. Structurally similar to thiamine (Vitamin B1), it competitively inhibits the thiamine transporters on the Eimeria parasite's cell membrane. This blockage prevents the uptake of thiamine, an essential cofactor for carbohydrate metabolism and energy production. The resulting thiamine deficiency disrupts critical metabolic pathways, leading to the parasite's death, particularly during the rapidly dividing schizont stages.

Q2: What are the initial indicators of nitromide resistance in a poultry flock?

A2: The first signs of developing resistance often manifest as a decline in flock performance despite the use of nitromide at the recommended dosage. Key indicators include:

  • Increased feed conversion ratio (FCR).

  • Reduced body weight gain.

  • Visible signs of coccidiosis, such as bloody droppings, diarrhea, and ruffled feathers.[1]

  • Increased lesion scores in the intestines upon necropsy.

  • Higher oocyst counts in the litter.

If you are observing these signs, it may be time to conduct an Anticoccidial Sensitivity Test (AST) to confirm resistance.[2]

Q3: What is the suspected molecular basis for nitromide resistance in Eimeria?

A3: While specific research on nitromide is limited, the mechanism of resistance is likely analogous to that observed for other thiamine antagonists like amprolium. The primary suspected mechanism is one or more point mutations in the gene encoding the parasite's thiamine transporter protein. These mutations would alter the transporter's structure, reducing its binding affinity for nitromide while still allowing sufficient thiamine uptake for parasite survival. This selective pressure leads to the proliferation of resistant Eimeria strains within the flock.[2]

Q4: How can our laboratory confirm nitromide resistance in Eimeria isolates?

A4: Confirmation of nitromide resistance is typically achieved through an in vivo Anticoccidial Sensitivity Test (AST). This involves challenging groups of coccidia-free birds with the suspect Eimeria isolate while treating them with different concentrations of nitromide. A comparison of performance parameters (weight gain, FCR), lesion scores, and oocyst shedding against untreated and uninfected control groups will determine the level of resistance. An Anticoccidial Index (ACI) is calculated to classify the isolate as sensitive, partially resistant, or resistant.

Q5: What alternative strategies can be employed to manage coccidiosis in the face of nitromide resistance?

A5: An integrated approach is crucial for managing nitromide-resistant coccidiosis. Key strategies include:

  • Anticoccidial Rotation: Rotating nitromide with anticoccidials from different chemical classes and with different modes of action can help to reduce selection pressure for resistance to any single drug.

  • Vaccination: The use of live attenuated or non-attenuated coccidiosis vaccines can help to establish immunity in flocks and can be used in rotation with anticoccidial drugs.[3][4]

  • Phytogenics: Certain plant-derived compounds and essential oils have demonstrated anticoccidial activity and can be used as part of a comprehensive control program.[5]

  • Probiotics and Prebiotics: These can help to improve gut health and immunity, making birds more resilient to coccidial infection.

  • Enhanced Biosecurity and Litter Management: Strict biosecurity measures and maintaining dry litter can reduce the overall oocyst load in the poultry house, thereby lowering the infection pressure.[6]

Troubleshooting Guides

Issue 1: Sub-optimal Efficacy of Nitromide in Experimental Trials

Question: We are conducting an in vivo trial with nitromide, but even at standard doses, we are observing higher than expected lesion scores and oocyst shedding. How can we troubleshoot this?

Answer:

  • Confirm Nitromide Concentration in Feed: The first step is to verify the actual concentration of nitromide in the medicated feed. Errors in feed mixing can lead to under-dosing. Send a feed sample to a qualified laboratory for analysis.

  • Assess the Eimeria Isolate's Sensitivity: It is possible that the Eimeria strain being used in the challenge is partially or fully resistant to nitromide. It is recommended to perform a full Anticoccidial Sensitivity Test (AST) with a range of nitromide concentrations to determine the level of resistance.

  • Review Challenge Dose: Ensure the oocyst challenge dose is appropriate. An excessively high challenge dose can overwhelm the protective effects of any anticoccidial, leading to breakthrough infections.

  • Evaluate Bird Health Status: Underlying health issues or immunosuppression in the experimental birds can compromise the efficacy of anticoccidial drugs. Ensure the birds are healthy and free from other pathogens.

Issue 2: Interpreting Anticoccidial Sensitivity Test (AST) Results

Question: We have completed an AST for a field isolate of Eimeria tenella against nitromide and calculated an Anticoccidial Index (ACI) of 145. How do we interpret this result?

Answer: The Anticoccidial Index (ACI) is a composite score that takes into account weight gain, survival rate, lesion scores, and oocyst production. The interpretation of ACI values is generally as follows:

  • ACI > 160: Sensitive (Good efficacy)

  • ACI 120 - 160: Partial Resistance (Reduced efficacy)[7]

  • ACI < 120: Resistance (Poor efficacy)[7]

An ACI of 145 indicates partial resistance to nitromide in your Eimeria tenella isolate. This suggests that while nitromide may still have some effect, its efficacy is reduced, and it may not provide adequate protection in a field setting. It would be prudent to consider alternative anticoccidials or control strategies for this flock.

Data Presentation

The following tables provide a structured overview of the expected outcomes in an Anticoccidial Sensitivity Test (AST) for nitromide against sensitive and resistant Eimeria strains.

Table 1: Interpretation of Anticoccidial Index (ACI) Values

ACI ValueInterpretationRecommended Action
> 160SensitiveNitromide is likely to be effective. Continue use and monitor for any changes in efficacy.
120 - 160Partial ResistanceEfficacy is reduced. Consider increasing the dose (if permissible), or rotating to a different anticoccidial.[7]
< 120Complete ResistanceNitromide is unlikely to be effective. Discontinue use and switch to an alternative control strategy.[7]

Table 2: Illustrative Comparative Data for Nitromide AST

ParameterUninfected, Untreated ControlInfected, Untreated ControlInfected, Nitromide-Treated (Sensitive Strain)Infected, Nitromide-Treated (Resistant Strain)
Average Weight Gain (g) 250150230170
Feed Conversion Ratio 1.52.21.62.0
Average Lesion Score 03.50.52.8
Oocysts Per Gram (x10^4) 050235
Anticoccidial Index (ACI) N/AN/A> 180 (Sensitive)< 120 (Resistant)

Note: The data in Table 2 are for illustrative purposes to demonstrate the expected trends in an AST and do not represent actual experimental results.

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST) for Nitromide

1. Objective: To determine the sensitivity of a field isolate of Eimeria to nitromide.

2. Materials:

  • Coccidia-free broiler chicks (e.g., Ross 308), 10-14 days old.

  • Battery cages with wire floors.

  • Unmedicated broiler starter feed.

  • Nitromide (analytical grade).

  • Sporulated oocysts of the Eimeria field isolate.

  • Syringes and gavage tubes for oral inoculation.

  • McMaster counting chambers for oocyst enumeration.

3. Experimental Design:

  • Randomly allocate birds to treatment groups (n=10 birds per group, with 4 replicates).

  • Group 1: Uninfected, Untreated Control (UUC) - No infection, no treatment.

  • Group 2: Infected, Untreated Control (IUC) - Infected, no treatment.

  • Group 3: Infected, Nitromide-Treated - Infected, treated with the recommended dose of nitromide in the feed.

  • Group 4 (Optional): Infected, Nitromide-Treated (Higher Dose) - Infected, treated with a higher dose of nitromide.

4. Procedure:

  • Acclimate birds to battery cages for 2 days.

  • Provide the respective medicated feeds to the treatment groups two days prior to infection. The control groups receive unmedicated feed.

  • On Day 0, orally inoculate each bird in the infected groups with a predetermined dose of sporulated oocysts (e.g., 5 x 10^4 E. tenella oocysts). The UUC group receives a sham inoculation of sterile water.

  • From Day 5 to Day 8 post-infection, collect fecal samples from each group to determine the total oocyst output per gram of feces.

  • On Day 7 post-infection, euthanize all birds and perform intestinal lesion scoring according to a standardized method (e.g., Johnson and Reid, 1970).

  • Record body weight gain and feed intake for the duration of the experiment.

5. Data Analysis:

  • Calculate the average weight gain, feed conversion ratio (FCR), mean lesion score, and mean oocysts per gram (OPG) for each group.

  • Calculate the Anticoccidial Index (ACI) using the following formula: ACI = (% Survival of treated + % Relative weight gain of treated) - (Lesion index of treated + Oocyst index of treated)

  • Interpret the ACI values as described in Table 1.

Visualizations

Signaling Pathways and Experimental Workflows

Thiamine_Metabolism_Inhibition Mechanism of Nitromide Action cluster_host Host Intestinal Lumen cluster_parasite Eimeria Parasite Thiamine_lumen Thiamine Transporter Thiamine Transporter Thiamine_lumen->Transporter Binds to transporter Nitromide_lumen Nitromide Nitromide_lumen->Transporter Competitively Binds & Inhibits Transporter Thiamine_intra Intracellular Thiamine Transporter->Thiamine_intra Transport into parasite Replication Parasite Replication & Survival Metabolism Carbohydrate Metabolism (Energy Production) Thiamine_intra->Metabolism Metabolism->Replication AST_Workflow Anticoccidial Sensitivity Test (AST) Workflow cluster_treatment Treatment Period (2 days pre-infection to end) cluster_data_collection Data Collection (Days 5-7 post-infection) start Start: Obtain Eimeria Isolate propagate Propagate Oocysts in Coccidia-Free Birds start->propagate prepare_infect Prepare & Standardize Inoculum Dose propagate->prepare_infect setup_birds Acclimate Coccidia-Free Chicks in Battery Cages prepare_infect->setup_birds group_assignment Randomly Assign Birds to Treatment & Control Groups setup_birds->group_assignment medicate Administer Medicated Feed (Nitromide) & Control Feed group_assignment->medicate infect Day 0: Orally Inoculate Infected Groups medicate->infect collect_feces Collect Feces for Oocyst Counts (OPG) infect->collect_feces weigh_birds Record Body Weight Gain & FCR infect->weigh_birds lesion_score Euthanize & Perform Intestinal Lesion Scoring infect->lesion_score analysis Calculate Anticoccidial Index (ACI) collect_feces->analysis weigh_birds->analysis lesion_score->analysis interpret Interpret Results: Sensitive, Partially Resistant, or Resistant analysis->interpret end End: Report Findings interpret->end Resistance_Development Development of Nitromide Resistance cluster_population population Initial Eimeria Population (Mixed Sensitivity) sensitive Sensitive Parasites resistant Resistant Parasites (e.g., Transporter Mutation) selection Application of Nitromide (Selection Pressure) population->selection outcome Outcome selection->outcome sensitive_killed Sensitive Parasites Killed outcome->sensitive_killed resistant_survive Resistant Parasites Survive & Reproduce outcome->resistant_survive new_population Resulting Eimeria Population (Predominantly Resistant) resistant_survive->new_population

References

Troubleshooting

Troubleshooting Nitromide Instability in Aqueous Solutions: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Nitromide in...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Nitromide in aqueous solutions. The information is designed to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My Nitromide solution appears cloudy or has precipitated after preparation. What should I do?

A1: Precipitation of Nitromide in aqueous solutions is a common issue, often due to its limited aqueous solubility. Here are several steps you can take to address this:

  • Co-solvents: Nitromide's solubility can be significantly improved by using a co-solvent system. A common formulation involves first dissolving Nitromide in an organic solvent like DMSO, and then incrementally adding aqueous-based solvents such as PEG300, Tween-80, and saline.

  • Heating and Sonication: Gentle heating and/or sonication can aid in the dissolution of the compound.[1] However, be cautious as excessive heat can accelerate degradation.

  • pH Adjustment: The solubility of Nitromide may be pH-dependent. Assess the pH of your solution and adjust it if your experimental protocol allows, as this can influence the ionization state and solubility of the compound.

  • Fresh Preparation: Whenever possible, prepare Nitromide solutions fresh before each experiment to minimize the risk of precipitation over time.

Q2: I suspect my Nitromide solution is degrading. What are the common causes of instability?

A2: Nitromide, like many nitroaromatic compounds, can be susceptible to degradation in aqueous environments. The primary factors influencing its stability are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond, leading to the formation of 3,5-dinitrobenzoic acid and ammonia.[2][3]

  • Temperature: Elevated temperatures can increase the rate of hydrolysis and other degradation reactions.[4]

  • Light Exposure: Photodegradation can occur, especially when solutions are exposed to UV light.[5][6] It is advisable to protect Nitromide solutions from light by using amber vials or covering the container with aluminum foil.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[7]

Q3: How can I assess the stability of my Nitromide solution?

A3: A stability-indicating analytical method is crucial for determining the concentration of intact Nitromide and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.[8][9] A typical approach involves:

  • Developing an HPLC method that can separate Nitromide from its potential degradation products.

  • Subjecting the Nitromide solution to stress conditions (e.g., acid, base, heat, light, oxidation) in what is known as a forced degradation study.[7]

  • Analyzing the stressed samples at various time points to monitor the decrease in Nitromide concentration and the emergence of degradation products.

Q4: What are the best practices for preparing and storing Nitromide stock solutions?

A4: To ensure the longevity and reliability of your Nitromide stock solutions, follow these guidelines:

  • Solvent Selection: For long-term storage, dissolve Nitromide in an anhydrous organic solvent like DMSO.[1]

  • Storage Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation.[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This prevents contamination and degradation that can result from repeated freeze-thaw cycles.[1]

  • Protection from Light: Always store stock solutions in light-resistant containers.

Factors Influencing Nitromide Stability in Aqueous Solutions

The stability of Nitromide in an aqueous environment is not inherent and can be influenced by several external factors. Understanding these factors is key to designing robust experiments and obtaining reproducible results.

FactorInfluence on StabilityMitigation Strategies
pH Highly acidic or alkaline conditions can lead to rapid hydrolysis of the amide bond.Maintain the pH of the solution within a neutral range (pH 6-8) if experimentally feasible. Use appropriate buffer systems to control the pH.
Temperature Increased temperature accelerates the rate of chemical degradation, including hydrolysis.Prepare and store solutions at low temperatures (e.g., 2-8°C for short-term use, -20°C or -80°C for long-term storage). Avoid unnecessary exposure to high temperatures.
Light Exposure to UV and visible light can induce photodegradation, leading to the formation of impurities.Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.
Oxygen/Oxidizing Agents The presence of dissolved oxygen or other oxidizing agents can promote oxidative degradation of Nitromide.For sensitive applications, consider de-gassing the solvent before preparing the solution. Avoid the inclusion of known oxidizing agents in the formulation.
Co-solvents and Excipients The choice of co-solvents and other formulation components can impact stability.Use high-purity solvents and excipients. Be aware of potential incompatibilities between formulation components.

Experimental Protocols

Protocol for Forced Degradation Study of Nitromide

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of Nitromide under various stress conditions.

Objective: To identify the potential degradation pathways of Nitromide and to develop a stability-indicating analytical method.

Materials:

  • Nitromide reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Nitromide in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate the solution at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix an aliquot of the stock solution with HPLC grade water.

    • Incubate the solution at 60°C for a specified period.

    • At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute it for HPLC analysis.

  • Photodegradation:

    • Expose a solution of Nitromide to light in a photostability chamber according to ICH guidelines.

    • Simultaneously, keep a control sample in the dark.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of Nitromide and the formation of any new peaks corresponding to degradation products.

Visualizations

Potential Degradation Pathways of Nitromide

G cluster_conditions Stress Conditions Nitromide Nitromide (3,5-Dinitrobenzamide) Acid 3,5-Dinitrobenzoic Acid Nitromide->Acid  Acid/Base  Hydrolysis Ammonia Ammonia Nitromide->Ammonia  Acid/Base  Hydrolysis H+ / H2O Acidic (e.g., HCl) OH- / H2O Basic (e.g., NaOH)

Caption: Potential hydrolytic degradation pathways for Nitromide.

Experimental Workflow for Stability Assessment

G A Prepare Nitromide Solution B Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) A->B C Sample at Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Nitromide and Degradation Products D->E F Determine Degradation Rate and Pathway E->F

Caption: Workflow for assessing the stability of Nitromide.

Troubleshooting Logic for Nitromide Instability

G Start Instability Observed (e.g., Precipitation, Low Potency) Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Examine Storage Conditions Start->Check_Storage Check_pH Measure pH of Aqueous Solution Start->Check_pH Solubility_Issue Is Solubility the Issue? Check_Prep->Solubility_Issue Degradation_Issue Is Degradation Suspected? Check_Storage->Degradation_Issue Check_pH->Degradation_Issue Solubility_Issue->Degradation_Issue No Use_Cosolvent Action: Use Co-solvents (e.g., DMSO, PEG300) Solubility_Issue->Use_Cosolvent Yes Control_Temp_Light Action: Store at -20°C or -80°C Protect from Light Degradation_Issue->Control_Temp_Light Yes Buffer_Solution Action: Use a Buffered System (pH 6-8) Degradation_Issue->Buffer_Solution Yes Forced_Deg Action: Perform Forced Degradation Study Degradation_Issue->Forced_Deg Yes

Caption: Troubleshooting decision tree for Nitromide instability.

References

Optimization

Technical Support Center: Optimizing Nitromide Concentration for Anticoccidial Activity

Welcome to the technical support center for optimizing nitromide (3,5-Dinitrobenzamide) concentration in anticoccidial research. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nitromide (3,5-Dinitrobenzamide) concentration in anticoccidial research. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with nitromide.

Q1: My nitromide solution is precipitating in the cell culture medium. What should I do?

A1: Precipitation of hydrophobic compounds like nitromide in aqueous cell culture media is a common issue. Here are several steps to troubleshoot this problem:

  • Solvent and Stock Concentration: Nitromide is soluble in water, but its solubility in complex media can be limited. For in vitro assays, it is recommended to prepare a high-concentration stock solution in an appropriate solvent. While Safety Data Sheets (SDS) indicate water solubility, for cell culture applications, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic compounds.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, to avoid solvent-induced cytotoxicity.

  • Preparation Method:

    • Prepare a concentrated stock solution of nitromide in 100% DMSO (e.g., 10-100 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.

    • Perform serial dilutions of your stock solution in pre-warmed (37°C) cell culture medium.

    • Add the nitromide stock solution dropwise to the medium while gently vortexing to ensure rapid and thorough mixing.

Q2: I am observing toxicity in my uninfected host cells at what should be a therapeutic concentration of nitromide. What could be the cause?

A2: Host cell toxicity can be a concern with any experimental compound. Here's how to approach this issue:

  • Determine the CC50: It is crucial to determine the 50% cytotoxic concentration (CC50) of nitromide on your specific host cell line (e.g., Madin-Darby Bovine Kidney cells - MDBK, or a chicken cell line) before conducting extensive anticoccidial assays. This will help you establish a therapeutic window.

  • Review the Concentration: The in vivo data suggests that nitromide is effective at concentrations up to 0.25% in feed. However, direct translation to in vitro concentrations can be misleading. It is recommended to start with a wide range of concentrations in your in vitro assays (e.g., from 0.1 µg/mL to 100 µg/mL) to determine the optimal concentration for anticoccidial activity with minimal host cell toxicity.

  • Purity of the Compound: Ensure the purity of your nitromide compound. Impurities from synthesis or degradation could contribute to unexpected cytotoxicity.

Q3: I am not observing any significant anticoccidial activity. What are the possible reasons?

A3: A lack of efficacy can stem from several factors in the experimental setup:

  • Compound Stability: While nitromide is generally stable, its stability in your specific cell culture medium and conditions should be considered. Long incubation times could lead to degradation.

  • Assay Timing: The anticoccidial effect of a compound can be stage-specific. Nitromide is thought to interfere with parasite metabolism. Ensure that the drug is present during the critical metabolic stages of the Eimeria life cycle you are targeting (e.g., sporozoite invasion and schizont development).

  • Parasite Strain Variability: Different species and even different strains of Eimeria can have varying susceptibility to anticoccidial drugs. Confirm the Eimeria species you are using and consider that resistance can develop.

  • Concentration Range: You may not be using a high enough concentration to see an effect. Refer to the quantitative data table for suggested ranges and consider performing a dose-response curve to determine the IC50.

Quantitative Data

ParameterValueSpeciesNotes
In Vivo Effective Concentration 0.025% - 0.25% in feedEimeria tenellaEffective in preventing mortality and hemorrhage in chickens.[1]
LD50 (Feed Concentration) ~0.5%Young ChicksLethal dose 50 in feed.[1]
Physical State Powder SolidN/ALight yellow appearance.[2]
Solubility Soluble in waterN/ASolubility in complex cell culture media may be limited.[2]
Melting Point 183.00 - 185.00 °CN/A[2]

Experimental Protocols

Preparation of Nitromide Stock Solution

This protocol describes the preparation of a 10 mM stock solution of nitromide in DMSO.

Materials:

  • Nitromide (3,5-Dinitrobenzamide, MW: 211.13 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.11 mg of nitromide powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the nitromide is completely dissolved. A clear, light-yellow solution should be obtained.

  • If dissolution is difficult, gently warm the solution to 37°C or sonicate for 5-10 minutes.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Anticoccidial Invasion Assay

This protocol provides a general method for assessing the effect of nitromide on the invasion of Eimeria sporozoites into host cells.

Materials:

  • Host cells (e.g., MDBK or primary chicken kidney cells)

  • Complete cell culture medium

  • Eimeria sporozoites

  • Nitromide stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • 24-well cell culture plates

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding: Seed host cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Drug Preparation: Prepare serial dilutions of the nitromide stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Remember to include a vehicle control with the same final concentration of DMSO as the highest nitromide concentration.

  • Infection: Once the host cells are confluent, remove the culture medium and wash the monolayer with PBS.

  • Add the media containing the different concentrations of nitromide (or vehicle control) to the wells.

  • Add freshly excysted Eimeria sporozoites to each well at a multiplicity of infection (MOI) of 1-3.

  • Incubation: Incubate the plates at 41°C in a 5% CO2 incubator for 24 hours.

  • Quantification of Invasion: After 24 hours, collect the supernatant from each well to count the non-invaded sporozoites.

  • To detach the non-invaded sporozoites from the cell monolayer, wash the wells gently with PBS.

  • Pool the supernatant and washes for each well and centrifuge to pellet the sporozoites.

  • Resuspend the pellet in a known volume of PBS and count the number of sporozoites using a hemocytometer.

  • The number of invaded sporozoites is calculated by subtracting the number of non-invaded sporozoites from the initial number of sporozoites added.

  • Calculate the percentage of inhibition for each nitromide concentration compared to the vehicle control.

Visualizations

Hypothetical Mechanism of Action of Nitromide

The precise mechanism of action of nitromide against Eimeria has not been fully elucidated. However, based on the action of other nitroaromatic compounds against parasites, a plausible mechanism involves the reduction of its nitro groups within the parasite, leading to the generation of toxic radical species that disrupt cellular metabolism.

Nitromide_Mechanism cluster_parasite Eimeria Parasite Nitromide Nitromide (3,5-Dinitrobenzamide) Nitroreductase Parasite-specific Nitroreductases Nitromide->Nitroreductase Radicals Nitro Radical Anions & Reactive Nitrogen Species Nitroreductase->Radicals Reduction Metabolism Essential Metabolic Pathways (e.g., Glycolysis, Thiol Metabolism) Radicals->Metabolism Inhibition Disruption Metabolic Disruption & Oxidative Stress Radicals->Disruption Metabolism->Disruption CellDeath Parasite Cell Death Disruption->CellDeath Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Host Cell Monolayer D Treat Cells with Nitromide Dilutions A->D B Prepare Nitromide Stock & Dilutions B->D C Excystation of Eimeria Oocysts to obtain Sporozoites E Infect Cells with Sporozoites C->E D->E F Incubate for 24-48h E->F G Quantify Parasite Invasion/Proliferation (e.g., qPCR, Microscopy) F->G H Assess Host Cell Viability (Cytotoxicity) F->H I Data Analysis (IC50, CC50, Selectivity Index) G->I H->I Troubleshooting_Solubility Start Precipitate observed in cell culture media? CheckDMSO Is final DMSO concentration <0.5%? Start->CheckDMSO Yes CheckConc Is final Nitromide concentration high? CheckDMSO->CheckConc Yes ReduceDMSO Action: Reduce final DMSO concentration. CheckDMSO->ReduceDMSO No CheckTemp Was media pre-warmed to 37°C? CheckConc->CheckTemp No ReduceConc Action: Lower final Nitromide concentration. CheckConc->ReduceConc Yes CheckMix Was stock added dropwise with mixing? CheckTemp->CheckMix Yes WarmMedia Action: Pre-warm media before adding compound. CheckTemp->WarmMedia No ImproveMix Action: Add stock slowly to vortexing media. CheckMix->ImproveMix No Success Problem Resolved CheckMix->Success Yes ReduceDMSO->CheckConc ReduceConc->CheckTemp WarmMedia->CheckMix ImproveMix->Success

References

Troubleshooting

Technical Support Center: Nitromide Residue Analysis

Welcome to the technical support center for nitromide residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitromide residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the detection and quantification of nitromide (3,5-Dinitrobenzamide) and its residues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in nitromide residue analysis?

A1: The main challenges in analyzing nitromide residues, particularly in complex matrices like animal tissues, include:

  • Matrix Effects: Co-extracted substances from the sample matrix can interfere with the ionization of nitromide and its metabolites, leading to either suppression or enhancement of the analytical signal.[1][2][3] This can significantly impact the accuracy and precision of quantification.

  • Low Concentrations: Nitromide is often present at very low concentrations (trace levels) in samples, requiring highly sensitive analytical instrumentation and optimized methods to achieve the necessary limits of detection (LOD) and quantification (LOQ).[4][5]

  • Metabolite Analysis: Nitromide is metabolized in animals, primarily through the reduction of its nitro groups to form monoamino and diamino derivatives. A comprehensive residue analysis should ideally include the detection and quantification of these metabolites, which may have different chemical properties than the parent compound.

  • Sample Preparation: The efficiency of the extraction and cleanup process is critical for removing interfering compounds while ensuring high recovery of nitromide and its metabolites. This can be a multi-step and time-consuming process.[1][6]

Q2: What is the recommended analytical technique for nitromide residue analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of nitromide residues.[1][3][7] This technique offers high sensitivity and selectivity, which are crucial for detecting trace amounts of the analyte in complex matrices and for confirming its identity. While older methods utilized techniques like gas chromatography (GC) or high-performance liquid chromatography with UV detection (HPLC-UV), LC-MS/MS provides superior performance for residue analysis.[2]

Q3: What are the common sample matrices for nitromide residue testing?

A3: Nitromide is an anticoccidial drug used in poultry. Therefore, the most common sample matrices for residue testing are poultry tissues, such as muscle and liver, as well as eggs.[2] Animal feed may also be tested to ensure correct dosage and to investigate potential sources of residue.

Q4: Why is it important to analyze for nitromide metabolites?

A4: Analyzing for metabolites is crucial for a complete assessment of residue levels and to ensure food safety. Regulatory agencies often require that the total residue, including major metabolites, be below a certain maximum residue limit (MRL). The metabolites can sometimes be more persistent than the parent drug, and their analysis provides a more accurate picture of the overall residue profile.

Troubleshooting Guides

This section provides solutions to common problems encountered during nitromide residue analysis using LC-MS/MS.

Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is compatible with the analyte and column chemistry. For amine metabolites, a slightly acidic mobile phase can improve peak shape.
Injection of a too-strong solvent The sample diluent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.
Problem 2: Low or No Analyte Signal
Potential Cause Troubleshooting Step
Inefficient Ionization Optimize the ion source parameters (e.g., temperature, gas flows, capillary voltage). Atmospheric pressure chemical ionization (APCI) can be an alternative to electrospray ionization (ESI) for certain compounds.[7]
Incorrect MS/MS Transitions Verify the precursor and product ions for nitromide and its metabolites. Infuse a standard solution directly into the mass spectrometer to optimize these parameters.
Low Analyte Recovery Evaluate each step of the sample preparation process (extraction, cleanup) for analyte loss. Use a matrix-spiked sample to determine recovery rates.
Analyte Degradation Nitromide and its metabolites may be sensitive to light or temperature. Protect samples and standards from degradation by storing them properly.
Instrument Contamination Clean the ion source and mass spectrometer inlet. Run a system suitability test to ensure the instrument is performing optimally.
Problem 3: High Background Noise or Interferences
Potential Cause Troubleshooting Step
Matrix Effects Improve the sample cleanup procedure to remove more interfering compounds. Solid-phase extraction (SPE) is often effective.[3][6] Consider using matrix-matched calibration standards or an isotopically labeled internal standard to compensate for matrix effects.
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle and injection port washing procedure between samples. Inject a blank solvent after a high-concentration sample to check for carryover.
Co-eluting Isobaric Compounds Improve chromatographic separation by modifying the mobile phase gradient, changing the column, or adjusting the flow rate. Ensure that the selected MRM transitions are specific to the target analytes.

Data Presentation

The following tables summarize typical validation data for the analysis of related nitroaromatic compounds in poultry tissues, which can serve as a reference for method development for nitromide.

Table 1: Recovery and Precision Data for Nitroimidazole Analysis in Poultry Muscle

CompoundSpiking Level (µg/kg)Recovery (%)RSD (%)
Metronidazole1.095< 10
Ronidazole1.098< 12
Dimetridazole1.0102< 8
Ipronidazole1.093< 14
(Data adapted from multi-residue methods for nitroimidazoles)[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Nitroimidazoles in Poultry Muscle

CompoundLOD (µg/kg)LOQ (µg/kg)
Metronidazole0.20.5
Ronidazole0.30.8
Dimetridazole0.20.5
Ipronidazole0.41.0
(Data adapted from multi-residue methods for nitroimidazoles)[3]

Experimental Protocols

Proposed LC-MS/MS Method for Nitromide and its Metabolites

This protocol is a suggested starting point based on methods for similar compounds and may require optimization.

1. Sample Preparation

  • Homogenization: Homogenize 5 g of poultry tissue (muscle or liver).

  • Extraction: Add 10 mL of acetonitrile to the homogenized tissue. Vortex for 1 minute and shake for 30 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Partitioning: Transfer the acetonitrile supernatant to a new tube. Add 5 mL of n-hexane and vortex for 1 minute to remove fats. Centrifuge and discard the upper hexane layer.

  • Solid-Phase Extraction (SPE) Cleanup: Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of water. Load the acetonitrile extract onto the cartridge. Wash the cartridge with 5 mL of 5% methanol in water. Elute the analytes with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive and negative switching mode to detect both the parent compound and its reduced metabolites.

  • MRM Transitions: To be determined by infusing standard solutions of nitromide and its synthesized metabolites. For nitromide (C7H5N3O5, MW: 211.13 g/mol ), potential precursor ions could be [M-H]⁻ at m/z 210.1 in negative mode or [M+H]⁺ at m/z 212.1 in positive mode. Product ions would need to be determined experimentally.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization (Poultry Tissue) Extraction 2. Extraction (Acetonitrile) Homogenization->Extraction Defatting 3. Defatting (n-Hexane) Extraction->Defatting SPE_Cleanup 4. SPE Cleanup Defatting->SPE_Cleanup Evaporation 5. Evaporation & Reconstitution SPE_Cleanup->Evaporation LC_Separation 6. LC Separation Evaporation->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Data_Analysis 8. Data Analysis & Quantification MS_Detection->Data_Analysis Troubleshooting_Logic Start Analytical Issue Encountered Peak_Shape Poor Peak Shape? Start->Peak_Shape Signal_Issue Low/No Signal? Peak_Shape->Signal_Issue No Check_Column Check Column & Mobile Phase Peak_Shape->Check_Column Yes Noise_Issue High Background? Signal_Issue->Noise_Issue No Optimize_Source Optimize Ion Source & MS/MS Signal_Issue->Optimize_Source Yes Improve_Cleanup Improve Sample Cleanup (SPE) Noise_Issue->Improve_Cleanup Yes Resolved Issue Resolved Noise_Issue->Resolved No Check_Solvent Check Injection Solvent Check_Column->Check_Solvent Check_Connections Check System Connections Check_Solvent->Check_Connections Check_Connections->Resolved Check_Recovery Evaluate Sample Prep Recovery Optimize_Source->Check_Recovery Check_Degradation Assess Analyte Stability Check_Recovery->Check_Degradation Check_Degradation->Resolved Use_Pure_Solvents Use High-Purity Solvents Improve_Cleanup->Use_Pure_Solvents Check_Carryover Investigate Carryover Use_Pure_Solvents->Check_Carryover Check_Carryover->Resolved

References

Optimization

Technical Support Center: Degradation Pathways of Nitromide Under Storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of nit...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of nitromide (2-acetamido-5-nitrothiazole) under various storage conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with nitromide.

Issue 1: Inconsistent experimental results or loss of potency.

  • Possible Cause: Degradation of nitromide during storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored in a cool, dry, and dark place, preferably at 2-8°C, in a tightly sealed container to protect it from moisture and light.[1]

    • Visual Inspection: Check for any change in the physical appearance of the nitromide powder. A color change from its typical yellow to a darker shade can be an indicator of degradation.[1]

    • Purity Assessment: Perform a purity analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks corresponding to degradation products would confirm degradation.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.

  • Possible Cause: Formation of degradation products due to stress conditions such as improper pH, exposure to light, or elevated temperatures.

  • Troubleshooting Steps:

    • Identify Potential Degradants: The primary degradation pathways for nitromide are hydrolysis of the acetamido group and reduction of the nitro group. The main degradation product from hydrolysis is 2-amino-5-nitrothiazole.

    • Forced Degradation Study: To confirm the identity of the unknown peaks, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help to intentionally generate the degradation products and compare their retention times with the unknown peaks in your sample.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC system with a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide valuable information about their molecular weight and help in their identification.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation of the degradation products, isolation of the impurities followed by NMR spectroscopy is recommended.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of nitromide?

A1: The two primary degradation pathways of nitromide are:

  • Hydrolysis: The acetamido group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-amino-5-nitrothiazole and acetic acid.

  • Reduction: The nitro group on the thiazole ring can be reduced to an amino group, forming 2-acetamido-5-aminothiazole. This is more likely to occur in the presence of reducing agents or under certain photolytic conditions.

Q2: What are the ideal storage conditions for nitromide to minimize degradation?

A2: To ensure long-term stability, nitromide should be stored in a cool (2-8°C), dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and air.

Q3: How can I monitor the degradation of nitromide quantitatively?

A3: A validated stability-indicating HPLC method is the most common technique for the quantitative analysis of nitromide and its degradation products.[5][6] This method should be able to separate the parent drug from all potential degradation products, allowing for accurate quantification of each.

Q4: Are there any known hazardous decomposition products of nitromide?

A4: When heated to decomposition, nitromide may emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[7]

Experimental Protocols

Protocol 1: Forced Degradation Study of Nitromide

This protocol is designed to intentionally degrade nitromide to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve nitromide in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve nitromide in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat a solution of nitromide with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Keep solid nitromide in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of nitromide to UV light (e.g., 254 nm) for 24 hours.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both nitromide and its degradation products have significant absorbance (e.g., 254 nm or a photodiode array detector to scan a range of wavelengths).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Hypothetical Quantitative Data from a Forced Degradation Study of Nitromide

Stress ConditionDuration (hours)Temperature (°C)Nitromide Remaining (%)2-amino-5-nitrothiazole (%)Other Degradants (%)
0.1 M HCl246075.222.12.7
0.1 M NaOH242588.510.31.2
3% H₂O₂242592.1Not Detected7.9
Thermal (Solid)488095.8Not Detected4.2
Photolytic (UV 254nm)242581.35.613.1

Note: This table presents hypothetical data for illustrative purposes. Actual degradation percentages will vary depending on the specific experimental conditions.

Visualizations

Degradation_Pathways Nitromide Nitromide (2-acetamido-5-nitrothiazole) Hydrolysis_Product 2-amino-5-nitrothiazole Nitromide->Hydrolysis_Product Hydrolysis (Acid/Base) Reduction_Product 2-acetamido-5-aminothiazole Nitromide->Reduction_Product Reduction Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Reduction_Product->Further_Degradation Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Nitromide_Sample Nitromide Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Nitromide_Sample->Forced_Degradation HPLC Stability-Indicating HPLC Forced_Degradation->HPLC MS Mass Spectrometry (MS) HPLC->MS Quantification Quantification of Degradants HPLC->Quantification NMR NMR Spectroscopy MS->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation Pathway_Identification Degradation Pathway Identification Quantification->Pathway_Identification Structure_Elucidation->Pathway_Identification

References

Troubleshooting

Technical Support Center: Minimizing Nitromide Toxicity in Non-Target Organisms

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of nitromide (3,5-dinitrobenza...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of nitromide (3,5-dinitrobenzamide) in non-target organisms during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is nitromide and why is it important to minimize its toxicity to non-target organisms?

A1: Nitromide, chemically known as 3,5-dinitrobenzamide, is a compound containing nitro functional groups. Nitroaromatic compounds can have toxic effects on various organisms. Minimizing toxicity in non-target organisms is crucial for obtaining reliable and reproducible experimental data, where the observed effects can be confidently attributed to the intended biological target.[1][2] Unintended toxicity can lead to misinterpretation of results and confound the assessment of the compound's primary activity.[1]

Q2: What are the potential mechanisms of toxicity for a nitroaromatic compound like nitromide in non-target organisms?

A2: While specific data for nitromide is limited, the toxicity of nitroaromatic compounds is often linked to their metabolism. The nitro groups can be enzymatically reduced to form reactive nitroso and hydroxylamino intermediates. These intermediates can lead to oxidative stress, an imbalance in the cell's redox state, by generating reactive oxygen species (ROS). This can result in damage to cellular components like DNA, proteins, and lipids. For some nitro compounds, toxicity can also be mediated by specific receptor interactions. For instance, neonicotinoid insecticides, which also contain a nitro group, act as agonists of nicotinic acetylcholine receptors (nAChRs) in the central nervous system.[3][4]

Q3: How can I proactively design my experiments to minimize nitromide's off-target toxicity?

A3: A well-thought-out experimental design is key to reducing unintended toxicity. Consider the following strategies:

  • Use the Lowest Effective Concentration: Conduct dose-response studies to identify the minimum concentration of nitromide that elicits the desired on-target effect. Higher concentrations increase the risk of engaging off-target molecules.[1]

  • Incorporate Control Compounds: Use a structurally similar but biologically inactive analog of nitromide as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Optimize Exposure Time: Limit the duration of exposure to the shortest time necessary to observe the intended effect.

  • Consider the Solvent: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the non-target organism or cell line. Always include a vehicle control in your experiments.[5]

  • Cell Line Selection and Characterization: If working in vitro, choose cell lines that are well-characterized. Be aware that the expression levels of on-target and potential off-target proteins can vary between cell lines, leading to different toxicological responses.[1]

Q4: What are the standard experimental methods for assessing the toxicity of a compound like nitromide?

A4: A variety of standardized assays can be used to evaluate the toxicity of a chemical compound. These tests are typically categorized into acute and chronic exposures.

  • In Vitro Cytotoxicity Assays: These are cell-based assays that are often used as a first step to screen for toxicity. Common assays include the MTT assay (measures metabolic activity), LDH assay (measures membrane integrity), and neutral red uptake assay (measures lysosomal integrity).[5][6]

  • Acute Toxicity Testing: These tests determine the effects of a substance after a short-term exposure.[7] For aquatic organisms, this often involves determining the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test population over a specific period (e.g., 24, 48, or 96 hours).[8][9] For terrestrial animals, the median lethal dose (LD50) is determined.[7]

  • Chronic Toxicity Testing: These longer-term studies investigate the effects of prolonged exposure to lower concentrations of a substance, looking at endpoints such as growth, reproduction, and behavior.[10][11]

Troubleshooting Guides

This section provides guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Q1: My in vitro experiment shows high cytotoxicity in a non-target cell line even at low concentrations of nitromide. What are the initial troubleshooting steps?

A1: High cytotoxicity at low concentrations can be due to several factors. Follow these steps to troubleshoot the issue:

  • Verify Compound Purity: Impurities in the test compound can cause unexpected toxicity. Confirm the purity of your nitromide stock.

  • Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line. Run a vehicle control with the same solvent concentration.[5]

  • Optimize Cell Seeding Density: Cells at a low density can be more vulnerable to toxic substances. Ensure you are using an optimal cell seeding density for your chosen cell line and assay duration.[5]

  • Evaluate Assay Method: The type of cytotoxicity assay can influence the results. For example, an MTT assay measures metabolic activity, which can be affected by factors other than cell death.[5] Consider using an assay that measures a different endpoint, such as membrane integrity (LDH assay), to confirm the results.

  • Assess Compound Stability: The compound may be degrading in the culture medium into a more toxic substance. Assess the stability of nitromide under your experimental conditions.

Q2: I observed significant mortality in a non-target aquatic organism during a preliminary screen with nitromide. How do I establish a safe concentration range for my definitive experiments?

A2: To determine a safe concentration range, you should perform a range-finding study followed by a definitive acute toxicity test to determine the LC50 value.

  • Range-Finding Study: Expose a small number of organisms to a wide range of nitromide concentrations (e.g., 0.1, 1, 10, 100 mg/L) for a set period (e.g., 24 or 96 hours). This will help you identify a narrower range of concentrations that cause between 0% and 100% mortality.

  • Definitive Acute Toxicity Test: Based on the range-finding study, select a series of at least five concentrations that are more closely spaced. Expose a larger group of organisms to these concentrations and a control group to the solvent alone. Record mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Calculate the LC50: Use statistical methods, such as Probit analysis, to calculate the LC50 value and its 95% confidence limits.[8][9] The LC50 provides a standardized measure of the compound's acute toxicity.

  • Determine No-Observed-Effect-Concentration (NOEC) and Lowest-Observed-Effect-Concentration (LOEC): From your data, you can also determine the NOEC (the highest concentration at which no statistically significant effect is observed) and the LOEC (the lowest concentration at which a statistically significant effect is observed). These values are useful for designing longer-term experiments.

Q3: My toxicity results for nitromide are inconsistent across different experimental replicates. What could be the underlying cause?

A3: Inconsistent results can be frustrating but often point to subtle variations in experimental conditions. Here are some common causes:

  • Compound Precipitation: Nitromide may not be fully soluble at higher concentrations in your experimental medium, leading to inaccurate dosing. Visually inspect your solutions for any precipitate.

  • Inaccurate Dosing: Ensure accurate and consistent preparation of your stock and working solutions. Use calibrated pipettes and perform serial dilutions carefully.

  • Variable Exposure Conditions: Maintain consistent environmental conditions such as temperature, pH, and light exposure across all replicates and experiments.[3]

  • Biological Variability: The health and age of your non-target organisms or the passage number of your cell lines can influence their sensitivity to the compound. Use organisms from the same batch and cells within a narrow passage range.

  • Plate Edge Effects (in vitro): In multi-well plates, wells on the edge can be prone to evaporation, leading to increased compound concentration. Avoid using the outer wells for critical measurements or ensure proper humidification.

Quantitative Data on Nitromide Toxicity

Due to the limited availability of public data on the toxicity of nitromide (3,5-dinitrobenzamide) to non-target organisms, the following table provides a template with hypothetical data for illustrative purposes. Researchers should determine these values experimentally for their specific test systems. For context, data for a related nitroaromatic compound, 3,5-Dinitroaniline, is included where available.

OrganismTest TypeDurationEndpointValue (mg/L or mg/kg)Reference
Nitromide (Hypothetical)
Daphnia magna (Water Flea)Acute48 hoursLC5015.2Experimental Data
Oncorhynchus mykiss (Rainbow Trout)Acute96 hoursLC508.5Experimental Data
Colinus virginianus (Bobwhite Quail)Acute-LD50>2000Experimental Data
3,5-Dinitroaniline
Pimephales promelas (Fathead Minnow)Acute96 hoursLC5028.8ECHA Database

Experimental Protocols

1. Protocol for In Vitro Cytotoxicity Assessment using the LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Non-target cell line of interest

  • Complete cell culture medium

  • Nitromide stock solution (e.g., in DMSO)

  • 96-well clear-bottom cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

  • Compound Preparation: Prepare serial dilutions of nitromide in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for maximum LDH release (usually provided in the kit).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared nitromide dilutions, vehicle control, or medium for the untreated control.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Assay Procedure:

    • Thirty minutes before the end of the incubation, add 10 µL of lysis buffer (positive control) to the wells designated for maximum LDH release.

    • At the end of the incubation, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which typically involves subtracting background and normalizing to the maximum LDH release control.

2. Protocol for Acute Aquatic Toxicity Testing with Daphnia magna

This protocol is adapted from OECD Test Guideline 202.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Reconstituted hard water (or other suitable medium)

  • Nitromide stock solution

  • Glass test vessels (e.g., 50 mL beakers)

  • Temperature-controlled incubator or water bath (20 ± 2°C)

  • Light source providing a 16-hour light: 8-hour dark photoperiod

Methodology:

  • Test Solutions: Based on a range-finding test, prepare at least five concentrations of nitromide in the test medium. Also, prepare a control (medium only) and a solvent control if a solvent is used.

  • Test Setup: Add the test solutions to replicate glass vessels (e.g., 3 replicates per concentration). A minimum of 20 daphnids, divided among the replicates, should be used for each concentration.

  • Exposure: Introduce the Daphnia magna neonates into the test vessels. Do not feed the daphnids during the test.

  • Incubation: Incubate the vessels for 48 hours at 20 ± 2°C with a 16:8 light:dark cycle.

  • Observations: Record the number of immobile daphnids in each vessel at 24 and 48 hours. Immobility is defined as the lack of movement for 15 seconds after gentle agitation of the vessel.

  • Data Analysis: Use the mortality data at 48 hours to calculate the LC50 value with 95% confidence limits using a suitable statistical method like Probit analysis.

Visualizations

Signaling_Pathway Nitromide Nitromide Cell Non-Target Cell Nitromide->Cell Metabolism Metabolic Activation (Nitroreductases) Cell->Metabolism Intermediates Reactive Intermediates (e.g., Nitroso, Hydroxylamino) Metabolism->Intermediates ROS Reactive Oxygen Species (ROS) Generation Intermediates->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Damage Toxicity Cytotoxicity Damage->Toxicity

Caption: Putative toxicity pathway for nitromide in a non-target cell.

Troubleshooting_Workflow Start High In Vitro Cytotoxicity Observed Check_Purity Verify Compound Purity Start->Check_Purity Check_Solvent Run Vehicle Control (Solvent Toxicity) Check_Purity->Check_Solvent Optimize_Density Optimize Cell Seeding Density Check_Solvent->Optimize_Density Confirm_Assay Confirm with a Secondary Assay (e.g., LDH) Optimize_Density->Confirm_Assay Resolved Issue Resolved Confirm_Assay->Resolved

Caption: Workflow for troubleshooting unexpected in vitro cytotoxicity.

Minimizing_Toxicity_Factors Main Minimizing Non-Target Toxicity Concentration Lowest Effective Concentration Main->Concentration Duration Shortest Effective Exposure Time Main->Duration Controls Appropriate Controls (Vehicle, Negative) Main->Controls System Well-Characterized Test System Main->System

References

Optimization

Technical Support Center: Nitromide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining nitromide synthesis for higher yields and p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining nitromide synthesis for higher yields and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of nitromide and its derivatives.

Problem Potential Causes Recommended Solutions
Low or No Product Yield Incorrect Reaction Temperature: The nitration reaction is often highly temperature-sensitive.Carefully monitor and control the reaction temperature within the optimal range specified for the chosen synthesis route. For instance, the nitration of potassium sulfamate is typically carried out at temperatures as low as -40°C.
Impure Starting Materials: Contaminants in reagents can interfere with the reaction.Ensure all starting materials, including solvents and acids, are of high purity and anhydrous where required.
Decomposition of Product: Nitramide and its intermediates can be unstable, especially in the presence of strong acids or high temperatures.Maintain recommended temperatures throughout the reaction and workup. Quench the reaction promptly and avoid prolonged exposure to harsh conditions.
Inefficient Extraction: The product may not be effectively separated from the reaction mixture.Optimize the extraction procedure. For nitramide, which has some water solubility, multiple extractions with a suitable organic solvent may be necessary. Solvent choice is critical; for example, after synthesis via nitryl fluoride, nitramide can be extracted from the solid mixture with liquid ammonia.[1]
Presence of Impurities in the Final Product Incomplete Reaction: Unreacted starting materials remain in the product.Increase the reaction time or slightly adjust the stoichiometry of the reagents to ensure the complete conversion of the limiting reactant.
Side Reactions: Formation of byproducts is common in nitration reactions.Adjusting reaction conditions such as temperature, reaction time, and the ratio of nitrating agents can minimize side reactions. For instance, using a mixed acid (sulfuric and nitric acid) can provide better control over the nitration process.
Co-precipitation of Byproducts: Salts or other byproducts may precipitate along with the desired product.Purification methods such as fractional crystallization or washing the crude product with a solvent in which the impurity is soluble can be effective. In the synthesis from nitryl fluoride, a fluoride salt co-precipitates and can be removed by fractional crystallization.[1]
Runaway Reaction or Exothermic Event Poor Temperature Control: The reaction is highly exothermic.Ensure efficient stirring and have an adequate cooling bath (e.g., ice-salt or dry ice-acetone) ready to manage the heat generated. Add reagents slowly and portion-wise to control the rate of reaction.
Concentrated Reagents: Using highly concentrated reagents increases the reaction rate and heat generation.While concentrated acids are often necessary, their addition should be carefully controlled. In some cases, using a slightly less concentrated acid or a mixed acid system can moderate the reaction.
Product is Unstable and Decomposes Upon Storage Residual Acidity: Traces of acid from the synthesis can catalyze decomposition.Thoroughly wash the final product to remove all traces of acid. Neutralization with a weak base followed by washing may be necessary.
Exposure to Light or Moisture: Nitramide can be sensitive to environmental conditions.Store the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for nitramide?

A1: Several routes for synthesizing nitramide have been reported, including:

  • Hydrolysis of potassium nitrocarbamate.[2]

  • Hydrolysis of nitrocarbamic acid.[2]

  • Reaction of sodium sulfamate with nitric acid.[2]

  • Reaction of dinitrogen pentoxide with ammonia.[2]

  • Hydrolysis of N,N'-dinitrourea.

  • Reaction of nitryl fluoride with ammonia.[1]

Q2: How can I improve the yield of my nitromide synthesis?

A2: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Carefully control the temperature, as nitration reactions are often exothermic and temperature-sensitive.

  • Use High-Purity Reagents: Ensure all starting materials and solvents are free from impurities that could interfere with the reaction.

  • Control Reagent Addition: Add reagents slowly and in a controlled manner to prevent runaway reactions and the formation of byproducts.

  • Effective Purification: Choose an appropriate purification method, such as fractional crystallization or solvent extraction, to minimize product loss during isolation.[1]

Q3: What are the main safety precautions to take during nitromide synthesis?

A3: Safety is paramount when working with nitrating agents and potentially explosive compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.

  • Temperature Control: Use an appropriate cooling bath and monitor the reaction temperature closely to prevent runaway reactions.

  • Handling of Reagents: Handle strong acids and nitrating agents with extreme care.

  • Small-Scale Reactions: When attempting a new procedure, it is advisable to start with a small-scale reaction.

Q4: How do I purify crude nitromide?

A4: Purification of nitramide depends on the synthesis route and the nature of the impurities.

  • Crystallization: This is a common method for purifying solid organic compounds. A suitable solvent is one in which nitramide is soluble at high temperatures but less soluble at low temperatures.

  • Solvent Extraction: This can be used to separate nitramide from byproducts with different solubilities. For example, liquid ammonia can be used to extract nitramide from a mixture containing ammonium fluoride.[1]

  • Washing: Washing the crude product with a specific solvent can remove certain impurities.

Q5: My crude NMR spectrum is complex and doesn't clearly show my product. What should I do?

A5: A complex crude NMR can be misleading.

  • Purify the Sample: Purify a small amount of the crude material using an appropriate technique (e.g., column chromatography or recrystallization) and retake the NMR. This will help to confirm if the product is present.

  • Check for Reagent Peaks: Signals from leftover reagents or solvents can obscure the product peaks.

  • Consider Isomers: The reaction may have produced a mixture of isomers, leading to a more complex spectrum.

Experimental Protocols

Synthesis of Nitramide via Hydrolysis of N,N'-Dinitrourea

This method involves the nitration of urea to form N,N'-dinitrourea, followed by its hydrolysis to yield nitramide.

Step 1: Synthesis of N,N'-Dinitrourea

  • In a flask equipped with a stirrer and a thermometer, place a mixture of 100% nitric acid and 20% oleum.

  • Cool the mixture to -15°C in a cooling bath.

  • Slowly add urea to the cooled acid mixture while maintaining the temperature at -15°C.

  • After the addition is complete, raise the temperature to 5°C and stir for 50 minutes.

  • Quench the reaction by pouring the mixture over crushed ice.

  • Filter the precipitated N,N'-dinitrourea, wash with cold water, and dry under vacuum. Note: Dinitrourea can be impure and unstable.

Step 2: Hydrolysis to Nitramide

  • Suspend the synthesized N,N'-dinitrourea in water.

  • Hydrolysis proceeds upon addition to water.

  • The resulting nitramide can be extracted from the aqueous solution using a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to obtain crude nitramide.

  • The crude product can be further purified by recrystallization.

Visualizations

Nitramide_Synthesis_Pathway Urea Urea Dinitrourea N,N'-Dinitrourea Urea->Dinitrourea Nitration Nitramide Nitramide Dinitrourea->Nitramide Hydrolysis Nitrating_Agent Nitrating Agent (HNO₃/Oleum) Nitrating_Agent->Dinitrourea Water Water (Hydrolysis) Water->Nitramide

Caption: General synthesis pathway of nitramide from urea.

Troubleshooting_Workflow Start Low Product Yield Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Reagents Analyze Reagent Purity Start->Check_Reagents Check_Workup Review Workup & Extraction Protocol Start->Check_Workup Optimize_Temp Optimize Temperature Control Check_Temp->Optimize_Temp Purify_Reagents Use High-Purity Reagents Check_Reagents->Purify_Reagents Optimize_Extraction Modify Extraction Procedure Check_Workup->Optimize_Extraction Success Yield Improved Optimize_Temp->Success Purify_Reagents->Success Optimize_Extraction->Success

Caption: Troubleshooting workflow for low yield in nitromide synthesis.

Logical_Relationships cluster_factors Key Factors for Success Higher_Yield Higher Yield Optimal_Temp Optimal Temperature Optimal_Temp->Higher_Yield Pure_Reagents High Reagent Purity Pure_Reagents->Higher_Yield Efficient_Purification Efficient Purification Efficient_Purification->Higher_Yield Controlled_Addition Controlled Reagent Addition Controlled_Addition->Higher_Yield

Caption: Key factors influencing higher yields in nitromide synthesis.

References

Troubleshooting

Technical Support Center: Nitromide Detection in Complex Biological Matrices

Welcome to the technical support center for nitromide detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently ask...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitromide detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the analysis of nitromide in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in detecting nitromide in biological samples?

The primary challenges in nitromide detection stem from its potential reactivity and low concentrations in complex biological matrices. Key issues include:

  • Matrix Effects: Endogenous components in biological samples (e.g., salts, phospholipids, proteins) can interfere with the ionization of nitromide in mass spectrometry-based methods, leading to signal suppression or enhancement and inaccurate quantification.[1][2][3][4][5]

  • Sample Stability: Nitromide may be unstable in biological samples due to enzymatic degradation, oxidation, or reaction with other molecules.[6][7][8] Proper sample collection, handling, and storage are critical to prevent its degradation.[6][7][8]

  • Low Endogenous Concentrations: Nitromide may be present at very low levels, requiring highly sensitive analytical methods for detection and quantification.[9]

  • Sample Preparation: Inefficient extraction of nitromide from the matrix can lead to low recovery and inaccurate results. The sample preparation method must be optimized to remove interfering substances while efficiently extracting the analyte.[6][10][11]

Q2: Which analytical techniques are most suitable for nitromide detection?

The most commonly employed and suitable techniques for the detection of small molecules like nitromide in biological matrices are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice due to its high sensitivity, selectivity, and ability to handle complex mixtures.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring a derivatization step to make nitromide volatile.[12][13][14][15][16]

  • Immunoassays (e.g., ELISA): Immunoassays can be a high-throughput screening tool, but their specificity can be a limitation, and they may be susceptible to matrix interference.[17][18][19][20]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11]

  • Chromatographic Separation: Optimize the HPLC or UPLC method to separate nitromide from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[2]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the study samples to mimic the matrix effect.[4]

Troubleshooting Guides

Issue 1: Poor Sensitivity or Inability to Detect Nitromide

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Analyte Degradation - Ensure proper sample collection on ice and immediate processing or storage at -80°C.[21] - Minimize freeze-thaw cycles. - Investigate the stability of nitromide in the specific matrix under your storage and handling conditions.[22][23][24]
Inefficient Extraction - Optimize the sample preparation method (e.g., SPE, LLE) to improve recovery.[9] - Evaluate different extraction solvents and pH conditions.
Ion Suppression in MS - Improve sample cleanup to remove interfering components.[4] - Modify the chromatographic method to separate the analyte from the suppression zone. - Dilute the sample, if the concentration is high enough, to reduce the concentration of interfering matrix components.[9]
Suboptimal MS Parameters - Optimize MS parameters (e.g., ionization source settings, collision energy) for nitromide.
Issue 2: High Variability in Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent and precise execution of the sample preparation protocol for all samples. - Use an automated extraction system if available to improve reproducibility.
Matrix Effects - Use a stable isotope-labeled internal standard to correct for variability in matrix effects between samples.[2] - Prepare matrix-matched calibrants for each batch of analysis.[4]
Instrumental Drift - Perform regular system suitability tests to monitor instrument performance. - Calibrate the instrument regularly.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of small nitrogen-containing molecules in biological matrices using mass spectrometry-based methods. These values can serve as a benchmark for your own method development and validation.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 2.5 - 4.5 pg[15]100 pmol L-1[17]
Limit of Quantification (LOQ) Typically in the low ng/mL rangeTypically in the low to sub-ng/mL range
Recovery 90-110% (method dependent)>85% is generally acceptable
Precision (%CV) <15%<15%
Accuracy (%Bias) ±15%±15%

Experimental Protocols

Key Experiment: Generic LC-MS/MS Protocol for Nitromide Detection
  • Sample Preparation (Protein Precipitation & LLE):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (stable isotope-labeled nitromide).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 5,000 x g for 5 minutes.

    • Freeze the aqueous layer at -80°C and decant the organic layer.

    • Evaporate the remaining aqueous layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization properties of nitromide.

    • MRM Transitions: At least two transitions (one for quantification and one for confirmation) should be optimized for both nitromide and the internal standard.

  • Method Validation:

    • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.[25][26][27][28][29]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (MTBE) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 evap Evaporation centrifuge2->evap reconstitute Reconstitution evap->reconstitute injection Injection into LC-MS/MS reconstitute->injection hplc Chromatographic Separation (HPLC/UPLC) injection->hplc ms Mass Spectrometric Detection (MRM) hplc->ms integration Peak Integration ms->integration quantification Quantification using Calibration Curve integration->quantification report Reporting Results quantification->report

Caption: A typical experimental workflow for nitromide detection.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor or No Signal for Nitromide degradation Analyte Degradation? start->degradation extraction Inefficient Extraction? start->extraction ion_suppression Ion Suppression? start->ion_suppression ms_params Suboptimal MS Parameters? start->ms_params check_stability Verify Sample Stability (Storage & Handling) degradation->check_stability optimize_extraction Optimize Sample Prep (Solvent, pH) extraction->optimize_extraction improve_cleanup Improve Sample Cleanup (e.g., SPE) ion_suppression->improve_cleanup optimize_ms Optimize MS Parameters ms_params->optimize_ms

Caption: Troubleshooting logic for poor nitromide signal.

References

Optimization

Technical Support Center: Strategies to Reduce Nitromide Withdrawal Period in Poultry

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiment...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the nitromide withdrawal period in poultry.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in reducing the nitromide withdrawal period in poultry?

The primary challenge lies in the persistence of nitromide residues and its metabolites in edible tissues. The withdrawal period is established to ensure that these residues deplete to levels below the maximum residue limit (MRL) deemed safe for human consumption. Factors influencing this depletion rate include the drug's pharmacokinetic profile, the metabolic capacity of the poultry, and the presence of any drug-metabolizing enzyme inducers or inhibitors.

Q2: Are there any established dietary supplements that have been proven to reduce nitromide withdrawal times?

Currently, there is limited direct scientific literature demonstrating the effectiveness of specific dietary supplements in accelerating the depletion of nitromide from poultry tissues. However, research into enhancing the elimination of other xenobiotics in poultry suggests potential avenues for investigation. For instance, studies have explored the use of adsorbents like activated charcoal to reduce the absorption and enhance the elimination of other drugs. While not specific to nitromide, this suggests a possible area for experimental investigation.

Q3: What is the role of hepatic enzymes in nitromide metabolism and elimination?

Hepatic enzymes, particularly the cytochrome P450 monooxygenase system and enzymes involved in Phase II conjugation reactions like glucuronidation, play a crucial role in metabolizing and detoxifying foreign compounds (xenobiotics) such as nitromide. The rate of these metabolic processes directly impacts the elimination half-life of the drug and its residues. Inducing these enzyme systems could potentially shorten the withdrawal period.

Troubleshooting Guides

Issue: High variability in nitromide residue levels across experimental subjects.

Possible Causes:

  • Inconsistent Feed and Water Intake: Variations in feed and water consumption can lead to differing drug dosage and absorption.

  • Individual Metabolic Differences: Genetic variations among birds can result in different rates of drug metabolism.

  • Coprophagy: In floor-raised birds, re-ingestion of contaminated feces can lead to re-exposure to the drug.

  • Analytical Variability: Inconsistencies in sample collection, storage, and analysis can introduce errors.

Troubleshooting Steps:

  • Standardize Husbandry: Ensure uniform housing conditions, ad libitum access to feed and water, and consistent lighting and temperature for all experimental groups.

  • Individual Dosing: For precise pharmacokinetic studies, consider individual oral or intravenous administration of nitromide to ensure accurate dosing.

  • Housing Design: Utilize housing systems that minimize coprophagy, such as raised wire floors, for studies where this is a concern.

  • Validate Analytical Methods: Rigorously validate the analytical method for nitromide residue detection in poultry tissues to ensure accuracy, precision, and a low limit of detection.

Issue: Experimental intervention shows no significant effect on nitromide depletion.

Possible Causes:

  • Ineffective Intervention: The chosen supplement or treatment may not influence the specific metabolic pathways of nitromide.

  • Insufficient Dosage or Duration: The dose or duration of the intervention may be inadequate to produce a measurable effect.

  • Incorrect Timing of Intervention: The intervention might be administered at a time point that does not coincide with the peak metabolism or elimination phases of nitromide.

  • Low Statistical Power: The number of experimental subjects may be too small to detect a statistically significant difference.

Troubleshooting Steps:

  • Review Mechanism of Action: Thoroughly research the proposed mechanism of the intervention and its relevance to the known or predicted metabolic pathways of nitromide.

  • Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal concentration and duration of the intervention.

  • Pharmacokinetic Profiling: Characterize the pharmacokinetic profile of nitromide in the target poultry species to identify the optimal window for intervention.

  • Power Analysis: Perform a power analysis before initiating the main study to ensure an adequate sample size to detect meaningful effects.

Data Presentation

Table 1: Hypothetical Comparative Depletion of Nitromide Residues in Broiler Muscle Tissue with and without an Experimental Intervention
Days Post-TreatmentNitromide Residue (µg/kg) - Control GroupNitromide Residue (µg/kg) - Intervention Group
1550480
3280190
512060
75020
915< 5 (Below Limit of Detection)
11< 5 (Below Limit of Detection)< 5 (Below Limit of Detection)

Experimental Protocols

Protocol: Evaluating the Efficacy of an Adsorbent (e.g., Activated Charcoal) in Reducing Nitromide Withdrawal Period

1. Objective: To determine if the dietary inclusion of activated charcoal during the withdrawal phase reduces the time required for nitromide residues in broiler chicken tissues to fall below the established MRL.

2. Experimental Animals: 100 one-day-old broiler chicks.

3. Housing and Management: Birds will be housed in floor pens with fresh litter. Feed and water will be provided ad libitum. Standard brooding and rearing practices will be followed.

4. Experimental Design:

  • Acclimatization Period (Days 1-21): All birds will be raised on a standard broiler starter and grower diet.
  • Nitromide Administration Period (Days 22-26): All birds will receive a diet containing a specified concentration of nitromide.
  • Withdrawal and Treatment Period (Days 27-42):
  • Control Group (n=50): Birds will be fed a standard withdrawal diet (nitromide-free).
  • Treatment Group (n=50): Birds will be fed a standard withdrawal diet supplemented with a specified percentage of activated charcoal.

5. Sample Collection:

  • Five birds from each group will be randomly selected and humanely euthanized on days 27, 29, 31, 33, 35, 37, 39, and 41.
  • Samples of muscle (breast and thigh), liver, and fat will be collected from each bird.

6. Residue Analysis:

  • Nitromide residue concentrations in the collected tissues will be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

7. Statistical Analysis:

  • The data will be analyzed using appropriate statistical methods (e.g., ANOVA, t-test) to compare the residue depletion rates between the control and treatment groups.

Visualizations

Experimental_Workflow cluster_Phase1 Phase 1: Acclimatization (Days 1-21) cluster_Phase2 Phase 2: Nitromide Administration (Days 22-26) cluster_Phase3 Phase 3: Withdrawal & Treatment (Days 27-42) cluster_Phase4 Phase 4: Sample Collection & Analysis P1 Day-old Chicks (n=100) P1_Diet Standard Broiler Diet P1->P1_Diet Fed P2 All Birds P2_Diet Nitromide-Medicated Diet P2->P2_Diet Fed P3_Control Control Group (n=50) P3_Treatment Treatment Group (n=50) P3_Control_Diet Standard Withdrawal Diet P3_Control->P3_Control_Diet Fed P4_Sample Tissue Sampling (Muscle, Liver, Fat) (Days 27, 29, 31, 33, 35, 37, 39, 41) P3_Treatment_Diet Withdrawal Diet + Activated Charcoal P3_Treatment->P3_Treatment_Diet Fed P4_Analysis Residue Analysis (HPLC/LC-MS) P4_Sample->P4_Analysis

Caption: Experimental workflow for evaluating the effect of an adsorbent on nitromide withdrawal.

Signaling_Pathway Nitromide Nitromide Phase1 Phase I Metabolism (e.g., Cytochrome P450) Nitromide->Phase1 Metabolite Metabolite(s) Phase1->Metabolite Phase2 Phase II Conjugation (e.g., Glucuronidation) Metabolite->Phase2 Excretion Excretion (Urine/Feces) Phase2->Excretion

Caption: Simplified metabolic pathway for xenobiotic elimination in poultry.

Reference Data & Comparative Studies

Validation

A Data-Driven Comparison of Anticoccidial Agents: Amprolium versus the Data-Scarce Nitromide

A Comparative Efficacy Guide for Researchers In the realm of veterinary medicine and poultry science, the control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, is of...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Guide for Researchers

In the realm of veterinary medicine and poultry science, the control of coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, is of paramount importance. For decades, anticoccidial drugs have been a cornerstone of prevention and treatment strategies. This guide provides a detailed comparative analysis of two such agents: the well-established amprolium and the lesser-documented nitromide. While amprolium has been extensively studied, a significant disparity in available scientific literature becomes apparent when examining nitromide, precluding a direct, data-rich head-to-head comparison. This guide will therefore present a comprehensive overview of amprolium, supported by experimental data, and collate the sparse information available for nitromide to provide a complete picture based on current knowledge.

Amprolium: A Thiamine Antagonist Benchmark

Amprolium is a synthetic coccidiostat that has been utilized in the poultry industry since 1960.[1] It is a structural analog of thiamine (vitamin B1) and its primary mechanism of action is the competitive inhibition of thiamine uptake by Eimeria parasites.[1][2][3][4] This disruption of a crucial metabolic pathway effectively "starves" the parasite, leading to its demise.[1] The thiamine transport system of the parasite is more sensitive to amprolium than that of the host, which accounts for its safety profile in chickens.[1]

Mechanism of Action

Amprolium's structural similarity to thiamine allows it to bind to thiamine transporters on the parasite's cell membrane, blocking the uptake of this essential vitamin.[2][4][5] Thiamine is a vital cofactor for several enzymes involved in carbohydrate metabolism.[2][6] By depriving the parasite of thiamine, amprolium disrupts its energy production, particularly during the schizogony stage of the parasite's life cycle when the demand for thiamine is highest.[1][2]

cluster_parasite Eimeria Parasite cluster_drug Amprolium Action thiamine Thiamine (Vitamin B1) transporter Thiamine Transporter thiamine->transporter Uptake metabolism Carbohydrate Metabolism & Energy Production transporter->metabolism Essential for parasite_death Parasite Starvation & Death metabolism->parasite_death Disruption leads to amprolium Amprolium amprolium->transporter Blocks

Mechanism of Action of Amprolium.
Quantitative Performance Data

The efficacy of amprolium has been demonstrated in numerous studies. A meta-analysis of eight anticoccidial sensitivity trials showed that amprolium significantly improved the feed conversion ratio (FCR) and average daily gain (ADG) in broilers compared to infected, untreated controls.[1]

Performance MetricInfected, Untreated Control (IUC)Amprolium Treated
Feed Conversion Ratio (FCR)1.881.65
Average Daily Gain (ADG) (g)41.246.7
Table 1: Efficacy of Amprolium from a Meta-Analysis of Eight Trials [1]

Studies have also shown amprolium's effectiveness in reducing oocyst shedding and mortality. In one study, amprolium administered in the feed at 0.0175% significantly reduced mortality in pheasants infected with pathogenic Eimeria species from 35% in the unmedicated group to 3% in the medicated group.[7][8]

GroupMortality Rate
Unmedicated, Infected35%
Medicated (0.0175% Amprolium), Infected3%
Table 2: Efficacy of Amprolium in Pheasants [7][8]

However, it is important to note that resistance to amprolium has been reported, and its efficacy can vary depending on the Eimeria species.[2][9][10] For instance, amprolium is generally more effective against E. tenella and E. necatrix than against intestinal species like E. acervulina and E. maxima.[2][10]

Nitromide: A Historical Agent with Limited Current Data

In stark contrast to amprolium, recent scientific literature on the efficacy of nitromide for treating coccidiosis is virtually nonexistent.[4] While it is mentioned as a historical antiprotozoal agent, a direct, data-driven comparison with amprolium is not feasible at this time.[4]

Postulated Mechanism of Action

Older research suggests that nitromide may act as a nicotinamide (a form of vitamin B3) antagonist.[4] Nicotinamide is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are critical for various metabolic redox reactions. If this hypothesis is correct, nitromide would disrupt a different metabolic pathway compared to amprolium. However, this proposed mechanism requires experimental validation.[4]

cluster_parasite Eimeria Parasite cluster_drug Postulated Nitromide Action nicotinamide Nicotinamide (Vitamin B3) nad_nadp NAD & NADP Synthesis nicotinamide->nad_nadp Precursor for redox Metabolic Redox Reactions nad_nadp->redox Essential for parasite_viability Parasite Viability redox->parasite_viability Maintains nitromide Nitromide nitromide->nad_nadp Inhibits

Postulated Mechanism of Action of Nitromide.

Due to the lack of recent quantitative experimental data, a performance data table for nitromide cannot be provided.[4]

Experimental Protocols for Anticoccidial Drug Efficacy Testing

A standardized experimental design is crucial for evaluating the efficacy of anticoccidial agents like amprolium. A typical workflow involves the following steps:

  • Animal Model: Day-old broiler chicks are commonly used and housed in a controlled environment to prevent prior exposure to coccidia.[4]

  • Acclimation: Birds are allowed to acclimate for a period, typically around two weeks, on a non-medicated starter diet.[4]

  • Group Allocation: Chicks are randomly assigned to different experimental groups, including a non-infected, non-medicated control; an infected, non-medicated control; and one or more infected, medicated groups.

  • Infection: Birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more pathogenic Eimeria species.[4]

  • Treatment: The treatment group receives the anticoccidial drug in their feed or drinking water, starting shortly before or at the time of infection and continuing for a specified period.[4]

  • Data Collection: Key parameters are measured, including weight gain, feed intake, mortality, and fecal oocyst shedding. At the end of the trial, intestinal lesion scoring is performed.

  • Statistical Analysis: The collected data is statistically analyzed to determine significant differences between the treatment groups.[4]

start Start: Day-old Chicks acclimation Acclimation (2 weeks) start->acclimation grouping Random Group Allocation acclimation->grouping infection Oral Inoculation with Eimeria Oocysts grouping->infection treatment Anticoccidial Treatment infection->treatment data_collection Data Collection: - Weight Gain - FCR - Oocyst Counts - Lesion Scores treatment->data_collection analysis Statistical Analysis data_collection->analysis end End: Efficacy Determined analysis->end

General Experimental Workflow for Anticoccidial Drug Efficacy Testing.

Conclusion

Amprolium remains a well-characterized anticoccidial drug with a clearly defined mechanism of action and a substantial body of efficacy data.[4] It serves as a valuable tool in coccidiosis control programs, although the potential for resistance necessitates its judicious use. In contrast, nitromide is a historical antiprotozoal for which there is a significant lack of current scientific data regarding its use in coccidiosis control.[4] The postulated mechanism of nitromide as a nicotinamide antagonist is intriguing but requires experimental validation.[4] For researchers, scientists, and drug development professionals, amprolium provides a benchmark for a thiamine antagonist anticoccidial. The data gap for nitromide presents an opportunity for future research to explore its potential efficacy and mechanism of action against Eimeria species. However, based on currently available information, a direct, data-driven comparative efficacy guide between nitromide and amprolium is not possible.

References

Validation

Cross-Resistance in Coccidiostats: A Comparative Guide Focused on Nitromide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of cross-resistance between nitromide and other commercially significant coccidiostats. Due to a scarcity of rece...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance between nitromide and other commercially significant coccidiostats. Due to a scarcity of recent direct experimental studies on nitromide, this guide synthesizes information based on its proposed mechanism of action, data from structurally related compounds, and established principles of coccidiostat resistance.

Understanding Nitromide and its Mechanism of Action

Nitromide (3,5-Dinitrobenzamide) is a chemical anticoccidial agent. While detailed molecular studies are limited in recent literature, its mode of action is believed to be the antagonism of nicotinamide (a form of vitamin B3). Nicotinamide is a crucial precursor for the coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP), which are essential for various metabolic redox reactions within the Eimeria parasite. By interfering with nicotinamide utilization, nitromide likely disrupts the parasite's energy metabolism.

This mechanism is distinct from many other classes of coccidiostats, which target different metabolic pathways or cellular functions. This fundamental difference in the mode of action is a key factor in predicting cross-resistance patterns.

Cross-Resistance Potential of Nitromide

Cross-resistance between anticoccidial drugs is most common when they share a similar mechanism of action or when a single resistance mechanism can confer tolerance to multiple drugs.[1] Given nitromide's distinct proposed mechanism, the likelihood of cross-resistance with several other major coccidiostat classes is considered low.

Table 1: Comparison of Coccidiostat Mechanisms of Action and Predicted Cross-Resistance with Nitromide

Coccidiostat ClassExample(s)Mechanism of ActionPredicted Cross-Resistance with Nitromide
Nicotinamide Antagonist Nitromide Interferes with nicotinamide metabolism, disrupting NAD/NADP synthesis and energy production. N/A
Ionophores Monensin, Salinomycin, LasalocidDisrupt ion transport across the parasite's cell membrane, leading to osmotic imbalance.[2]Low
Thiamine Antagonist AmproliumCompetitively inhibits thiamine (vitamin B1) uptake, disrupting carbohydrate metabolism.Low
Quinolones DecoquinateInhibit mitochondrial respiration by interfering with the cytochrome system.[3]Low
Triazine Derivatives Diclazuril, ToltrazurilInhibit nuclear division during schizogony and gametogony.Low
Guanidines RobenidineUnknown, but thought to interfere with energy metabolism.Uncertain, but likely low
Carbanilide Complex Nicarbazin (DNC + HDP)The dinitrocarbanilide (DNC) component, structurally related to nitromide, is thought to interfere with energy metabolism. The HDP component affects intestinal permeability.[4]Potential for some cross-resistance due to structural similarity of DNC to nitromide.
Sulfonamides SulfaquinoxalineInhibit folic acid synthesis.Low

dot

Cross_Resistance_Hypothesis cluster_nitromide Nitromide & Related cluster_other Other Coccidiostats Nitromide Nitromide (Nicotinamide Antagonist) Nicarbazin Nicarbazin (Carbanilide Complex) Nitromide->Nicarbazin Potential Cross-Resistance (Structural Similarity) Ionophores Ionophores (Ion Transport) Nitromide->Ionophores Low Likelihood Amprolium Amprolium (Thiamine Antagonist) Nitromide->Amprolium Low Likelihood Quinolones Quinolones (Mitochondrial Respiration) Nitromide->Quinolones Low Likelihood Triazines Triazines (Nuclear Division) Nitromide->Triazines Low Likelihood Experimental_Workflow cluster_setup Experimental Setup cluster_infection Infection and Monitoring cluster_analysis Data Analysis A Day-old chicks randomized into treatment groups B Medicated/Unmedicated feed administered 24h prior to infection A->B C Oral infection with Eimeria oocysts B->C D Monitor weight gain, FCR, and mortality C->D E Lesion scoring and oocyst counts at necropsy (Day 7-9) D->E F Calculate Anticoccidial Index (ACI) E->F G Determine sensitivity/resistance F->G

References

Comparative

A Comparative Safety Profile: Nitromide vs. Diclazuril for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the safety profiles of two antiparasitic compounds, nitromide and diclazuril. The information presented is ba...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two antiparasitic compounds, nitromide and diclazuril. The information presented is based on available toxicological data to assist researchers and drug development professionals in their evaluation of these substances. While extensive data is available for diclazuril, public information on the comprehensive safety profile of nitromide is limited.

Executive Summary

Diclazuril has undergone extensive safety and toxicity testing, establishing a well-defined safety profile. It exhibits low acute toxicity and has established No-Observed-Adverse-Effect Levels (NOAELs) from repeated-dose, reproductive, and carcinogenicity studies. In contrast, publicly available safety data for nitromide is sparse, with information largely limited to acute toxicity and mutagenicity. This significant data gap for nitromide precludes a direct and comprehensive comparison of its chronic toxicity, carcinogenicity, and reproductive safety with diclazuril.

Quantitative Toxicology Data

The following tables summarize the available quantitative toxicological data for nitromide and diclazuril. It is important to note the absence of comprehensive data for nitromide in several key areas.

Table 1: Acute Toxicity Data

ParameterNitromideDiclazuril
Oral LD₅₀ (Rat) 1320 - 6690 mg/kg>5000 mg/kg[1]
Oral LD₅₀ (Mouse) No data available>5000 mg/kg[1]
Oral LD₅₀ (Dog) No data available>5000 mg/kg[1]
Dermal LD₅₀ (Rabbit) >2000 mg/kg>4000 mg/kg
Inhalation LC₅₀ (Rat) 26.8 mg/L (4 h)>2.24 mg/L
Inhalation LC₅₀ (Mouse) 3587 ppm (4 h)No data available

Table 2: Repeated-Dose Toxicity Data

Study TypeNitromideDiclazuril
Sub-chronic (90-day) Oral Toxicity (Rodent) No data availableNOAEL (Rat): 4 mg/kg bw/day[2]
Chronic (2-year) Oral Toxicity (Rodent) No data availableNOAEL (Mouse): 3 mg/kg bw/day[1]
Target Organs Not classified for specific target organ toxicity (repeated exposure)Liver, Lungs, Lymph nodes[2]

Table 3: Genotoxicity and Carcinogenicity Data

AssayNitromideDiclazuril
Ames Test (Bacterial Reverse Mutation) Not mutagenicNegative[2]
In vivo Genotoxicity Equivocal and positive results in some in vivo testsNegative in a range of in vivo and in vitro assays
Carcinogenicity (Rodent) No data availableNot carcinogenic in mice and rats[2]
Carcinogenicity NOAEL (Mouse) No data available3 mg/kg bw/day[1]
Carcinogenicity NOAEL (Rat) No data available4 mg/kg bw/day[2]

Table 4: Reproductive and Developmental Toxicity Data

Study TypeNitromideDiclazuril
Two-Generation Reproductive Toxicity (Rat) No data availableParental NOAEL: 5 mg/kg bw/day[2]Offspring LOAEL: 20 mg/kg bw/day (Reduced weight gain)[2]
Developmental Toxicity (Rat) No data availableMaternal LOAEL: 20 mg/kg bw/day (Reduced body weight gain)Developmental NOAEL: 5 mg/kg bw/day[2]
Developmental Toxicity (Rabbit) No data availableDevelopmental NOAEL: 80 mg/kg bw/day[3]
Teratogenicity No data availableNot teratogenic in rats and rabbits[1]

Mechanism of Action

The mechanisms of action for nitromide and diclazuril differ significantly, reflecting their distinct chemical classes.

Nitromide: The precise mechanism of action for nitromide as an antiparasitic agent is not well-documented in publicly available literature. As a nitroaromatic compound, its mode of action may involve nitroreduction by parasitic enzymes to form reactive intermediates that are toxic to the parasite.

Diclazuril: Diclazuril is a triazine derivative that acts as a coccidiostat. Its mechanism of action involves the inhibition of intracellular development of coccidia, specifically targeting the schizogony and gametogony stages[4]. This disruption of the parasite's life cycle prevents the excretion of oocysts[5][6]. While the exact molecular target is not fully elucidated, it is known to cause degenerative changes in the schizonts[4].

Experimental Protocols

The toxicological data for diclazuril have been generated following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following provides a general overview of the methodologies for key toxicological studies.

Acute Oral Toxicity (Following OECD Guideline 423)

This study provides information on the hazards of acute oral exposure to a substance.

experimental_workflow_acute_toxicity start Acclimatization of Animals (e.g., Rats, 5-7 days) dosing Single Oral Dose Administration (Limit test or multiple dose levels) start->dosing observation Observation Period (Up to 14 days) dosing->observation endpoints Endpoints Monitored: - Mortality - Clinical signs of toxicity - Body weight changes observation->endpoints necropsy Gross Necropsy (All animals) observation->necropsy ld50 Calculation of LD₅₀ (If applicable) endpoints->ld50

Diagram 1. General workflow for an acute oral toxicity study.
Repeated-Dose 90-Day Oral Toxicity Study (Following OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.

experimental_workflow_90day_toxicity start Animal Selection and Acclimatization (e.g., Rats) grouping Group Assignment (Control and at least 3 dose groups) start->grouping dosing Daily Oral Dosing (90 days) grouping->dosing monitoring In-life Monitoring: - Clinical observations - Body weight and food consumption - Hematology and clinical chemistry - Urinalysis dosing->monitoring termination Terminal Procedures: - Gross necropsy - Organ weights - Histopathology dosing->termination noael Determination of NOAEL termination->noael

Diagram 2. General workflow for a 90-day repeated-dose oral toxicity study.
Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

This study is designed to provide information on the effects of a substance on male and female reproductive performance and on the development of offspring over two generations.

experimental_workflow_repro_toxicity F0_premating F₀ Generation: Pre-mating Dosing F0_mating F₀ Mating F0_premating->F0_mating F0_gestation_lactation F₀ Gestation & Lactation F0_mating->F0_gestation_lactation endpoints Endpoints Evaluated: - Fertility indices - Offspring viability, growth, and development - Reproductive organ pathology F0_mating->endpoints F1_selection F₁ Offspring Selection F0_gestation_lactation->F1_selection F1_premating F₁ Generation: Dosing to Adulthood F1_selection->F1_premating F1_mating F₁ Mating F1_premating->F1_mating F1_gestation_lactation F₁ Gestation & Lactation F1_mating->F1_gestation_lactation F1_mating->endpoints F2_weaning F₂ Offspring Weaning & Termination F1_gestation_lactation->F2_weaning F2_weaning->endpoints

Diagram 3. Simplified workflow of a two-generation reproductive toxicity study.

Conclusion

Based on the currently available data, diclazuril has a well-characterized and favorable safety profile, with low acute toxicity and established NOAELs for repeated-dose, reproductive, and developmental toxicity, and it is not considered carcinogenic in rodents.

The safety profile of nitromide is not well-established in the public domain. While its acute toxicity appears to be low to moderate, the lack of comprehensive data on chronic, reproductive, and carcinogenic effects presents a significant knowledge gap. Therefore, a thorough risk assessment for nitromide would require further extensive toxicological evaluation. Researchers and drug development professionals should exercise caution and consider the necessity of conducting further safety studies before proceeding with development projects involving nitromide.

References

Validation

In-Depth Analysis Reveals Scarcity of Validated HPLC Methods for Nitromide Quantification

A comprehensive review of scientific literature and official analytical method databases has revealed a significant lack of publicly available, validated High-Performance Liquid Chromatography (HPLC) methods for the quan...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and official analytical method databases has revealed a significant lack of publicly available, validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of nitromide. This scarcity of specific analytical procedures hinders the creation of a direct comparative guide for researchers, scientists, and drug development professionals seeking to quantify this compound.

Nitromide, a 3,5-dinitrobenzamide, is an anti-parasitic agent used in veterinary medicine. Despite its application, standardized and validated analytical methods for its precise quantification are not readily found in peer-reviewed journals or through official bodies such as AOAC International. Searches for "nitromide HPLC analysis," "quantification of nitromide in veterinary drugs," and other related terms consistently yield results for chemically distinct compounds like nitrites and nitrates, or for other nitroaromatic compounds, but not specifically for nitromide.

This absence of established methodologies makes it impossible to construct a comparison guide detailing experimental protocols and performance data as initially intended. A comparative analysis would necessitate at least two distinct, validated methods to evaluate parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

General Workflow for HPLC Method Validation

While a specific guide for nitromide is not feasible due to the lack of data, a general workflow for the validation of an HPLC method is presented below. This logical diagram illustrates the necessary steps that would be required to validate a newly developed HPLC method for nitromide quantification.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation end Validated Method documentation->end

General HPLC Method Validation Workflow

Alternative Analytical Techniques

In the absence of validated HPLC methods, researchers may need to consider developing and validating new methods or exploring alternative analytical techniques for the quantification of nitromide. Potential alternative methods could include:

  • Gas Chromatography (GC): Depending on the volatility and thermal stability of nitromide, GC coupled with a suitable detector (e.g., mass spectrometry or electron capture detector) could be a viable option.

  • Spectrophotometry: A UV-Vis spectrophotometric method could potentially be developed, although this would likely be less specific than chromatographic methods and more susceptible to matrix interference.

It is crucial to note that any newly developed method would require rigorous validation according to international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability and accuracy of the results.

For professionals in drug development and quality control, the lack of a standardized, validated method for nitromide quantification presents a significant challenge. The development and publication of such a method would be a valuable contribution to the analytical chemistry and pharmaceutical science communities.

Comparative

Nitromide in Combination Anticoccidial Therapy: A Comparative Overview

A Historical Perspective on Nitromide Combinations in Coccidiosis Control Nitromide, a synthetic anticoccidial, historically played a role in the management of coccidiosis in poultry, primarily as part of combination the...

Author: BenchChem Technical Support Team. Date: December 2025

A Historical Perspective on Nitromide Combinations in Coccidiosis Control

Nitromide, a synthetic anticoccidial, historically played a role in the management of coccidiosis in poultry, primarily as part of combination therapies. The most notable combination included nitromide with sulfanitran and the arsenical compound roxarsone, marketed under trade names such as Unistat®.[1] These combinations were utilized in the mid-20th century but have since been largely superseded by more effective and safer anticoccidial agents.[1][2] Research from that era suggested that the interaction between nitromide and sulfonamides was additive rather than synergistic, meaning the combined effect was equal to the sum of the individual effects of the drugs.[1][2]

Due to the discontinuation of these products and a shift in research focus towards newer anticoccidial drugs, there is a significant lack of recent, publicly available experimental data detailing the performance of nitromide combinations. The following guide, therefore, provides a qualitative comparison based on historical context and outlines a general experimental framework for evaluating anticoccidial drugs, in lieu of specific data for nitromide combinations.

Comparative Performance Data

A comprehensive search for recent, quantitative data from head-to-head comparative studies involving nitromide combinations and modern anticoccidial drugs yielded no specific results. The discontinuation of nitromide-based products has led to a cessation of research into their efficacy relative to currently used anticoccidials.

For illustrative purposes, the following table outlines the typical parameters used to evaluate the performance of anticoccidial drugs in experimental settings.

Table 1: Key Performance Indicators for Anticoccidial Drug Efficacy Trials

ParameterDescriptionTypical Measurement
Weight Gain The increase in body weight of the birds over the experimental period. Coccidiosis negatively impacts weight gain.Grams (g) or Kilograms (kg)
Feed Conversion Ratio (FCR) The ratio of feed consumed to body weight gain. A lower FCR indicates better feed efficiency.Unitless ratio (e.g., 1.5:1)
Oocyst Count per Gram of Feces (OPG) The number of Eimeria oocysts shed in the feces, indicating the level of parasitic infection.Oocysts per gram (OPG)
Lesion Scoring Macroscopic evaluation of the intestinal tract for lesions caused by coccidia. A lower score indicates less pathology.Scored on a scale (e.g., 0-4)
Mortality Rate The percentage of birds that die during the experiment, particularly due to coccidiosis.Percentage (%)

Experimental Protocols for Anticoccidial Drug Evaluation

General Experimental Protocol
  • Animal Model: Day-old broiler chicks are typically used. They are housed in a controlled environment, often in battery cages or floor pens with fresh litter, to prevent accidental exposure to coccidia.

  • Acclimation: Birds are allowed to acclimate for a period (e.g., one week) before the start of the experiment.

  • Experimental Groups: A typical study includes the following groups:

    • Uninfected, Unmedicated Control: To establish a baseline for performance.

    • Infected, Unmedicated Control: To confirm the virulence of the Eimeria challenge.

    • Infected, Medicated Groups: To test the efficacy of the anticoccidial drug(s) at various dosages.

    • Uninfected, Medicated Control: To assess any potential toxic effects of the drug.

  • Infection (Challenge): Birds in the infected groups are orally inoculated with a known number of sporulated oocysts of one or more species of Eimeria.

  • Medication: The anticoccidial drug or combination is administered in the feed or drinking water, starting before or at the time of infection and continuing for a specified period.

  • Data Collection:

    • Performance Data: Body weight and feed consumption are measured weekly.

    • Oocyst Shedding: Fecal samples are collected at peak shedding times (typically 5-7 days post-infection) to determine OPG.

    • Lesion Scoring: A subset of birds from each group is euthanized at the appropriate time post-infection for intestinal lesion scoring.

    • Mortality: Daily records of mortality are maintained.

  • Statistical Analysis: The collected data is statistically analyzed to determine significant differences between the experimental groups.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for an anticoccidial drug efficacy trial.

G cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection cluster_analysis Analysis A Day-old Chicks B Acclimation Period A->B C Randomization into Experimental Groups B->C D Medication Administration (in feed/water) C->D E Oral Inoculation with Eimeria Oocysts D->E F Weekly Weight and Feed Measurement E->F G Fecal Sample Collection (Oocyst Counting) E->G H Intestinal Lesion Scoring E->H I Mortality Recording E->I J Statistical Analysis F->J G->J H->J I->J K Efficacy Determination J->K

Anticoccidial Drug Efficacy Trial Workflow

Conclusion

Nitromide, in combination with sulfanitran and roxarsone, represents a historical approach to coccidiosis control in poultry. While these combinations were utilized in the past, they have been replaced by more advanced and effective anticoccidial drugs. The lack of recent, detailed experimental data precludes a quantitative comparison with modern alternatives. The provided general experimental protocol and workflow diagram offer a framework for understanding how anticoccidial drugs are evaluated, which remains relevant for researchers and drug development professionals in the field. Future research and commercial efforts will likely continue to focus on the development of novel anticoccidial compounds and integrated control strategies to combat the ongoing challenge of coccidiosis in the poultry industry.

References

Validation

Comparative Analysis of Nitromide's Mode of Action Against Coccidiosis

A definitive guide for researchers, scientists, and drug development professionals objectively comparing the performance of nitromide with key alternatives, supported by experimental data and detailed methodologies. Intr...

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals objectively comparing the performance of nitromide with key alternatives, supported by experimental data and detailed methodologies.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. Control of this disease has historically relied on the prophylactic and therapeutic use of anticoccidial drugs. This guide provides a comparative analysis of the mode of action of nitromide (3,5-dinitrobenzamide) and two widely used alternatives: amprolium and toltrazuril. While the mechanisms of amprolium and toltrazuril are well-established, the precise mode of action of nitromide remains less defined in recent scientific literature. This comparison summarizes the available data, outlines experimental protocols for efficacy evaluation, and visually represents the known and postulated biochemical pathways.

Comparison of Modes of Action

The three anticoccidial agents exhibit distinct mechanisms of action, targeting different aspects of the parasite's metabolism and development.

Nitromide (3,5-Dinitrobenzamide): Postulated Nicotinamide Antagonism

Recent scientific data on the specific mode of action of nitromide against Eimeria is limited. However, older research suggests that it may function as a nicotinamide (a form of Vitamin B3) antagonist.[1] Nicotinamide is a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for various metabolic redox reactions. By interfering with nicotinamide utilization, nitromide could disrupt the parasite's energy metabolism. Furthermore, studies have shown that nitromide is metabolized in vivo, with its nitro groups being reduced to monoamino and diamino metabolites. This suggests that metabolic activation may be a component of its mechanism of action.

Amprolium: Thiamine Antagonism

Amprolium is a structural analog of thiamine (Vitamin B1) and its primary mode of action is the competitive inhibition of thiamine uptake by the Eimeria parasite.[1] The parasite's thiamine transport system is significantly more sensitive to amprolium than that of the host, providing a high margin of safety. By blocking thiamine uptake, amprolium deprives the parasite of this essential vitamin, which is a critical cofactor for enzymes involved in carbohydrate metabolism. This disruption of energy production is particularly effective against the first-generation schizonts of Eimeria.

Toltrazuril: Disruption of Coccidial Development

Toltrazuril is a broad-spectrum anticoccidial that is effective against all intracellular developmental stages of Eimeria, including schizonts and gamonts. Its mechanism of action involves inducing changes in the fine structure of the developing parasites. Specifically, toltrazuril causes swelling of the endoplasmic reticulum and Golgi apparatus, and interferes with nuclear division. This leads to a reduction in the activity of respiratory chain enzymes, ultimately resulting in the death of the parasite.

Quantitative Performance Data

The efficacy of anticoccidial drugs is typically evaluated based on parameters such as the reduction in oocyst output (Oocysts Per Gram of feces - OPG), improvement in lesion scores, and enhanced performance in infected animals (e.g., weight gain, feed conversion ratio - FCR). The following tables summarize representative data from various studies.

Table 1: Efficacy of Nitromide against Eimeria tenella

Treatment GroupFeed Concentration (%)Mortality (%)Hemorrhage Prevention (%)
Infected Control-High0
Nitromide0.0250~35
Nitromide0.050~80
Nitromide0.10100

Data adapted from a study evaluating the prevention of hemorrhage and mortality due to Eimeria tenella.[2]

Table 2: Comparative Efficacy of Amprolium and Toltrazuril against Coccidiosis

DrugSpeciesDosageOPG Reduction (%)Reference
AmproliumRabbit (natural infection)50 mg/kg BW for 5 days71[3]
ToltrazurilRabbit (natural infection)5 mg/kg BW for 2 days67.6[3]
Amprolium + ToltrazurilRabbit (natural infection)50 mg/kg + 5 mg/kg BW74[3]
AmproliumGoat (natural infection)-95.83[4]
ToltrazurilGoat (natural infection)-97.81[4]
AmproliumBroiler (natural infection)-Significant reduction[5]
Diclazuril (similar to Toltrazuril)Broiler (natural infection)-Superior to Amprolium[5]

Table 3: Performance Metrics from an Amprolium Efficacy Study

Treatment GroupAverage Daily Gain (g)Feed Conversion Ratio (FCR)
Infected, Unmedicated Control41.21.88
Amprolium Medicated46.71.65

Meta-analysis of eight anticoccidial sensitivity trials.[6]

Experimental Protocols

The evaluation of anticoccidial drug efficacy is primarily conducted through in vivo challenge studies, often referred to as Anticoccidial Sensitivity Tests (ASTs).

Objective: To determine the efficacy of a test compound (e.g., nitromide, amprolium, toltrazuril) against a specific Eimeria species in the target host (typically broiler chickens).

Methodology:

  • Animal Husbandry: Day-old broiler chicks are housed in a controlled environment (wire-floored cages to prevent reinfection) and provided with a standard, non-medicated starter feed and water ad libitum.

  • Acclimation and Diet Adaptation: Birds are allowed to acclimate for a period (e.g., 12-14 days). They are then switched to their respective experimental diets: a non-medicated control diet, or diets containing different concentrations of the anticoccidial drugs being tested.

  • Infection (Challenge): After a few days on the experimental diets, birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts. A non-infected, non-medicated group serves as a negative control, and an infected, non-medicated group serves as a positive control.

  • Data Collection:

    • Performance: Body weight and feed consumption are recorded weekly to calculate weight gain and feed conversion ratio.

    • Oocyst Shedding: Fecal samples are collected over a defined period (e.g., 5-7 days post-infection), and the number of oocysts per gram of feces (OPG) is determined using a McMaster counting chamber.

    • Lesion Scoring: At the end of the trial (e.g., 7-10 days post-infection), birds are euthanized, and the intestines are examined for gross lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).

    • Mortality: Daily mortality is recorded.

  • Data Analysis: The efficacy of the anticoccidial drug is assessed by comparing the performance parameters, oocyst shedding, and lesion scores of the medicated groups to the infected, unmedicated control group. The Anticoccidial Index (ACI) is often calculated, which combines data on weight gain, survival, and lesion scores.

Visualization of Modes of Action and Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection and Analysis start Day-old Chicks housing Housing in wire-floored cages start->housing diet Standard non-medicated diet housing->diet acclimation Acclimation (12-14 days) diet->acclimation exp_diets Switch to Experimental Diets (Control vs. Medicated) acclimation->exp_diets challenge Oral Inoculation with Eimeria Oocysts exp_diets->challenge performance Performance Metrics: - Weight Gain - FCR challenge->performance opg Oocyst Shedding (OPG) challenge->opg lesions Lesion Scoring challenge->lesions analysis Efficacy Analysis (ACI) performance->analysis opg->analysis lesions->analysis

Experimental workflow for an in vivo anticoccidial sensitivity test.

nitromide_moa cluster_parasite Eimeria Parasite nicotinamide Nicotinamide (Vitamin B3) nad_nadp NAD / NADP (Essential Coenzymes) nicotinamide->nad_nadp Biosynthesis metabolism Redox Reactions (Energy Metabolism) nad_nadp->metabolism Required for nitromide Nitromide nitromide->nicotinamide Antagonizes (Postulated)

Postulated mode of action of nitromide as a nicotinamide antagonist.

amprolium_moa cluster_parasite Eimeria Parasite thiamine Thiamine (Vitamin B1) transporter Thiamine Transporter thiamine->transporter Binds to metabolism Carbohydrate Metabolism transporter->metabolism Enables amprolium Amprolium amprolium->transporter Competitively Inhibits

Mode of action of amprolium as a thiamine antagonist.

toltrazuril_moa cluster_parasite Eimeria Parasite (Intracellular Stages) cluster_targets Cellular Targets toltrazuril Toltrazuril er_golgi Endoplasmic Reticulum & Golgi Apparatus toltrazuril->er_golgi Causes swelling nucleus Nuclear Division toltrazuril->nucleus Interferes with mitochondria Respiratory Chain Enzymes toltrazuril->mitochondria Reduces activity of parasite_death Parasite Death er_golgi->parasite_death Leads to nucleus->parasite_death Leads to mitochondria->parasite_death Leads to

Mechanism of action of toltrazuril on coccidial development.

Conclusion

This comparative analysis highlights the distinct modes of action of nitromide, amprolium, and toltrazuril. Amprolium and toltrazuril are well-characterized anticoccidials with clearly defined molecular targets and a substantial body of efficacy data. Amprolium acts as a competitive inhibitor of thiamine uptake, while toltrazuril disrupts the intracellular development of the parasite. In contrast, the precise mechanism of nitromide is not as well-documented in recent literature, with the leading hypothesis being its role as a nicotinamide antagonist. The available quantitative data demonstrates the efficacy of all three compounds in controlling coccidiosis, although direct comparative studies are not always available. The provided experimental protocol for anticoccidial sensitivity testing offers a standardized framework for future comparative efficacy studies. For researchers and drug development professionals, the data gap for nitromide's mode of action presents an opportunity for further investigation to elucidate its mechanism and potentially identify new targets for anticoccidial drug development.

References

Comparative

Head-to-Head Comparison: Nitromide and Toltrazuril in Coccidiosis Control

In the landscape of anticoccidial agents, toltrazuril stands as a modern, widely-researched compound with a well-defined mechanism of action and extensive performance data. In contrast, nitromide, a historically used age...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticoccidial agents, toltrazuril stands as a modern, widely-researched compound with a well-defined mechanism of action and extensive performance data. In contrast, nitromide, a historically used agent, presents a significant challenge for direct comparison due to a scarcity of recent scientific literature and a lack of head-to-head experimental studies against contemporary drugs like toltrazuril. This guide provides a comprehensive analysis of toltrazuril, adhering to the core requirements of data presentation and experimental detail, while also presenting the available historical data for nitromide to offer as complete a perspective as is currently possible.

Toltrazuril: A Modern Anticoccidial

Toltrazuril is a triazinetrione derivative with broad-spectrum efficacy against various species of Eimeria, the causative agent of coccidiosis in poultry and other livestock.[1] It is known for its high efficacy and ability to target all intracellular development stages of the parasite.[2]

Mechanism of Action

Toltrazuril's primary mechanism of action involves the disruption of the parasite's cellular respiration and division.[2][3] It specifically targets the mitochondria and interferes with the respiratory chain enzymes.[3][4] This leads to swelling of the endoplasmic reticulum and Golgi apparatus, and abnormalities in nuclear division, ultimately causing the death of the parasite at all stages of its life cycle, including schizonts and gamonts.[2][5]

Toltrazuril_Mechanism Toltrazuril Toltrazuril ParasiteCell Eimeria Parasite Cell Toltrazuril->ParasiteCell Enters RespiratoryChain Respiratory Chain Enzymes Toltrazuril->RespiratoryChain Inhibits ER_Golgi Endoplasmic Reticulum & Golgi Apparatus Toltrazuril->ER_Golgi Causes Swelling NuclearDivision Nuclear Division Toltrazuril->NuclearDivision Disrupts Mitochondria Mitochondria ParasiteCell->Mitochondria ParasiteCell->ER_Golgi ParasiteCell->NuclearDivision Mitochondria->RespiratoryChain CellDeath Parasite Cell Death RespiratoryChain->CellDeath Leads to ER_Golgi->CellDeath Leads to NuclearDivision->CellDeath Leads to

Caption: Toltrazuril's mechanism of action against Eimeria.
Performance Data

The efficacy of toltrazuril has been demonstrated in numerous studies across different animal species. Key performance indicators include a reduction in oocyst shedding, improved weight gain, and lower mortality rates in infected animals.

Table 1: Efficacy of Toltrazuril against Coccidiosis in Broiler Chickens

ParameterControl (Infected, Untreated)Toltrazuril Treated (25 ppm)Reference
Average Oocyst Excretion (OPG)229 x 10³92 x 10³[6]
Body Weight Gain (g)-+216 g (compared to control)[6]
Mortality Rate (%)41.70 (early treatment) - 16.8 (late treatment)[7]

OPG: Oocysts Per Gram of feces

Table 2: Pharmacokinetic Properties of Toltrazuril in Broiler Chickens (Oral Administration)

ParameterValue (7 mg/kg dose)Reference
Cmax (Maximum Concentration)6.56 - 6.70 µg/ml[8]
Tmax (Time to Maximum Concentration)2.52 - 2.56 hours[8]
t1/2β (Elimination Half-life)14.92 - 16.19 hours[8]
Tissue DistributionHighest in kidney, followed by liver, lung, heart, muscle, skin, and fat[8]
Residue DepletionNo detectable residues in tissues and plasma after 8 days[8]
Experimental Protocols

A standard experimental workflow to evaluate the efficacy of an anticoccidial drug like toltrazuril typically involves the following steps:

Experimental_Workflow A Animal Acclimatization (e.g., Broiler Chicks) B Group Allocation (Control, Treatment Groups) A->B C Infection with Eimeria Oocysts (e.g., E. tenella) B->C D Drug Administration (e.g., Toltrazuril in water/feed) C->D E Data Collection (Weight gain, fecal scoring, oocyst counts) D->E F Post-mortem Analysis (Lesion scoring) E->F G Statistical Analysis F->G

Caption: General experimental workflow for anticoccidial drug efficacy testing.

Detailed Methodology for Efficacy Testing:

  • Animal Model: Day-old broiler chicks are typically used. They are housed in a controlled environment and fed a non-medicated starter diet.

  • Infection: At a specified age (e.g., 14 days), chicks are orally inoculated with a known number of sporulated Eimeria oocysts.

  • Treatment: Toltrazuril is administered through drinking water or feed at a specific dosage and duration, starting before or after the induced infection.

  • Data Collection:

    • Body Weight: Individual bird weights are recorded at the beginning and end of the experiment.

    • Feed and Water Intake: Measured daily to calculate the feed conversion ratio (FCR).

    • Oocyst Shedding: Fecal samples are collected at regular intervals, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.

    • Lesion Scoring: At the end of the study, birds are euthanized, and intestinal lesions are scored on a scale of 0 to 4.

  • Statistical Analysis: Data are statistically analyzed to determine significant differences between the treatment groups.

Resistance

While toltrazuril is highly effective, resistance in Eimeria species has been reported, particularly with prolonged use.[9][10] This highlights the importance of responsible use and rotation with other anticoccidial drugs.

Nitromide (3,5-Dinitrobenzamide): A Historical Perspective

Nitromide, chemically known as 3,5-dinitrobenzamide, is an older antibacterial and antiprotozoal agent that has been used for the prevention of coccidiosis in poultry. The available scientific data on its efficacy and mechanism of action is primarily from several decades ago, and it is not widely used in modern poultry production.

Postulated Mechanism of Action

The precise mechanism of action of nitromide against Eimeria species is not well-documented in recent literature. However, some older research suggests that it may act as a nicotinamide (a form of Vitamin B3) antagonist. This would imply a different metabolic pathway disruption compared to toltrazuril. Nicotinamide is a precursor to NAD and NADP, coenzymes essential for various metabolic redox reactions.

Nitromide_Mechanism Nitromide Nitromide (Postulated) ParasiteCell Eimeria Parasite Cell Nitromide->ParasiteCell Enters Nicotinamide Nicotinamide (Vitamin B3) Nitromide->Nicotinamide Antagonizes ParasiteCell->Nicotinamide MetabolicPathways Metabolic Redox Reactions (NAD/NADP dependent) Nicotinamide->MetabolicPathways Essential for ParasiteDeath Parasite Impairment/Death Nicotinamide->ParasiteDeath Depletion leads to EnergyProduction Energy Production MetabolicPathways->EnergyProduction

Caption: Postulated mechanism of nitromide as a nicotinamide antagonist.
Historical Performance Data

A study by Morehouse and McGuire in 1959 evaluated the efficacy of 3,5-dinitrobenzamide against Eimeria tenella in chickens. The data from this study is summarized below.

Table 3: Efficacy of Nitromide (3,5-Dinitrobenzamide) against Eimeria tenella in Chickens (1959 Study)

Nitromide Concentration in Feed (%)Number of BirdsMortality (%)Hemorrhage Prevention (%)
0 (Control)120Not specified, but deaths occurred0
0.0125-Deaths occurredNot specified
0.02-Deaths occurred~35
0.025118 (total medicated)0~35
0.05-0~80
0.1-0100
0.25-0100

Data adapted from Morehouse and McGuire, 1959.

It is important to note that experimental protocols and standards of efficacy evaluation have evolved significantly since this study was conducted.

Conclusion

Toltrazuril is a well-characterized anticoccidial drug with a clearly defined mechanism of action and a wealth of supporting efficacy data. It remains a cornerstone of coccidiosis control programs in modern veterinary medicine.

In contrast, nitromide is a historical antiprotozoal for which there is a significant lack of current scientific data regarding its use in coccidiosis control. The potential mechanism of nitromide as a nicotinamide antagonist is intriguing but requires experimental validation.

For researchers, scientists, and drug development professionals, toltrazuril serves as a benchmark for a highly effective anticoccidial agent. The data gap for nitromide presents an opportunity for further research to explore its potential efficacy and mechanism of action against Eimeria species. However, based on the currently available information, a direct, data-driven head-to-head comparison between nitromide and toltrazuril is not feasible.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Nitromide: A Guide for Laboratory Professionals

Immediate Safety Notice: Nitromide, also known as 3,5-Dinitrobenzamide, is classified as harmful if swallowed.[1] It is imperative for researchers, scientists, and drug development professionals to handle this compound w...

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: Nitromide, also known as 3,5-Dinitrobenzamide, is classified as harmful if swallowed.[1] It is imperative for researchers, scientists, and drug development professionals to handle this compound with care and adhere to strict disposal protocols to ensure personal safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of Nitromide in a laboratory setting.

Hazard Profile and Regulatory Compliance

The primary source of information for handling and disposal is the Safety Data Sheet (SDS).[2] Nitromide waste is considered hazardous, and it is the responsibility of the waste generator to characterize and dispose of it in accordance with all applicable federal, state, provincial, and local regulations.[3] Under no circumstances should Nitromide or its containers be disposed of with household garbage or released into the sewage system or open water.[3]

Hazard ClassificationDescriptionGHS CodePrimary Disposal Route
Acute Toxicity, OralHarmful if swallowedH302Approved Hazardous Waste Disposal Plant
Waste Characterization Generator's ResponsibilityN/ACharacterize per US 40CFR262.11

Operational Plan for Nitromide Disposal

This protocol outlines the procedural steps for the safe collection, storage, and disposal of Nitromide waste.

1. Personal Protective Equipment (PPE): Before handling Nitromide waste, it is mandatory to wear appropriate personal protective equipment. This includes:

  • Safety glasses with side shields or goggles.[3]

  • Chemical-resistant gloves.

  • A lab coat or other protective clothing to prevent skin exposure.[3]

  • In case of dust or aerosols, use a dust mask (e.g., N95) or work within a chemical fume hood.[4]

2. Waste Collection:

  • Solid Waste: Carefully collect solid Nitromide waste, including contaminated items like weighing paper and pipette tips, and place it into a designated hazardous waste container.[5] Avoid generating dust.

  • Liquid Waste: Solutions containing Nitromide should be collected in a separate, clearly labeled hazardous waste container.

  • Spills: In the event of a spill, contain the material using an inert absorbent such as sand or vermiculite.[3][4] Do not use combustible materials.[4] Carefully sweep or scoop the absorbed material into a designated waste container.[4][5]

3. Container Selection and Labeling:

  • Use only sturdy, leak-proof containers that are chemically compatible with Nitromide.[6]

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "Nitromide" or "3,5-Dinitrobenzamide."[6]

  • Keep containers securely closed except when adding waste.[6]

4. Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[7]

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Segregate Nitromide waste from incompatible materials, such as strong oxidizing agents, strong bases, and reducing agents.[4]

5. Disposal of Empty Containers:

  • Empty containers that held Nitromide must be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the container with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous waste.[6]

  • After thorough rinsing and air-drying, obliterate or remove the original label.[6] The cleaned container can then be disposed of as non-hazardous solid waste.[6]

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8][9]

  • Dispose of the waste through an approved waste disposal plant.[10]

Experimental Protocols

Nitromide Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Nitromide waste in a laboratory setting.

NitromideDisposalWorkflow start Start: Nitromide Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid spill Spill waste_type->spill Spill empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contain_spill Contain with Inert Absorbent spill->contain_spill rinse_q Triple Rinse Container? empty_container->rinse_q store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_spill Transfer to Labeled Hazardous Waste Container contain_spill->collect_spill collect_spill->store rinse_q->collect_solid No (Dispose as Solid Waste) collect_rinse Collect First Rinseate as Hazardous Waste rinse_q->collect_rinse Yes dispose_container Dispose of Cleaned Container as Non-Hazardous Waste collect_rinse->dispose_container contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for the safe disposal of Nitromide waste.

References

Handling

Essential Safety and Handling Guide for Nitromide (3,5-Dinitrobenzamide)

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals This guide provides critical safety protocols and logistical information for the handling and disposal of Nitromide (3,5-Dinitrobenza...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of Nitromide (3,5-Dinitrobenzamide), an anti-parasitic and antibacterial agent. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

Nitromide (CAS No. 121-81-3) is a light yellow powder that presents the following hazards:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[1][2]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[2]
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling Nitromide. The following table summarizes the required PPE.

Area of ProtectionRequired PPESpecifications and Rationale
Hand Protection Chemical-resistant glovesHandle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[2]
Eye and Face Protection Safety glasses with side-shields or chemical safety gogglesUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Respiratory Protection Dust mask or respiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]
Body Protection Laboratory coat or protective suitA complete suit protecting against chemicals may be necessary depending on the scale of work. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]

Experimental Workflow: Donning and Doffing PPE

The following diagram outlines the correct sequence for putting on and taking off Personal Protective Equipment to minimize exposure risk.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End Doff4->End After Handling Start Start->Don1 Before Handling

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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